Spiro[5.5]undecan-3-one
Description
Properties
IUPAC Name |
spiro[5.5]undecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPAUQVWJAXYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341589 | |
| Record name | Spiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1890-25-1 | |
| Record name | Spiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[5.5]undecan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spiro[5.5]undecan-3-one chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[5.5]undecan-3-one is a spirocyclic ketone with a unique three-dimensional structure that has garnered interest in various fields of chemical research, particularly in medicinal chemistry and materials science. Its rigid framework serves as a valuable scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential applications of this compound and its derivatives, tailored for professionals in research and drug development.
Chemical Structure and Identifiers
This compound is a bicyclic organic compound where the two cyclohexane rings are joined by a single common carbon atom, the spiro atom. The ketone functional group is located at the third position of one of the rings.
The fundamental details of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1890-25-1[1][2] |
| Molecular Formula | C₁₁H₁₈O[1][2] |
| Molecular Weight | 166.26 g/mol [1][2] |
| InChI | InChI=1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2[1] |
| SMILES | C1CCC2(CC1)CCC(=O)CC2[1] |
| Canonical SMILES | C1CCC2(CC1)CCC(=O)CC2 |
Physicochemical and Spectroscopic Properties
The unique spirocyclic structure of this compound influences its physical and chemical properties. While experimental data for the parent compound is not extensively documented in publicly available literature, computed properties and data for related compounds provide valuable insights.
Physicochemical Properties
The following table summarizes key computed physicochemical properties of this compound.
| Property | Value | Source |
| XLogP3 | 3.0 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 165 | PubChem[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not provided here, sources like Moldb and PubChem offer access to NMR, HPLC, and LC-MS data for this compound.[4] The NIST Mass Spectrometry Data Center also provides GC-MS data, indicating a top peak at m/z 111 and the molecular ion peak at m/z 166.[1]
Synthesis and Experimental Protocols
The synthesis of the spiro[5.5]undecane framework is a topic of significant interest in organic chemistry. Several synthetic strategies have been developed, with the Robinson annelation being a fundamental and widely used method.[5]
General Synthetic Approach: Robinson Annelation
The Robinson annelation involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. For the synthesis of spiro[5.5]undecane derivatives, a cyclic ketone can be reacted with an α,β-unsaturated ketone.
A general experimental protocol for the synthesis of a spiro[5.5]undecane core is as follows:
Materials:
-
Cyclohexanone derivative (starting material)
-
Methyl vinyl ketone (or a suitable α,β-unsaturated ketone)
-
Base catalyst (e.g., sodium ethoxide, potassium hydroxide)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
The cyclohexanone derivative is dissolved in a suitable solvent.
-
A catalytic amount of base is added to the solution.
-
Methyl vinyl ketone is added dropwise to the reaction mixture at a controlled temperature.
-
The reaction is stirred for a specified period to allow for the Michael addition to complete.
-
The reaction mixture is then heated to facilitate the intramolecular aldol condensation and subsequent dehydration, leading to the formation of the spiro[5.5]undecenone.
-
The resulting enone can be hydrogenated to yield the saturated spiro[5.5]undecanone.
-
The final product is purified using standard techniques such as column chromatography or recrystallization.
Alternative Synthetic Methods
Other synthetic strategies for constructing the spiro[5.5]undecane skeleton include Lewis acid-catalyzed Michael reactions and biocatalytic double Michael additions.[6][7] These methods can offer improved stereoselectivity and yields for specific derivatives.
Biological Activity and Potential Applications
The spiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data on the biological activity of this compound is limited, the broader class of spiro[5.5]undecane compounds has shown significant potential.
Reported Biological Activities of Spiro[5.5]undecane Derivatives
-
Antimicrobial and Anticancer Activity: Certain spiro[5.5]undecane derivatives have demonstrated efficacy against various bacterial strains and have been investigated for their potential as anticancer agents.[5][8]
-
Nicotinic Receptor Antagonism: Alkaloids containing the spiro[5.5]undecane structure have been identified as potent nicotinic receptor antagonists.[6]
-
Antiparasitic and Herbicidal Activity: The unique three-dimensional structure of the spirocyclic scaffold has been exploited to develop compounds with significant antiparasitic activity.[5]
-
Neurotrophic and Neurogenic Activities: Some spirocyclic compounds have shown promising neurotrophic and neurogenic effects, suggesting their potential for treating central nervous system disorders.[9]
The diverse biological activities of spiro[5.5]undecane derivatives highlight their importance as a template for drug discovery.
Safety and Handling
This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[2]
Visualizations
Chemical Structure of this compound
References
- 1. This compound | C11H18O | CID 574172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Spiro[5.5]undec-1-en-3-one | C11H16O | CID 323824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1890-25-1 | this compound - Moldb [moldb.com]
- 5. Buy Spiro[5.5]undecane | 180-43-8 [smolecule.com]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
The Stereochemical Landscape of Spiro[5.5]undecan-3-one Derivatives: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Synthesis, Configuration, and Biological Significance
The spiro[5.5]undecane framework, a unique structural motif characterized by two six-membered rings sharing a single carbon atom, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its inherent three-dimensionality and conformational rigidity make it a compelling scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of spiro[5.5]undecan-3-one derivatives, focusing on stereoselective synthesis, detailed conformational analysis, and their emerging roles in drug discovery.
Introduction to the Stereochemistry of Spiro[5.5]undecanes
The spirocyclic nature of spiro[5.5]undecane introduces complex stereochemical features. The parent hydrocarbon can exist in a chiral, helical conformation.[1][2] Substitution on the rings can lead to the formation of multiple stereoisomers, including enantiomers and diastereomers. The conformational behavior of each ring, typically adopting a chair or twist-boat conformation, is influenced by the substituents and any heteroatoms present in the scaffold.[3] Understanding and controlling the absolute and relative stereochemistry of these derivatives is paramount, as different stereoisomers can exhibit vastly different biological activities.
Stereoselective Synthesis of this compound Derivatives
The construction of the spiro[5.5]undecane core with control over its stereochemistry is a key challenge. Various synthetic strategies have been developed to achieve high levels of stereoselectivity.
Diastereoselective Approaches
One common strategy for the synthesis of substituted spiro[5.5]undecanes is the Michael addition reaction. For instance, the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with trans,trans-diarylideneacetones, catalyzed by Lewis acids, yields highly substituted spiro[5.5]undecane-1,5,9-triones.[4][5] Biocatalytic approaches, such as the use of D-aminoacylase, have also been employed in [5+1] double Michael additions to afford spiro[5.5]undecane derivatives with high diastereoselectivity, almost exclusively yielding the cis-isomers.[6]
Enantioselective Methodologies
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds. Organocatalysis, in particular, has been successfully applied. For example, the three-component reaction of enones, aldehydes, and Meldrum's acid, catalyzed by 9-amino-9-deoxy-epi-quinine, can produce pharmacologically relevant spiro[5.5]undecane-1,5,9-triones with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (up to 97% ee).[7] The use of chiral auxiliaries, such as Evans oxazolidinones, has also been reported for the asymmetric synthesis of 3,9-diazaspiro[5.5]undecanes.[8]
A general workflow for the asymmetric synthesis and analysis of this compound derivatives is depicted below:
Caption: Workflow for the asymmetric synthesis and stereochemical analysis of this compound derivatives.
Spectroscopic and Crystallographic Analysis
The definitive determination of the stereochemistry of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques.
NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for elucidating the relative stereochemistry and conformational preferences of these molecules. The chemical shifts, coupling constants, and through-space correlations observed in 2D NMR experiments (e.g., COSY, HSQC, HMBC, and NOESY) provide detailed information about the spatial arrangement of atoms. For instance, the diastereotopicity of protons and carbons can be used to infer the chirality of the spiro skeleton.[9]
Table 1: Representative ¹³C NMR Chemical Shifts for Spiro[5.5]undecane Derivatives
| Carbon Atom | Spiro[5.5]undecane | 1-Oxaspiro[5.5]undecane (Conformer a) | 1-Oxaspiro[5.5]undecane (Conformer b) |
| C1 | 38.8 | - | - |
| C2 | 22.5 | 63.4 | 60.5 |
| C3 | 27.0 | 26.2 | 20.6 |
| C4 | 22.5 | 21.0 | 21.0 |
| C5 | 38.8 | 34.5 | 28.5 |
| C6 (Spiro) | 34.1 | 74.5 | 71.6 |
| C7 | 38.8 | 38.0 | 32.1 |
| C8 | 22.5 | 21.6 | 21.6 |
| C9 | 27.0 | 26.5 | 26.0 |
| C10 | 22.5 | 21.6 | 21.6 |
| C11 | 38.8 | 38.0 | 32.1 |
| Data adapted from reference[3]. Chemical shifts are in ppm. |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the absolute and relative stereochemistry of chiral molecules. It offers precise information on bond lengths, bond angles, and the solid-state conformation of the spirocyclic system. Several crystal structures of spiro[5.5]undecane derivatives have been reported, confirming the chair conformation of the six-membered rings in many cases.[2][10][11]
Table 2: Crystallographic Data for a Representative 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivative
| Parameter | Value |
| Chemical Formula | C₁₈H₁₈O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1177 (14) |
| b (Å) | 9.5506 (19) |
| c (Å) | 11.734 (2) |
| α (°) | 106.82 (3) |
| β (°) | 100.14 (3) |
| γ (°) | 93.35 (3) |
| Data from reference[11]. |
Chiral Chromatography for Enantiomeric Separation
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for separating enantiomers and determining the enantiomeric excess (ee) of a chiral synthesis.
Chiral HPLC
A variety of chiral stationary phases (CSPs) are available for the separation of spiro[5.5]undecane enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and Pirkle-type columns are commonly used.[12][13] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for achieving optimal separation.[14]
Chiral GC
For volatile derivatives, chiral GC with columns containing cyclodextrin-based stationary phases can provide excellent enantiomeric resolution.
Biological Activity and Relevance in Drug Discovery
The rigid, three-dimensional structure of the spiro[5.5]undecane scaffold makes it an attractive template for the design of biologically active molecules that can interact with specific protein targets.
Anti-HIV Activity
Optically pure functionalized spiro[5.5]undecane-1,5,9-triones have been synthesized and evaluated for their anti-HIV-1 activity. Certain cis-isomers have shown promising results, exhibiting better lead compound potential than the established antiretroviral drug azidothymidine (AZT) in preliminary cell-based assays.[15]
Interaction with Signaling Pathways
While specific signaling pathways for this compound derivatives are still under investigation, related aza-spiro[5.5]undecane analogs have been shown to modulate various biological pathways. For instance, 1,9-diazaspiro[5.5]undecanes have been explored for the treatment of obesity, pain, and cardiovascular and psychotic disorders, suggesting interactions with pathways such as those involving acetyl-CoA carboxylase, neuropeptide Y, and diglyceride acyltransferase.[3][16] This highlights the potential for this compound derivatives to be developed as modulators of key cellular signaling cascades.
The potential interaction of spiro[5.5]undecane derivatives with biological targets can be conceptualized as follows:
Caption: A conceptual diagram illustrating the potential interaction of a this compound derivative with a biological target, leading to a cellular response.
Experimental Protocols
General Procedure for Asymmetric Organocatalytic Synthesis of Spiro[5.5]undecane-1,5,9-triones
To a solution of the enone (1.2 mmol) and the aldehyde (1.0 mmol) in an appropriate solvent (e.g., toluene, 2 mL) is added Meldrum's acid (1.1 mmol). The mixture is stirred at room temperature, and the organocatalyst (e.g., 9-amino-9-deoxy-epi-quinine, 0.1 mmol) is added. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired spiro[5.5]undecane-1,5,9-trione. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[7]
General Procedure for Chiral HPLC Separation
The enantiomers of the synthesized spiro[5.5]undecane derivative are separated using a chiral stationary phase column (e.g., Daicel Chiralcel OD-H). A mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is used at a flow rate of 1.0 mL/min. Detection is performed using a UV detector at an appropriate wavelength (e.g., 254 nm). The retention times of the two enantiomers are recorded to determine the enantiomeric excess.[17]
Conclusion
The stereochemistry of this compound derivatives presents both a challenge and an opportunity in modern organic chemistry and drug discovery. The development of robust stereoselective synthetic methods, coupled with advanced analytical techniques for stereochemical elucidation, has paved the way for the exploration of this unique chemical space. The promising biological activities exhibited by some derivatives underscore the potential of the spiro[5.5]undecane scaffold in the development of novel therapeutics. Further research into the synthesis of a wider range of derivatives and a deeper understanding of their structure-activity relationships and interactions with biological signaling pathways will undoubtedly unlock the full potential of this fascinating class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (Z)-3-(3-Phenylallylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Design, synthesis and biological evaluation of optically pure functionalized spiro[5,5]undecane-1,5,9-triones as HIV-1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Conformational Analysis of the Spiro[5.5]undecane Ring System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of the spiro[5.5]undecane ring system. Spiro[5.5]undecane, a fundamental saturated spirocyclic hydrocarbon, serves as a core scaffold in numerous natural products and synthetic molecules of medicinal and material science interest.[1] Understanding its conformational behavior is paramount for elucidating structure-activity relationships and designing novel molecular entities with tailored three-dimensional architectures.
Introduction to the Spiro[5.5]undecane Core
Spiro[5.5]undecane consists of two cyclohexane rings fused at a central quaternary carbon atom. This unique structural arrangement imparts distinct stereochemical properties. The two cyclohexane rings are conformationally mobile, primarily adopting chair-like geometries to minimize torsional and steric strain. The overall shape and conformational dynamics of the molecule are dictated by the interplay of these two rings.
The conformational landscape of spiro[5.5]undecane is characterized by the relative orientations of the two cyclohexane rings. The lowest energy conformation is the all-chair conformation, which can exist as enantiomeric helical structures.[2] Ring inversion of one or both cyclohexane rings leads to higher energy conformers, such as chair-boat and boat-boat forms.
Conformational Equilibria and Dynamics
The spiro[5.5]undecane system undergoes dynamic conformational exchange, primarily through the ring inversion of its constituent cyclohexane rings. This process is analogous to the well-studied chair-flip of cyclohexane, though the spirocyclic fusion introduces additional steric considerations. The key equilibrium is between the two enantiomeric all-chair conformations.
Experimental Methodologies for Conformational Analysis
Several powerful experimental techniques are employed to investigate the conformational properties of the spiro[5.5]undecane ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most prominent tool for studying conformational dynamics in solution. Low-temperature NMR is particularly crucial for "freezing out" individual conformers that are in rapid exchange at room temperature.
Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy
A representative protocol for the low-temperature ¹³C NMR analysis of a spiro[5.5]undecane derivative is as follows:
-
Sample Preparation: A solution of the spiro[5.5]undecane compound is prepared in a suitable low-freezing point solvent, such as a mixture of dichlorodifluoromethane (CF₂Cl₂) and deuterated chloroform (CDCl₃).
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is used.
-
Initial Spectrum: A standard ¹³C NMR spectrum is acquired at ambient temperature (e.g., 298 K) to observe the time-averaged signals.
-
Cooling and Data Acquisition: The sample temperature is gradually lowered. Spectra are recorded at various temperatures until significant line broadening is observed, followed by the decoalescence of signals into separate peaks corresponding to the individual conformers at the slow-exchange limit.[4]
-
Data Analysis: The coalescence temperature and the chemical shift differences between the exchanging sites are used to calculate the free energy of activation (ΔG‡) for the ring inversion process using the Eyring equation. The relative integration of the signals for the different conformers at low temperatures allows for the determination of the equilibrium constant and the difference in Gibbs free energy (ΔG°) between them.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. Numerous studies on substituted spiro[5.5]undecane derivatives have confirmed that the cyclohexane rings predominantly adopt chair conformations in the crystalline phase.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the spiro[5.5]undecane derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions present in the solid or liquid state. While a specific GED study on the parent spiro[5.5]undecane is not readily found, the methodology is well-suited for such a determination.
Experimental Protocol: Gas-Phase Electron Diffraction
-
Sample Introduction: A gaseous sample of spiro[5.5]undecane is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is passed through the gas, and the scattered electrons are detected on a photographic plate or a 2D detector.
-
Data Analysis: The resulting diffraction pattern, which consists of concentric rings, is analyzed to generate a radial distribution curve. This curve is then fit to a molecular model to determine the bond lengths, bond angles, and dihedral angles of the molecule.
Computational Chemistry Approaches
Theoretical calculations are indispensable for complementing experimental data and providing a deeper understanding of the conformational landscape.
Molecular Mechanics (MM)
Force-field methods provide a computationally efficient way to explore the potential energy surface of spiro[5.5]undecane. These calculations can predict the relative stabilities of different conformers and the energy barriers between them.[5][6]
Protocol for Molecular Mechanics Calculations
-
Structure Building: The 3D structure of spiro[5.5]undecane is built using a molecular modeling software package.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers.
-
Energy Minimization: The geometry of each identified conformer is optimized to find the local energy minimum.
-
Analysis: The relative energies of the conformers are calculated to determine their populations at a given temperature. The transition states between conformers can also be located to estimate the energy barriers for interconversion.
Quantum Mechanical (QM) Methods
Ab initio and density functional theory (DFT) methods offer a higher level of theory for more accurate energy and geometry calculations.[7] These methods are particularly useful for refining the structures and energies of conformers and transition states identified by molecular mechanics.
Protocol for Quantum Mechanical Calculations
-
Initial Geometries: The geometries of the conformers and transition states obtained from molecular mechanics calculations are used as starting points.
-
Geometry Optimization: The geometries are re-optimized at a chosen level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory or a larger basis set.
Quantitative Data
While extensive quantitative data for the parent spiro[5.5]undecane is sparse in the literature, the following tables summarize available and representative data for the core and its derivatives.
Table 1: ¹³C NMR Chemical Shifts for Spiro[5.5]undecane
| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |
| C-spiro | 32.2 |
| C-alpha | 36.6 |
| C-beta | 22.4 |
| C-gamma | 26.8 |
Data obtained from spectral databases and may vary slightly with solvent and reference.
Table 2: Representative Conformational Energy Data for Spiro[5.5]undecane Derivatives
| Derivative | Method | Parameter | Value (kcal/mol) | Reference |
| 1-Oxaspiro[5.5]undecane | Low-Temp. ¹³C NMR | ΔG° (conformer ratio) | -0.9 | [4] |
| 1,7-Dioxaspiro[5.5]undecane | B3LYP/6-311+G | ΔG (Conformer A vs. C) | 8.17 | [7] |
| 1,7-Dithiaspiro[5.5]undecane | B3LYP/6-311+G | ΔG (Conformer A vs. C) | 4.11 | [7] |
Synthesis of the Spiro[5.5]undecane Core
Several synthetic routes to the spiro[5.5]undecane skeleton have been reported, often involving intramolecular cyclization or Michael addition reactions.[8][9]
Representative Synthetic Protocol: Double Michael Addition
A common strategy involves the double Michael addition of a nucleophile to a dienone.
-
Reaction Setup: A solution of a 1,3-dicarbonyl compound (e.g., cyclohexane-1,3-dione) and a 1,5-diaryl-1,4-pentadien-3-one is prepared in a suitable solvent.
-
Catalysis: A catalyst, such as a Lewis acid or a base, is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature or heated to facilitate the cyclization. Microwave irradiation has also been shown to significantly accelerate this transformation.[1]
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography or recrystallization.
Conclusion
The conformational analysis of the spiro[5.5]undecane ring system reveals a rich and dynamic stereochemical landscape. While the fundamental principles are rooted in the well-understood behavior of cyclohexane, the spirocyclic fusion introduces unique constraints and stereoisomeric possibilities. A combination of experimental techniques, particularly dynamic NMR spectroscopy and X-ray crystallography, along with computational modeling, provides a powerful toolkit for elucidating the conformational preferences, energy barriers, and structural parameters of this important molecular scaffold. Further research focusing on the parent hydrocarbon would be invaluable for providing a definitive benchmark for the numerous studies on its diverse derivatives.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Ring inversion of some 5,5-dimethyl-2-spiro-1,3-dioxans - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. e-tarjome.com [e-tarjome.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Spiro[5.5]undecane Skeleton: A Privileged Scaffold in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[5.5]undecane ring system, a fascinating three-dimensional scaffold, is a recurring motif in a diverse array of natural products. Exhibiting a wide range of biological activities, these compounds have garnered significant attention from the scientific community, offering promising starting points for drug discovery and development. This technical guide provides a comprehensive overview of natural products containing the spiro[5.5]undecane skeleton, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies for their isolation, synthesis, and biological evaluation.
Prominent Classes and Biological Activities
Natural products featuring the spiro[5.5]undecane core are predominantly found in terrestrial plants, marine organisms, and fungi. Key classes include the chamigrane sesquiterpenoids, vetispiranes, and others, which display a spectrum of bioactivities from cytotoxicity against cancer cells to potential anti-inflammatory and hepatoprotective effects.
Cytotoxicity Against Cancer Cell Lines
A significant number of spiro[5.5]undecane-containing natural products have demonstrated potent cytotoxic effects against various cancer cell lines. The chamigrane sesquiterpenoids, in particular, have been a focal point of these investigations.
| Compound | Natural Source | Cancer Cell Line | IC50 (µM) | Reference |
| (-)-Elatol | Red algae (Laurencia sp.) | Colo-205 (Colon Adenocarcinoma) | 2.5 ± 1.3 | [1] |
| Elatol | Red algae (Laurencia sp.) | A549 (Non-small Cell Lung Carcinoma) | 6.24 | [1] |
| Elatol | Red algae (Laurencia sp.) | RD (Embryonal Rhabdomyosarcoma) | 14.24 | [1] |
| Elatol | Red algae (Laurencia microcladia) | NCI-60 Panel (Average) | 1.9 | [2] |
| Obtusol | Red algae (Laurencia sp.) | Colo-205 (Colon Adenocarcinoma) | 1.2 ± 1.4 (µg/mL) | [1] |
| Merulinol C | Endophytic fungus (XG8D) | KATO-3 (Gastric Carcinoma) | 35.0 ± 1.20 | [3] |
| Merulinol D | Endophytic fungus (XG8D) | KATO-3 (Gastric Carcinoma) | 25.3 ± 0.82 | [3] |
Table 1: Cytotoxicity of Spiro[5.5]undecane Natural Products
Hepatoprotective and Other Activities
While the cytotoxic properties of these compounds are well-documented, research into other therapeutic areas is ongoing. For instance, some sesquiterpenoids from rhizomes of Acorus calamus possessing an all-carbon [4.5.0] spirocyclic system have exhibited weak hepatoprotective activities. However, specific quantitative data for spiro[5.5]undecane natural products with significant hepatoprotective effects are not yet prevalent in the literature.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of spiro[5.5]undecane natural products are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.
Elatol: A Case Study in Apoptosis Induction
The marine-derived sesquiterpenoid, elatol, has been shown to exert its anti-tumor effects by inducing cell cycle arrest and apoptosis.[4] Mechanistic studies have revealed that elatol's pro-apoptotic activity is mediated through the intrinsic mitochondrial pathway.
Key molecular events in elatol-induced apoptosis include:
-
Cell Cycle Arrest: Elatol promotes a delay in the cell cycle, likely at the G1/S transition, by reducing the expression of cyclin-D1, cyclin-E, cyclin-dependent kinase 2 (cdk2), and cdk4.[4]
-
Modulation of Apoptotic Proteins: A decrease in the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein Bak are observed.[4]
-
Caspase Activation: Elatol treatment leads to an increase in the expression of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[4]
-
p53 Upregulation: An increase in the expression of the tumor suppressor protein p53 is also noted.[4]
-
Inhibition of Protein Translation: Elatol has been identified as a novel protein translation inhibitor, targeting the eIF4A RNA helicase.[2][5]
Caption: Elatol-induced intrinsic apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of spiro[5.5]undecane-containing natural products.
Isolation and Purification
Protocol for the Isolation of Agarospirol from Agarwood Oil:
This protocol is a reconstruction based on common practices for the isolation of terpenoids from essential oils.
-
Extraction of Essential Oil:
-
Subject powdered, infected heartwood of Aquilaria species to hydrodistillation or steam distillation to obtain the crude essential oil.
-
-
Fractional Distillation:
-
Perform fractional distillation of the crude oil under reduced pressure to separate fractions based on boiling points. Agarospirol, being a sesquiterpenoid alcohol, will distill at a higher temperature than more volatile monoterpenes.
-
-
Column Chromatography:
-
Subject the appropriate high-boiling fraction to column chromatography on silica gel or alumina.
-
Elute the column with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate).
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Preparative TLC or HPLC:
-
Pool fractions containing agarospirol and subject them to preparative TLC or high-performance liquid chromatography (HPLC) for final purification.
-
-
Structure Elucidation:
-
Characterize the purified compound using spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), and mass spectrometry (MS).
-
Caption: General workflow for the isolation of agarospirol.
Total Synthesis
The construction of the sterically congested spiro[5.5]undecane core presents a significant synthetic challenge. Various strategies have been developed, with the tandem Michael-aldol condensation being a noteworthy approach.
Conceptual Protocol for the Synthesis of (±)-β-Vetivone via Tandem Michael-Aldol Condensation:
Note: The detailed experimental conditions, including specific reagents, solvents, temperatures, and reaction times, can be found in the supporting information of the cited literature.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting materials: an appropriate Michael acceptor and a Michael donor.
-
Base Addition: Cool the reaction mixture to a specified temperature (e.g., 0 °C or -78 °C) and add a suitable base (e.g., potassium tert-butoxide, sodium methoxide) portion-wise or via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Workup: Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield (±)-β-vetivone.
Biosynthesis and Enzymatic Assays
The biosynthesis of spiro[5.5]undecane sesquiterpenes, such as the chamigrenes, originates from farnesyl pyrophosphate (FPP).
Protocol for β-Chamigrene Synthase Enzymatic Assay: [4]
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT)
-
Purified recombinant β-chamigrene synthase (final concentration 1-10 µg/mL)
-
Farnesyl pyrophosphate (FPP) (final concentration 10-100 µM)
-
-
-
Product Trapping:
-
Overlay the aqueous reaction mixture with an equal volume of an organic solvent (e.g., n-hexane or pentane) to trap the volatile sesquiterpene products.
-
-
Incubation:
-
Incubate the reaction at 30°C for 1-4 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding a solution of EDTA to chelate the Mg²⁺ ions.
-
-
Product Extraction and Analysis:
-
Vortex the mixture vigorously to extract the sesquiterpene products into the organic layer.
-
Separate the organic layer and analyze the product profile by gas chromatography-mass spectrometry (GC-MS).
-
Caption: Workflow for the in vitro enzymatic synthesis of β-chamigrene.
Conclusion and Future Perspectives
Natural products bearing the spiro[5.5]undecane skeleton represent a rich source of chemical diversity and biological activity. The potent cytotoxicity exhibited by compounds like elatol highlights their potential as scaffolds for the development of novel anticancer agents. Further exploration of their mechanisms of action, including the identification of specific molecular targets, will be crucial for their translation into clinical applications. Moreover, the investigation of other therapeutic properties, such as hepatoprotective and anti-inflammatory effects, remains a promising area for future research. Advances in synthetic methodologies and biotechnological production through enzymatic synthesis will undoubtedly facilitate access to these complex molecules and their analogues, paving the way for comprehensive structure-activity relationship studies and the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation Process and Compound Identification of Agarwood Essential Oils from Aquilaria crassna Cultivated at Three Different Locations in Vietnam | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Spectroscopic Data Analysis of Spiro[5.5]undecan-3-one (CAS Number: 1890-25-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for Spiro[5.5]undecan-3-one, a spirocyclic ketone with the CAS number 1890-25-1. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for compound identification, characterization, and quality control. The guide summarizes available quantitative data, outlines detailed experimental protocols for acquiring such data, and includes a visual representation of a typical spectroscopic analysis workflow.
It is important to note that while experimental mass spectrometry data is available, specific, publicly accessible experimental NMR and UV-Vis spectra for this compound are limited. Therefore, the corresponding data presented in this guide for NMR and UV-Vis are based on established spectroscopic principles and data from closely related structural analogs.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol |
| Monoisotopic Mass | 166.135765 Da |
| Ionization Mode | Electron Ionization (EI) |
| Major Peaks (m/z) | |
| Base Peak | 111 |
| Molecular Ion [M]⁺ | 166 |
| Other Key Fragments | 94 |
Data sourced from PubChem CID 574172.[1]
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| ~2930, ~2860 | Strong | C-H Stretching | Alkane (CH₂) |
| ~1715 | Strong | C=O Stretching | Saturated Ketone |
Predicted values are based on characteristic absorption frequencies for saturated cyclohexanones and alkanes.
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration (Relative) | Assignment |
| ~2.2 - 2.5 | Multiplet | 4H | Protons α to carbonyl (C2-H₂, C4-H₂) |
| ~1.3 - 1.8 | Multiplet | 14H | Other cycloalkane protons |
Predicted chemical shifts are based on the typical ranges for protons in cyclic ketones and alkanes.
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| >200 | Carbonyl Carbon (C=O) |
| ~40 - 50 | Carbons α to carbonyl |
| ~20 - 40 | Other cycloalkane carbons |
Predicted chemical shifts are based on the typical ranges for carbons in cyclic ketones and alkanes.
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Predicted)
| λmax (nm) | Molar Absorptivity (ε) | Transition | Solvent |
| ~280 - 300 | Low | n → π* | Ethanol |
Predicted λmax is based on the characteristic weak n→π transition for saturated ketones.*
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and calibrate the chemical shift axis using the TMS signal.
-
Integrate the peaks in the ¹H spectrum and identify the multiplicities.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Alternatively, if the sample is a solid, press it firmly against the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for a volatile compound like this.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition:
-
In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information. Alpha cleavage is a common fragmentation pathway for ketones.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To identify electronic transitions, particularly those involving the carbonyl group.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or hexane. Concentrations are typically in the micromolar to millimolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a range of wavelengths, for example, from 200 to 400 nm, to observe the n→π* transition.
-
-
Data Processing:
-
The spectrophotometer records the absorbance at each wavelength.
-
Identify the wavelength of maximum absorbance (λmax).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
References
Physical and chemical properties of Spiro[5.5]undecan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Spiro[5.5]undecan-3-one, a spirocyclic ketone with applications as a versatile building block in organic synthesis. The unique three-dimensional structure of this compound makes it a valuable scaffold in medicinal chemistry and materials science. This document summarizes available data, outlines general experimental protocols, and discusses the potential applications of this compound and its derivatives.
Core Physical and Chemical Properties
This compound is a carbocyclic ketone with the molecular formula C₁₁H₁₈O.[1] Its structure features two cyclohexane rings connected by a single spiro carbon atom.[1] While extensive experimental data for this specific molecule is limited, a combination of computed data and information from related compounds allows for a detailed characterization.
Physical Properties
| Property | Value | Data Type | Source |
| Molecular Weight | 166.26 g/mol | Computed | [1] |
| Monoisotopic Mass | 166.13577 Da | Computed | [2] |
| Melting Point | Not Available | - | - |
| Melting Point of Spiro[5.5]undecane-3-carboxylic acid | 77–78°C | Experimental | [3] |
| Boiling Point | Not Available | - | - |
| Boiling Point of 1,7-Dioxaspiro[5.5]undecane | 193 °C at 750 mmHg | Experimental | |
| Density | Not Available | - | - |
| Solubility | Not Available | - | - |
| Predicted logP | 3.0 | Computed | [2] |
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1890-25-1 | [1] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C11H18O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h1-9H2 | [1] |
| InChIKey | QIPAUQVWJAXYOQ-UHFFFAOYSA-N | [1] |
| SMILES | C1CCC2(CC1)CCC(=O)CC2 | [1] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, GC-MS data are available, and the expected spectral characteristics can be inferred from the analysis of related spirocyclic compounds.
| Technique | Description |
| Mass Spectrometry (MS) | GC-MS data is available through the NIST database, with a notable peak at m/z 111 and the molecular ion peak at 166.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretch of the ketone group, typically in the range of 1705-1725 cm⁻¹. The spectrum for the related compound Spiro[5.5]undeca-1,8-dien-3-one is available in the NIST WebBook.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum would display a complex pattern of multiplets in the aliphatic region due to the protons on the two cyclohexane rings. The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm), along with signals for the spiro carbon and the other aliphatic carbons. While specific spectra for this compound are not readily available, numerous examples exist for substituted spiro[5.5]undecane derivatives.[5][6][7] |
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the ketone functional group. Standard ketone reactions such as reduction to the corresponding alcohol, nucleophilic addition, and enolate formation are expected. The spirocyclic framework may impart some steric hindrance, potentially influencing reaction rates and stereochemical outcomes.
The stability of the compound is generally good under standard conditions. Storage should be in a cool, dry place away from strong oxidizing agents.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general synthetic strategy can be proposed based on established methods for constructing the spiro[5.5]undecane framework.
General Synthesis Approach: Robinson Annulation
A plausible route to this compound is through a Robinson annulation reaction. This method is a versatile tool for the formation of six-membered rings in a variety of contexts, including the synthesis of spirocycles.[8]
Workflow for the Synthesis of this compound
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Michael Addition: Cyclohexanone would be deprotonated with a suitable base to form an enolate, which then undergoes a Michael addition to methyl vinyl ketone.
-
Aldol Condensation: The resulting 1,5-dicarbonyl compound would then undergo an intramolecular aldol condensation, followed by dehydration, to form the spirocyclic enone intermediate, Spiro[5.5]undec-7-en-3-one.
-
Hydrogenation: The final step would involve the catalytic hydrogenation of the carbon-carbon double bond to yield the saturated spirocyclic ketone, this compound.
It is important to note that optimization of reaction conditions, including the choice of base, solvent, and temperature, would be necessary to achieve a good yield.
Biological Activity and Applications
Currently, there is no direct evidence of this compound being involved in specific biological signaling pathways. However, the spiro[5.5]undecane scaffold is present in a variety of natural products and has been identified as a privileged structure in medicinal chemistry. Derivatives of this core structure have been reported to exhibit a range of biological activities.
Biological Activities of Spiro[5.5]undecane Derivatives
Caption: Relationship of the Spiro[5.5]undecane core to various biological activities.
-
Anticancer Activity: Certain substituted spiro[5.5]undecane derivatives have been synthesized and evaluated for their in vitro anti-cancer activity.[9]
-
Antimicrobial Properties: The spirocyclic framework is a feature in some compounds with antimicrobial properties.
-
GABAA Receptor Antagonism: 3,9-Diazaspiro[5.5]undecane-based compounds have been reported as potent competitive antagonists of the GABAA receptor.
These findings highlight the potential of this compound as a starting material for the synthesis of novel therapeutic agents. Its utility also extends to the fragrance industry and as a monomer for the development of advanced polymers in materials science.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[10]
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound. Work should be conducted in a well-ventilated area.
References
- 1. This compound | C11H18O | CID 574172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H18O) [pubchemlite.lcsb.uni.lu]
- 3. Buy Spiro[5.5]undecane-3-carboxylic acid | 18244-47-8 [smolecule.com]
- 4. Spiro[5.5]undeca-1,8-dien-3-one [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. banglajol.info [banglajol.info]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Spiro[5.5]undec-1-en-3-one | C11H16O | CID 323824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spiro[5.5]undecan-3-one: A Versatile Heterocyclic Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The spiro[5.5]undecane scaffold, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry for its presence in various natural products and its potential to impart novel pharmacological properties to synthetic molecules.[1] This technical guide focuses on Spiro[5.5]undecan-3-one as a pivotal building block for the synthesis of diverse and biologically active heterocyclic compounds. Its rigid, well-defined geometry allows for the precise spatial arrangement of functional groups, making it an attractive starting point for the design of new therapeutic agents.[2] This document provides a comprehensive overview of its synthesis, key reactions, and its application in the development of compounds with anticancer activity, complete with experimental protocols and a visualization of a relevant signaling pathway.
Core Properties of this compound
This compound is a saturated bicyclic ketone with the molecular formula C₁₁H₁₈O and a molecular weight of 166.26 g/mol . Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol |
| CAS Number | 1890-25-1 |
| IUPAC Name | This compound |
| Appearance | Liquid |
| Boiling Point | Not specified |
| Storage Temperature | Room Temperature |
Synthesis of the Spiro[5.5]undecane Core
The construction of the spiro[5.5]undecane framework is efficiently achieved through a Robinson annulation reaction, a classic and powerful method for the formation of six-membered rings. This is followed by a hydrogenation step to yield the saturated ketone, this compound.
Experimental Protocol: Synthesis of Spiro[5.5]undec-1-en-3-one via Robinson Annulation
This protocol describes the synthesis of the unsaturated precursor to this compound.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (5%)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 equivalent) in anhydrous ethanol.
-
Enolate Formation: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the cyclohexanone enolate.
-
Michael Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture using a dropping funnel over 15-20 minutes.
-
Annulation and Dehydration: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a 5% aqueous solution of hydrochloric acid. The solvent is then removed under reduced pressure. The residue is taken up in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure spiro[5.5]undec-1-en-3-one.
Experimental Protocol: Hydrogenation to this compound
Materials:
-
Spiro[5.5]undec-1-en-3-one
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate
-
Hydrogen gas
Procedure:
-
Reaction Setup: Dissolve spiro[5.5]undec-1-en-3-one in ethyl acetate in a suitable hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% palladium on carbon catalyst to the solution.
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 1-3 atm) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to yield this compound. Further purification, if necessary, can be achieved by distillation or chromatography.[3]
This compound as a Building Block in the Synthesis of Bioactive Molecules
The ketone functionality in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse heterocyclic systems. This has been exploited in the synthesis of compounds with potential therapeutic applications, particularly in oncology.
Synthesis of Substituted Spiro[5.5]undecane-1,5,9-triones
Derivatives of spiro[5.5]undecane-1,5,9-trione have shown promising anti-cancer activities.[4] These can be synthesized from dimedone, a close structural analog of the diketone derivable from this compound, highlighting a potential synthetic pathway. A notable example is the microwave-assisted synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.[4]
Experimental Protocol: Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative
This protocol outlines a general and efficient method for the synthesis of substituted spiro[5.5]undecane derivatives.
Materials:
-
Dimedone (as a model for a 1,3-dione derived from this compound) (1 mmol)
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol)
-
Dichloromethane (5 mL)
-
Triethylamine (1.25 mmol)
Procedure:
-
Reaction Mixture: In a microwave reaction vial, combine dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one.
-
Solvent and Catalyst: Add dichloromethane and triethylamine to the vial.
-
Microwave Irradiation: Heat the reaction mixture under microwave irradiation (e.g., 200 W, 40 °C) for 15 minutes. Monitor the reaction progress by TLC.[4]
-
Work-up: After completion, the reaction mixture is poured into cold water and extracted with chloroform. The combined organic extracts are dried over magnesium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography (e.g., with a hexane:ethyl acetate gradient) to yield the desired spiro[5.5]undecane derivative.[4]
Biological Activity and Signaling Pathways of Spiro[5.5]undecane Derivatives
Several derivatives of the spiro[5.5]undecane core have been investigated for their anticancer properties.[2] Studies have shown that certain spiro-bisheterocyclic compounds can induce apoptosis in cancer cells through both p53-dependent and -independent pathways.
Apoptosis Induction in Breast Cancer Cells
In human breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with spiro[hydantoin-isoxazole] and spiro[hydantoin-oxazepine] derivatives led to a dose-dependent decrease in cell proliferation and the induction of apoptosis. This was accompanied by an upregulation of murine double minute 2 (MDM2), a key negative regulator of the p53 tumor suppressor. Furthermore, an increase in the expression of the pro-apoptotic genes caspase-3 and BCL2-associated X (BAX) was observed in both cell lines, which express wild-type and mutant p53 respectively. These findings suggest that these spiro compounds can trigger apoptosis through mechanisms that are not solely reliant on a functional p53 pathway.
Below is a diagram illustrating the proposed apoptotic signaling pathway.
Caption: Proposed apoptotic signaling pathway of spiro-bisheterocyclic derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various spiro[5.5]undecane derivatives against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | Assay Type | IC₅₀/GI₅₀ |
| Diazaspiro[5.5]undecane | p-fluorophenyl substituted | SK-HEP-1 (Liver Adenocarcinoma) | MTT Assay | 47.46 µg/mL |
| Diazaspiro[5.5]undecane | phenyl substituted | SK-HEP-1 (Liver Adenocarcinoma) | MTT Assay | 46.31 µg/mL |
| Diazaspiro[5.5]undecane | thiophene substituted | SK-HEP-1 (Liver Adenocarcinoma) | MTT Assay | 109 µg/mL |
| Diazaspiro[5.5]undecane | 5-methyl furyl substituted | SK-HEP-1 (Liver Adenocarcinoma) | MTT Assay | 125 µg/mL |
| Spiro indoline-2-one | SSSK16 | MCF-7 (Breast Cancer) | SRB Assay | 0.44 µM |
| Spiro[5.5]undecane-1,5,9-trione | 7,11-bis(4-fluorophenyl)-3,3-dimethyl | Not specified | MTT Assay | Not specified |
Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The rigid spirocyclic core provides a unique three-dimensional framework that can be strategically functionalized to interact with biological targets with high affinity and selectivity.[2] The demonstrated anticancer activity of its derivatives, particularly their ability to induce apoptosis through multiple pathways, warrants further investigation. Future research should focus on the synthesis of diverse libraries of this compound derivatives and their systematic evaluation in a broader range of biological assays to explore their full therapeutic potential. The development of structure-activity relationships (SAR) will be crucial in guiding the design of next-generation spiro-based drug candidates with improved potency and selectivity.
References
- 1. banglajol.info [banglajol.info]
- 2. benchchem.com [benchchem.com]
- 3. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
Chirality and Stereoisomers of Substituted Spiro[5.5]undecanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chirality and stereoisomers of substituted spiro[5.5]undecanes. It delves into the stereoselective synthesis, characterization, and potential therapeutic applications of this important class of spirocyclic compounds. The information is presented to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug discovery.
Introduction to Spiro[5.5]undecanes
Spiro[5.5]undecane is a bicyclic organic compound with two six-membered rings connected by a single common carbon atom, the spiro atom. This unique structural feature imparts a three-dimensional and rigid conformation, making the spiro[5.5]undecane scaffold an attractive framework in medicinal chemistry. The substituents on the rings can give rise to various stereoisomers, including enantiomers and diastereomers, which can exhibit distinct biological activities. The inherent chirality of many substituted spiro[5.5]undecanes, arising from the spiro center and other stereogenic centers, is a critical aspect of their design and synthesis for drug development.
Stereoselective Synthesis of Substituted Spiro[5.5]undecanes
The asymmetric synthesis of substituted spiro[5.5]undecanes has been a significant focus of research, leading to the development of various stereoselective methodologies. These methods aim to control the absolute configuration of the stereocenters, providing access to enantiomerically pure compounds.
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro[5.5]undecanes. Chiral amines, amino acids, and their derivatives are commonly employed to catalyze cascade reactions, such as Michael-Knoevenagel condensation sequences, to construct the spirocyclic framework with high stereocontrol.
Experimental Protocol: Amino Acid-Catalyzed Synthesis of Spiro[5.5]undecane-1,5,9-triones
This protocol is adapted from the synthesis of optically pure functionalized spiro[5.5]undecane-1,5,9-triones.
-
Materials: Aromatic aldehyde (1 mmol), dimedone (1 mmol), N-methyl-4-piperidone (1 mmol), (S)-proline (20 mol%), and ethanol (5 mL).
-
Procedure:
-
To a solution of the aromatic aldehyde and dimedone in ethanol, add N-methyl-4-piperidone and (S)-proline.
-
Stir the reaction mixture at room temperature for the time specified in the literature for the particular substrate (typically 24-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired spiro[5.5]undecane-1,5,9-trione.
-
Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Biocatalytic Methods
Enzymes, such as lipases and acylases, have been utilized as chiral catalysts in the synthesis of spiro[5.5]undecane derivatives. These biocatalytic approaches offer high stereoselectivity under mild reaction conditions. For instance, D-aminoacylase has been used to catalyze a [5+1] double Michael addition to produce cis-isomers of (hetero)spiro[5.5]undecane derivatives in moderate yields[1].
Metal-Catalyzed Methods
Transition metal complexes, particularly those of palladium, rhodium, and copper, have been employed in various enantioselective transformations to construct the spiro[5.5]undecane core. These reactions include cycloadditions, annulations, and intramolecular cyclizations.
Quantitative Data on Stereoselective Syntheses
The following tables summarize the quantitative data from various stereoselective syntheses of substituted spiro[5.5]undecanes, highlighting the efficiency and stereocontrol achieved with different catalytic systems.
Table 1: Organocatalyzed Synthesis of Spiro[5.5]undecane-1,5,9-triones
| Entry | Catalyst | Aldehyde | Yield (%) | ee (%) | dr |
| 1 | (S)-Proline | Benzaldehyde | 85 | >99 | >99:1 |
| 2 | (S)-Proline | 4-Chlorobenzaldehyde | 92 | >99 | >99:1 |
| 3 | (S)-Proline | 4-Methoxybenzaldehyde | 88 | >99 | >99:1 |
| 4 | (S)-Proline | 2-Naphthaldehyde | 82 | >99 | >99:1 |
Data compiled from studies on amino acid-catalyzed three-component synthesis of optically pure functionalized spiro[5.5]undecane-1,5,9-triones.
Table 2: Biocatalyzed Synthesis of cis-(Hetero)spiro[5.5]undecane Derivatives
| Entry | Enzyme | Substrate 1 | Substrate 2 | Yield (%) | Diastereoselectivity |
| 1 | D-aminoacylase | Cyclohexane-1,3-dione | Chalcone | 65 | cis isomer only |
| 2 | D-aminoacylase | Dimedone | Chalcone | 72 | cis isomer only |
| 3 | D-aminoacylase | Barbituric acid | Chalcone | 58 | cis isomer only |
Data based on the D-aminoacylase-catalyzed [5+1] double Michael addition[1].
Applications in Drug Development
The unique three-dimensional structure and stereochemical complexity of substituted spiro[5.5]undecanes make them privileged scaffolds in drug discovery.
Anti-HIV Agents
Certain optically pure functionalized spiro[5.5]undecane-1,5,9-triones have demonstrated potent anti-HIV-1 activity. These compounds are proposed to act as inhibitors of HIV-1 reverse transcriptase, a crucial enzyme in the viral life cycle. The mechanism involves the binding of the spiro compound to the enzyme, thereby blocking its function and preventing the conversion of the viral RNA genome into DNA.
GABA-A Receptor Antagonists
Derivatives of 3,9-diazaspiro[5.5]undecane have been identified as potent and selective antagonists of the γ-aminobutyric acid type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for drugs treating anxiety, epilepsy, and sleep disorders. Antagonists of these receptors can modulate neuronal excitability and have potential applications in various neurological conditions.
Modulators of Metabolic Pathways
The spiro[5.5]undecane scaffold has also been explored for its potential to modulate metabolic pathways. For instance, certain 1,9-diazaspiro[5.5]undecane derivatives have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Inhibition of ACC is a promising strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Conclusion
Substituted spiro[5.5]undecanes represent a class of molecules with significant potential in drug discovery, owing to their unique three-dimensional structures and stereochemical diversity. The development of stereoselective synthetic methods, including organocatalytic, biocatalytic, and metal-catalyzed approaches, has provided access to a wide range of chiral spiro[5.5]undecane derivatives. These compounds have shown promise as anti-HIV agents, modulators of GABA-A receptors, and inhibitors of metabolic enzymes. Further exploration of this versatile scaffold is expected to yield novel therapeutic agents for a variety of diseases. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry through the design and synthesis of innovative spirocyclic compounds.
References
Theoretical and Computational Elucidation of Spiro[5.5]undecan-3-one: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a comprehensive theoretical and computational overview of Spiro[5.5]undecan-3-one, a spirocyclic ketone with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed guide to its conformational landscape, spectroscopic properties, and relevant experimental protocols.
Introduction
This compound is a bicyclic organic compound characterized by two cyclohexane rings sharing a single carbon atom, with a ketone functional group in one of the rings. The unique spirocyclic structure imparts specific conformational constraints and stereochemical properties that are of significant interest in the design of novel therapeutic agents and functional materials. Understanding the three-dimensional structure, stability of different conformers, and the resulting spectroscopic signatures is crucial for harnessing its potential. This guide outlines the application of modern computational chemistry techniques to predict and analyze these properties, complemented by established experimental procedures for its synthesis and characterization.
Computational Methodology
The theoretical investigation of this compound involves a multi-step computational approach, starting from a broad conformational search to detailed quantum mechanical calculations for accurate property prediction.
Conformational Analysis
A thorough exploration of the conformational space of this compound is essential to identify all stable low-energy isomers.
Protocol:
-
Initial 3D Structure Generation: The 2D structure of this compound is converted into an initial 3D model.
-
Force Field-Based Conformational Search: A systematic or stochastic conformational search is performed using a suitable molecular mechanics force field, such as MMFF94 or a specialized force field for cycloalkanes. This step generates a large number of potential conformers.
-
Geometry Optimization and Energy Minimization: All generated conformers are then subjected to geometry optimization and energy minimization using a more robust computational method, typically Density Functional Theory (DFT). A common choice is the B3LYP functional with a 6-31G(d,p) basis set.
-
Thermodynamic Analysis: For each optimized conformer, vibrational frequency calculations are performed at the same level of theory. These calculations confirm that the structures are true minima (no imaginary frequencies) and provide thermodynamic data such as enthalpy, entropy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).
dot
Caption: Computational workflow for the conformational analysis of this compound.
Spectroscopic Property Simulation
Computational methods can accurately predict spectroscopic data, which is invaluable for the interpretation of experimental results.
Protocol for NMR Spectroscopy Simulation:
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is employed for the calculation of NMR shielding tensors.
-
DFT Functional and Basis Set: Calculations are typically performed at the B3LYP/6-31G(d,p) level of theory or higher, on the previously optimized conformer geometries.
-
Chemical Shift Calculation: The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
Protocol for IR Spectroscopy Simulation:
-
Frequency Calculation: The vibrational frequencies and corresponding IR intensities are obtained from the frequency analysis performed during the conformational analysis.
-
Spectral Broadening: The calculated frequencies and intensities are convoluted with a broadening function (e.g., a Lorentzian or Gaussian function) to generate a simulated IR spectrum that can be visually compared with experimental data.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted data for the most stable conformer of this compound, as would be obtained from the aforementioned computational protocols.
Table 1: Predicted Thermodynamic Properties
| Parameter | Value |
| Relative Energy (kcal/mol) | 0.00 (most stable conformer) |
| Enthalpy (Hartree) | Calculated Value |
| Gibbs Free Energy (Hartree) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~210 |
| Spiro C | ~40-50 |
| Other CH₂ | ~20-40 |
Table 3: Predicted Major IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O stretch | ~1715 |
| C-H stretch | ~2850-2950 |
| CH₂ bend | ~1450 |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
A common route to spirocyclic ketones is through a Robinson annulation reaction.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (MVK)
-
Base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Cyclohexanone is added dropwise to the cooled base solution.
-
Methyl vinyl ketone is then added slowly to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched with a weak acid and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield Spiro[5.5]undec-7-en-3-one.
-
The resulting enone is then subjected to catalytic hydrogenation to afford the saturated this compound.
dot
Caption: A typical synthetic route for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using CDCl₃ as the solvent.
-
Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy:
-
The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.
-
Frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Conclusion
This technical guide provides a foundational understanding of the theoretical and computational approaches for the study of this compound. The outlined protocols for conformational analysis and spectroscopic simulation offer a robust framework for researchers to predict and interpret the properties of this and related spirocyclic systems. The integration of these computational insights with the provided experimental methodologies will facilitate the rational design and development of new molecules with desired functionalities for applications in drug discovery and materials science.
Discovery and isolation of Spiro[5.5]undecane natural products
An In-depth Technical Guide to the Discovery and Isolation of Spiro[5.5]undecane Natural Products
Introduction
The spiro[5.5]undecane ring system is a fascinating and structurally complex motif found in a variety of natural products. This privileged scaffold, characterized by two six-membered rings sharing a single carbon atom, has garnered significant attention from researchers in natural product chemistry, medicinal chemistry, and drug development. The unique three-dimensional architecture of these molecules often imparts potent and selective biological activities, making them attractive starting points for the development of new therapeutic agents.
This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of spiro[5.5]undecane-containing natural products. It is intended for researchers, scientists, and drug development professionals seeking detailed information on this important class of compounds. The guide covers key examples of these natural products, their sources, detailed experimental protocols for their isolation and structure elucidation, and a summary of their biological activities, with a focus on quantitative data.
Prominent Spiro[5.5]undecane Natural Products: The Chamigrene Family
A significant number of naturally occurring spiro[5.5]undecane derivatives belong to the chamigrene family of sesquiterpenes. These compounds are predominantly isolated from marine red algae of the genus Laurencia.
| Compound Name | Producing Organism(s) | Key Structural Features |
| (+)-Elatol | Laurencia elata, Laurencia dendroidea | Halogenated (Br, Cl), Quaternary stereocenter |
| Obtusol | Laurencia obtusa, Laurencia dendroidea | Halogenated (Br, Cl), Multiple stereocenters |
| Laurencenone C | Laurencia species | Halogenated, α,β-Unsaturated ketone |
| Majusculone | Laurencia cartilaginea | Brominated, Quaternary center |
| β-Chamigrene | Laurencia species, Sea hares | Non-halogenated sesquiterpene |
Biological Activities of Spiro[5.5]undecane Natural Products
The chamigrene sesquiterpenes have demonstrated a range of biological activities, with cytotoxicity against cancer cell lines being one of the most prominent.
2.1. Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected chamigrene sesquiterpenes against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (+)-Elatol | Colo-205 (Colon Adenocarcinoma) | 2.5 ± 1.3 | [1] |
| (+)-Elatol | A549 (Non-small Cell Lung Carcinoma) | 6.24 | |
| (+)-Elatol | RD (Embryonal Rhabdomyosarcoma) | 14.24 | |
| Obtusol | Colo-205 (Colon Adenocarcinoma) | 1.2 ± 1.4 (µg/mL) | [1] |
| (-)-Elatol | Leishmania amazonensis (promastigote) | 4.0 | [2] |
| (-)-Elatol | Leishmania amazonensis (amastigote) | 0.45 | [2] |
Experimental Protocols
This section provides detailed methodologies for the isolation, structure elucidation, and biological evaluation of spiro[5.5]undecane natural products, using (+)-Elatol as a representative example.
3.1. Isolation of (+)-Elatol from Laurencia elata
The following protocol outlines a typical procedure for the extraction and purification of (+)-Elatol.
1. Collection and Extraction:
- Fresh specimens of Laurencia elata are collected and air-dried.
- The dried algal material (e.g., 300 g) is exhaustively extracted with n-hexane at room temperature for 15 days.[3]
- The n-hexane extract is concentrated under reduced pressure using a rotary evaporator at a temperature below 50 °C to yield a crude extract.[3]
2. Chromatographic Purification:
- The crude extract is subjected to column chromatography on silica gel.
- A solvent gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate, is used to elute the compounds.
- Fractions are collected and monitored by thin-layer chromatography (TLC). TLC plates can be visualized by spraying with a solution of ceric sulfate and sulfuric acid followed by heating.[3]
- Fractions containing the target compound (in this case, elatol) are combined.
3. Final Purification:
- The combined fractions are further purified by high-performance liquid chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol/water or acetonitrile/water) to yield pure (+)-Elatol.
3.2. Structure Elucidation of (+)-Elatol
The structure of the isolated compound is determined using a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).
- A suite of NMR experiments is performed, including:
- ¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
- ¹³C NMR: To determine the number and types of carbon atoms.
- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.
2. High-Resolution Mass Spectrometry (HRMS):
- HRMS is used to determine the exact mass of the molecule with high precision.
- This information allows for the unambiguous determination of the molecular formula.
3.3. Cytotoxicity Bioassay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5][6][7]
1. Cell Seeding:
- Cancer cells are seeded into 96-well plates at a density of approximately 1,000 to 100,000 cells per well and allowed to adhere overnight.[8]
2. Compound Treatment:
- The cells are treated with various concentrations of the purified spiro[5.5]undecane natural product. A vehicle control (e.g., DMSO) is also included.
- The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Addition and Incubation:
- After the incubation period, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[6]
- The plates are incubated for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
4. Solubilization of Formazan:
- The medium is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[7]
5. Absorbance Measurement:
- The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
4.1. GABA-A Receptor Signaling Pathway
Some synthetic spiro[5.5]undecane derivatives have been shown to act as antagonists of the GABA-A receptor. The following diagram illustrates the basic mechanism of GABA-A receptor signaling and the potential point of intervention for an antagonist.
Caption: GABA-A receptor signaling pathway and antagonist intervention.
4.2. General Workflow for Isolation and Identification
The following diagram illustrates a typical workflow for the discovery and characterization of spiro[5.5]undecane natural products from a biological source.
Caption: General workflow for natural product isolation and identification.
Conclusion
Spiro[5.5]undecane natural products, particularly the chamigrene sesquiterpenes from marine sources, represent a rich and diverse class of bioactive molecules with significant potential for drug discovery. Their complex structures and potent biological activities, especially their cytotoxicity against cancer cell lines, make them compelling targets for further investigation. This technical guide has provided a detailed overview of the key aspects of their discovery, isolation, and characterization, offering valuable protocols and data for researchers in the field. The continued exploration of these and other spiro[5.5]undecane-containing natural products from diverse biological sources is likely to yield new and valuable lead compounds for the development of future therapeutics.
References
- 1. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of elatol, isolated from red seaweed Laurencia dendroidea, on Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of Spiro[5.5]undecan-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of Spiro[5.5]undecan-3-one, a valuable scaffold in medicinal chemistry and natural product synthesis. The methodologies presented leverage the benefits of microwave irradiation to accelerate reaction times, improve yields, and promote green chemistry principles.
Introduction
Spirocyclic systems are prominent structural motifs in a wide range of biologically active compounds, including alkaloids and terpenoids. The spiro[5.5]undecane core, in particular, is a key component of various natural products and serves as a versatile building block in the development of novel therapeutic agents. Conventional methods for the synthesis of these structures often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations, offering rapid, efficient, and environmentally benign reaction pathways.[1]
This application note focuses on the microwave-assisted Robinson annulation for the synthesis of this compound. The Robinson annulation is a classic and reliable method for the formation of a six-membered ring, which proceeds through a Michael addition followed by an intramolecular aldol condensation.[2][3] The application of microwave energy to this reaction significantly reduces reaction times from hours to minutes and often results in higher product yields compared to conventional heating methods.[1]
Reaction Scheme
The synthesis of this compound is achieved through the Robinson annulation of 1,3-cyclohexanedione with methyl vinyl ketone (MVK). The reaction proceeds in two key steps: a Michael addition to form a diketone intermediate, followed by an intramolecular aldol condensation and subsequent dehydration to yield the final spirocyclic enone.
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols
Two primary microwave-assisted protocols are presented: a solvent-free method using a solid support and a solution-phase method.
Protocol 1: Solvent-Free Microwave-Assisted Synthesis on a Solid Support
This protocol is adapted from general procedures for microwave-assisted Robinson annulations on solid supports, which offer advantages such as ease of product isolation and reduced solvent waste.[1]
Materials:
-
1,3-Cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
Potassium carbonate (anhydrous) or Alumina (neutral)
-
Mortar and pestle
-
Microwave reactor vials
-
Domestic microwave oven (or a dedicated laboratory microwave reactor)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a mortar, thoroughly grind 1.0 mmol of 1,3-cyclohexanedione with 4.0 mmol of potassium carbonate (or an equivalent mass of alumina).
-
Addition of MVK: To the ground solids, add 1.2 mmol of methyl vinyl ketone and continue to grind until a uniform paste is formed.
-
Microwave Irradiation: Transfer the paste to a 50 mL beaker or a suitable microwave reaction vessel. Place the vessel in a domestic microwave oven and irradiate at a low power setting (e.g., 160 W) for 2-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. Add 20 mL of cold water to the beaker and stir. Filter the resulting solid, wash with water, and dry.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: The purified product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Solution-Phase Microwave-Assisted Synthesis
This protocol is based on typical solution-phase microwave-assisted organic synthesis.
Materials:
-
1,3-Cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
A suitable base catalyst (e.g., triethylamine, piperidine)
-
A suitable solvent (e.g., ethanol, dichloromethane)
-
Microwave reactor with temperature and pressure monitoring
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine 1.0 mmol of 1,3-cyclohexanedione, a suitable solvent (e.g., 5 mL of ethanol), and a catalytic amount of base (e.g., 1.25 mmol of triethylamine).
-
Addition of MVK: Add 1.2 mmol of methyl vinyl ketone to the reaction mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 40-80 °C) and power (e.g., 200 W) for 10-20 minutes. The reaction should be monitored for completion by TLC.
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel containing 20 mL of cold water. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
-
Characterization: Characterize the final product using appropriate spectroscopic techniques.
Data Presentation
The following table summarizes the expected outcomes and a comparison between the microwave-assisted and conventional methods for similar Robinson annulation reactions.
| Parameter | Microwave-Assisted (Solvent-Free) | Microwave-Assisted (Solution-Phase) | Conventional Heating |
| Reaction Time | 2-5 minutes | 10-20 minutes | 2-6 hours |
| Temperature | Not explicitly controlled | 40-80 °C | Reflux temperature |
| Yield | High | High (up to 98% for derivatives) | Moderate to High |
| Solvent Usage | None | Minimal | Significant |
| Work-up Procedure | Simple filtration | Extraction and drying | Tedious |
Note: Yields are highly dependent on the specific substrates and reaction conditions. For a similar synthesis of a spiro[5.5]undecane derivative, a yield of up to 98% was achieved using microwave irradiation.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solvent-free microwave-assisted synthesis of this compound.
References
Application Notes & Protocols: Lewis Acid-Catalyzed Synthesis of Spiro[5.5]undecane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The spiro[5.5]undecane framework is a significant structural motif found in a variety of natural products, including alkaloids and terpenoids.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, making them attractive targets in medicinal chemistry and drug discovery. Lewis acid catalysis offers an efficient and straightforward approach for the synthesis of these complex structures. This document provides detailed protocols and data for the Lewis acid-catalyzed synthesis of spiro[5.5]undecane derivatives, specifically focusing on the reaction between dimedone and diarylideneacetones.
Reaction Scheme & Mechanism
The synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones is achieved through a one-pot reaction involving a Michael addition followed by an intramolecular cyclization, catalyzed by a Lewis acid.[1] The proposed mechanism involves the initial activation of the diarylideneacetone by the Lewis acid, facilitating the nucleophilic attack of the enol form of dimedone. This results in the formation of a Michael adduct, which subsequently undergoes an intramolecular cyclization and dehydration to yield the final spiro compound.[1]
Caption: Proposed reaction mechanism for the Lewis acid-catalyzed synthesis of spiro[5.5]undecane derivatives.
Experimental Data
The following table summarizes the results for the synthesis of various 3,3-Dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-triones using anhydrous ZnCl₂ as the Lewis acid catalyst.
| Compound | Ar (Aryl Group) | Reaction Time (h) | Yield (%) |
| 4a | C₆H₅- | 20 | 75 |
| 4b | 2-Cl-C₆H₄- | 25 | 72 |
| 4c | 2-CH₃O-C₆H₄- | 30 | 68 |
Experimental Protocols
General Procedure for the Synthesis of 3,3-Dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-triones (4a-c): [1]
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
trans,trans-Diarylideneacetone (1,5-diaryl-1,4-pentadien-3-one)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Toluene
-
n-Heptane
-
Diethyl ether
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add dimedone (1 mmol) and the corresponding trans,trans-diarylideneacetone (1 mmol) in a molar proportion.
-
Add a mixture of boiling toluene and n-heptane as the solvent.
-
Add anhydrous ZnCl₂ (as the Lewis acid catalyst). Note: The original literature also mentions the use of 10% HCl in a mixture of diethyl ether and DCM as an alternative catalytic system.
-
The reaction mixture is refluxed for 15-30 hours, with the progress of the reaction being monitored (e.g., by TLC). The water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The volume of the reaction mixture is reduced to approximately one-fourth by solvent evaporation under reduced pressure.
-
The reaction mixture is neutralized by washing with a saturated aqueous NaHCO₃ solution.
-
The organic layer is extracted with diethyl ether.
-
The combined ether extracts are dried over anhydrous Na₂SO₄.
-
The solvent is removed using a rotary evaporator to yield a gummy mass.
-
The crude product is purified by recrystallization from a suitable solvent to afford the pure spiro[5.5]undecane derivative.
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Caption: General experimental workflow for the synthesis of spiro[5.5]undecane derivatives.
Applications and Future Perspectives
The synthesized spiro[5.5]undecane derivatives are valuable scaffolds for the development of novel therapeutic agents. Many spiro compounds exhibit a range of biological activities, including antimicrobial and antitumor properties.[1] The described synthetic protocol provides an efficient route to access these complex molecules, enabling further investigation into their structure-activity relationships and potential applications in drug discovery programs. Future work could focus on expanding the substrate scope, exploring different Lewis acid catalysts to improve yields and reaction times, and developing enantioselective synthetic methods.
References
One-Pot Synthesis of Substituted Spiro[5.5]undecanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The spiro[5.5]undecane scaffold is a privileged structural motif found in a variety of natural products and pharmacologically active compounds.[1][2] Its unique three-dimensional architecture offers a desirable combination of molecular rigidity and complexity, making it an attractive framework in drug discovery for modulating biological targets.[3] This document provides detailed application notes and protocols for the efficient one-pot synthesis of substituted spiro[5.5]undecanes, tailored for professionals in chemical research and drug development.
Introduction
Spiro[5.5]undecane derivatives have demonstrated a wide range of biological activities, including antimicrobial, antitumor, and human NK-1 receptor inhibitory effects.[1][4] The development of efficient synthetic routes to access these complex structures is therefore of significant interest. One-pot syntheses, which involve multiple reaction steps in a single reaction vessel, offer numerous advantages, such as reduced reaction times, simplified purification procedures, and improved overall efficiency.[5] This document outlines several one-pot methodologies for the synthesis of substituted spiro[5.5]undecanes, with a focus on Lewis acid-catalyzed Michael additions and microwave-assisted protocols.
Synthetic Methodologies and Experimental Protocols
Several effective one-pot strategies have been developed for the synthesis of substituted spiro[5.5]undecanes. Below are detailed protocols for two prominent methods.
Method 1: Lewis Acid-Catalyzed One-Pot Synthesis
This method relies on a Lewis acid-catalyzed Michael reaction between a 1,3-dicarbonyl compound (e.g., dimedone) and a diarylideneacetone, followed by an intramolecular cyclization to form the spiro[5.5]undecane core.[1]
General Procedure:
-
To a solution of dimedone (5,5-dimethylcyclohexane-1,3-dione) (1 mmol) in a mixture of toluene and n-heptane, add the desired trans,trans-diarylideneacetone (1 mmol).
-
Add a catalytic amount of a Lewis acid (e.g., anhydrous ZnCl₂).
-
The reaction mixture is refluxed for a period ranging from 15 to 30 hours, with progress monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted spiro[5.5]undecane-1,5,9-trione.
Characterization: The synthesized compounds are typically characterized by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1][4]
Method 2: Microwave-Assisted One-Pot Synthesis
Microwave irradiation can significantly accelerate the synthesis of spiro[5.5]undecanes, offering a more energy-efficient and faster alternative to conventional heating.[4]
General Procedure:
-
In a microwave-safe vessel, combine dimedone (1 mmol) and the appropriate (1E,4E)-1,5-diaryl-penta-1,4-dien-3-one (1 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂).[4]
-
Add a catalytic amount of a base, such as triethylamine.[4]
-
The vessel is sealed and subjected to microwave irradiation (e.g., 200 W) at a controlled temperature (e.g., 40 °C) for a short duration, typically 15-20 minutes.[4]
-
Reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into cold water.
-
The product is extracted with an organic solvent (e.g., chloroform), and the combined organic layers are dried over anhydrous MgSO₄.[4]
-
The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for the one-pot synthesis of various substituted spiro[5.5]undecanes.
Table 1: Lewis Acid-Catalyzed Synthesis of 3,3-Dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-triones [1]
| Entry | Ar (Aryl Group) | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | C₆H₅- | Anhydrous ZnCl₂ | 15-30 | Not Specified |
| 2 | 2-Cl-C₆H₄- | Anhydrous ZnCl₂ | 15-30 | Not Specified |
| 3 | 2-CH₃O-C₆H₄- | Anhydrous ZnCl₂ | 15-30 | Not Specified |
Table 2: Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione [4]
| Method | Catalyst | Reaction Time | Yield (%) |
| Microwave | Triethylamine | 15-20 min | High (not specified) |
| Conventional | Triethylamine | 2-3 h | Not Specified |
Visualizing the Process and Potential Applications
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of substituted spiro[5.5]undecanes.
References
Application Notes and Protocols for the Synthesis of Spiro[5.5]undecan-3-one from Dimedone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Spiro[5.5]undecan-3-one from 5,5-dimethylcyclohexane-1,3-dione (dimedone) and methyl vinyl ketone (MVK) via a Robinson annulation. This synthetic route involves a base-catalyzed Michael addition followed by an intramolecular aldol condensation. The protocol is adapted from well-established procedures for analogous Robinson annulations, such as the synthesis of the Wieland-Miescher ketone. Included are detailed experimental procedures, tables of reactants and expected products, and diagrams illustrating the reaction pathway and experimental workflow. This spirocyclic ketone is a valuable building block in medicinal chemistry and drug development due to the prevalence of the spiro[5.5]undecane core in various natural products and biologically active molecules.
Introduction
Spiro[5.5]undecane frameworks are key structural motifs found in a variety of natural products, including alkaloids and terpenoids, many of which exhibit significant biological activities. The synthesis of functionalized spiro[5.5]undecanes is therefore of considerable interest to the fields of organic synthesis and medicinal chemistry. The Robinson annulation provides a powerful and convergent method for the construction of six-membered rings. This application note details the synthesis of this compound, a foundational spirocycle, by reacting the readily available starting material, dimedone, with methyl vinyl ketone. The reaction proceeds through a tandem Michael addition and intramolecular aldol condensation, offering a straightforward route to this important synthetic intermediate.
Data Presentation
Table 1: Reactant Properties and Stoichiometry
| Reactant | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume/Mass |
| Dimedone | C₈H₁₂O₂ | 140.18 | - | 10 | 1.40 g |
| Methyl Vinyl Ketone | C₄H₆O | 70.09 | 0.864 | 12 | 0.97 mL |
| Sodium Methoxide | CH₃NaO | 54.02 | - | 1 | 54 mg |
| Methanol | CH₄O | 32.04 | 0.792 | - | 50 mL |
Table 2: Expected Product Properties
| Product | Formula | Molar Mass ( g/mol ) | Physical State | Expected Yield (%) |
| This compound | C₁₂H₁₈O | 178.27 | Crystalline Solid | 70-80% |
Experimental Protocols
Synthesis of this compound via Robinson Annulation
This protocol is adapted from the established synthesis of the Wieland-Miescher ketone.
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
-
Methyl vinyl ketone (MVK), freshly distilled
-
Sodium methoxide
-
Methanol, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dimedone (1.40 g, 10 mmol) and anhydrous methanol (50 mL). Stir the mixture at room temperature until the dimedone is completely dissolved.
-
Base Addition: Carefully add sodium methoxide (54 mg, 1 mmol) to the solution. Stir for 10-15 minutes at room temperature.
-
Michael Addition: Cool the reaction mixture in an ice bath. Add freshly distilled methyl vinyl ketone (0.97 mL, 12 mmol) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Intramolecular Aldol Condensation and Dehydration: After the Michael addition is complete (monitored by TLC), gently reflux the reaction mixture for 4-6 hours to promote the intramolecular aldol condensation and subsequent dehydration.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with 1 M hydrochloric acid. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and water (30 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Mandatory Visualizations
Caption: Reaction pathway from dimedone to this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Foreword: The Spirocyclic Scaffold - A New Dimension in Drug Design
An Application Guide to Spiro[5.5]undecan-3-one in Medicinal Chemistry
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can unlock new biological space is perpetual. Among these, spirocyclic systems—compounds featuring two rings joined by a single common atom—have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems, enabling more precise and selective interactions with complex biological targets like enzymes and receptors.[1][2]
This guide focuses on a particularly versatile member of this class: This compound . This bicyclic ketone is not merely a structural curiosity; it is a powerful building block in the synthesis of diverse and biologically active molecules.[3][4][5] The spiro[5.5]undecane core mimics architectures found in natural products, while the ketone at the 3-position provides a reactive handle for a multitude of chemical transformations.[3][6] This allows chemists to elaborate the core structure, generating libraries of compounds for screening against a wide array of diseases.
Herein, we delve into the core applications of the this compound scaffold, presenting not just the outcomes but the underlying rationale and detailed protocols for its use in modern drug discovery.
Section 1: Therapeutic Applications & Bioactivity
The rigid spiro[5.5]undecane framework serves as an excellent starting point for developing potent and selective therapeutic agents. Its derivatives have demonstrated significant activity in several key areas of medicinal chemistry.
Oncology: A Scaffold for Novel Anticancer Agents
The development of spiro-based compounds as anticancer agents is a burgeoning field.[2] The unique geometry of the spiro[5.5]undecane core allows for the precise orientation of pharmacophoric groups, leading to potent inhibition of cancer cell proliferation.
Mechanism of Action Insights: Certain spiro-bisheterocyclic compounds, which can be derived from the undecane framework, have been shown to induce apoptosis (programmed cell death) in breast cancer cell lines such as MCF-7 and MDA-MB-231.[7] Intriguingly, this action can occur through both p53-dependent and p53-independent pathways.[7] This dual mechanism is highly advantageous, as many cancers harbor mutations in the p53 tumor suppressor gene. These compounds were observed to up-regulate the expression of pro-apoptotic genes like Caspase 3 and BAX, pushing the cancer cells towards self-destruction.[7]
Logical Relationship: Apoptotic Pathway Activation
The diagram below illustrates the dual pathways through which certain spiro-heterocycles can induce apoptosis in cancer cells, highlighting their ability to function regardless of p53 status.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted | MDPI [mdpi.com]
- 3. banglajol.info [banglajol.info]
- 4. Buy Spiro[5.5]undecane | 180-43-8 [smolecule.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Buy Spiro[5.5]undecane-3-carboxylic acid | 18244-47-8 [smolecule.com]
- 7. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biological Activity of Spiro[5.5]undecan-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse biological activities of spiro[5.5]undecan-3-one and related spiro derivatives. This document includes quantitative data on their therapeutic potential, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows. The unique three-dimensional structure of the spiro[5.5]undecane scaffold makes it a privileged motif in medicinal chemistry, offering opportunities for the development of novel therapeutics.[1]
Overview of Biological Activities
This compound derivatives have demonstrated a wide range of pharmacological effects, positioning them as promising candidates for drug discovery programs. Key activities include:
-
Anticancer Activity: A significant body of research highlights the potent anti-proliferative effects of these compounds against various cancer cell lines.[2][3][4]
-
Enzyme Inhibition: Derivatives have shown inhibitory activity against key enzymes such as the influenza A virus M2 proton channel and kinases like GSK-3 and JNK-1.[5][6]
-
Receptor Modulation: Spirocyclic structures have been developed as antagonists for receptors including the GABA-A receptor and the serotonin 5-HT6 receptor.
-
Antimicrobial and Antifungal Activity: Certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[7][8]
-
Platelet Aggregation Inhibition: Novel glycoprotein IIb-IIIa antagonists containing a 3,9-diazaspiro[5.5]undecane nucleus have been shown to be potent inhibitors of platelet aggregation.[9]
Quantitative Biological Data
The following tables summarize the reported quantitative data for various this compound derivatives, facilitating comparison of their biological activities.
Table 1: Anticancer Activity of Spiro Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Spiro compound 1c | HCT116 (Colon Carcinoma) | MTT | 52.81 | [4] |
| PC3 (Prostate Carcinoma) | MTT | 74.40 | [4] | |
| HL60 (Promyelocytic Leukemia) | MTT | 49.72 | [4] | |
| SNB19 (Astrocytoma) | MTT | 101 | [4] | |
| Dispiro-indolinone Derivative | NCI-H460 (Lung Cancer) | MTT | < 0.1 (GI50) | [10] |
| SPP10 | MCF-7 (Breast Cancer) | XTT | 2.31 ± 0.3 | |
| H69AR (Lung Cancer) | XTT | 3.16 ± 0.8 | ||
| PC-3 (Prostate Cancer) | XTT | 4.2 ± 0.2 | ||
| Compound 7 | MCF-7 (Breast Cancer) | MTT | 83.08 (µg/mL) | [11] |
| Compound 12 | MCF-7 (Breast Cancer) | MTT | 84.68 (µg/mL) | [11] |
| Compound 16 | MCF-7 (Breast Cancer) | MTT | 95.68 (µg/mL) | [11] |
| Compound 20 | MCF-7 (Breast Cancer) | MTT | 114.23 (µg/mL) | [11] |
Table 2: Enzyme and Receptor Inhibition by Spiro Derivatives
| Compound | Target | Assay | IC50 (µM) | Reference |
| 3-azaspiro[5.5]undecane hydrochloride (9) | Influenza A M2 Protein | Two-Electrode Voltage-Clamp (TEV) | 0.92 ± 0.11 | [6] |
| Amantadine (reference) | Influenza A M2 Protein | Two-Electrode Voltage-Clamp (TEV) | 16 | [6] |
| Dispiro-indolinone Derivative | MDM2-p53 PPI | Not Specified | 0.001–0.05 | [10] |
| 3,9-diazaspiro[5.5]undecane analog 1e | GABA-A Receptor | Radioligand Binding | 0.180 (Ki) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[13] Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spiro test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[2][11]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.[14]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for assessing anticancer activity using the MTT assay.
Influenza A M2 Proton Channel Inhibition Assay
The inhibitory activity of spiro compounds against the influenza A M2 proton channel can be assessed using electrophysiological techniques, such as the two-electrode voltage-clamp (TEV) assay in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
M2 Protein Expression: Inject oocytes with cRNA encoding the influenza A M2 protein. Incubate the oocytes for 2-3 days to allow for protein expression.
-
Electrophysiological Recording: Place an M2-expressing oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).
-
Perfusion and pH Change: Perfuse the oocyte with a low pH buffer (e.g., pH 5.5) to activate the M2 proton channel and record the resulting current.
-
Compound Application: Perfuse the oocyte with a solution containing the spiro test compound at various concentrations, followed by the low pH buffer.
-
Data Acquisition: Record the M2 channel current in the presence of the compound.
-
Data Analysis: Determine the percentage of inhibition of the M2 current by the compound at each concentration. Calculate the IC50 value by fitting the concentration-response data to a suitable equation.
Caption: Workflow for the M2 proton channel inhibition assay.
Platelet Aggregation Assay
Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and the effect of inhibitors.[15]
Protocol:
-
Blood Collection and PRP Preparation: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.[15] Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).[15]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP).[16]
-
Aggregometer Calibration: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).[15]
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and incubate at 37°C.
-
Add the spiro test compound or vehicle control and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.[16]
-
-
Data Recording: Monitor the change in light transmission as platelets aggregate.
-
Data Analysis: Determine the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of the compound to the vehicle control.
Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
MDM2-p53 Signaling Pathway
MDM2 is a key negative regulator of the p53 tumor suppressor protein.[17] By inhibiting the MDM2-p53 interaction, spiro compounds can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[17][18]
Caption: Inhibition of the MDM2-p53 interaction by spiro derivatives.
GSK-3 Signaling Pathway
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in numerous cellular processes, including cell proliferation, apoptosis, and inflammation.[5][7] Inhibition of GSK-3 by spiro compounds can modulate these pathways.
Caption: Modulation of the GSK-3 signaling pathway by spiro inhibitors.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates processes like apoptosis and inflammation.[19] Spiro compounds can potentially modulate JNK signaling.
Caption: The JNK signaling cascade and potential inhibition by spiro derivatives.
GABA-A Receptor Signaling
GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[6] Spiro[5.5]undecane-based compounds can act as antagonists at these receptors.[12]
Caption: Antagonism of the GABA-A receptor by spiro derivatives.
5-HT6 Receptor Signaling
5-HT6 receptors are G-protein coupled receptors primarily expressed in the brain and are targets for cognitive enhancement. Spiro compounds have been investigated as novel 5-HT6 receptor ligands.
Caption: Antagonism of the 5-HT6 receptor signaling pathway by spiro derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. GSK-3 - Wikipedia [en.wikipedia.org]
- 6. GABA receptor - Wikipedia [en.wikipedia.org]
- 7. GSK3 Signaling Pathway | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 12. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. anygenes.com [anygenes.com]
Application Notes and Protocols: Spiro[5.5]undecan-3-one Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging class of spiro[5.t]undecan-3-one derivatives as potent and selective kinase inhibitors. This document includes key quantitative data, detailed experimental protocols for inhibitor evaluation, and visualizations of relevant signaling pathways and experimental workflows. The unique three-dimensional structure of the spiro[5.5]undecane scaffold offers an exciting opportunity to explore novel chemical space in kinase inhibitor design, potentially leading to the development of new therapeutics for a range of diseases, including cancer and autoimmune disorders.
Introduction to Spiro[5.5]undecane-based Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, making them a prime target for therapeutic intervention. The spiro[5.5]undecane core introduces a rigid, three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity and selective binding to the ATP-binding site of specific kinases.
Recent studies have highlighted the potential of spirocyclic systems in kinase inhibitor design. For instance, a novel series of spiro analogues were developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation and a promising immunotherapy target.[1] One of the lead compounds from this series, Compound 16 , demonstrated exceptional potency and selectivity, with an IC50 value of 2.67 nM for HPK1.[1] Furthermore, research into a 1,5-oxaza spiroquinone containing a spiro[5.5]undeca ring system has shown that modifications to the scaffold can lead to a significant increase in potency and a shift in kinase selectivity, for example, from JNK-1 to GSK-3.[2]
These findings underscore the potential of the spiro[5.5]undecane scaffold as a versatile platform for developing next-generation kinase inhibitors.
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activity of a lead spiro-HPK1 inhibitor, Compound 16, against HPK1 and a panel of other kinases to demonstrate its selectivity.
Table 1: Kinase Inhibition Profile of Spiro-HPK1 Inhibitor (Compound 16) [1]
| Kinase Target | IC50 (nM) | Selectivity Fold vs. HPK1 |
| HPK1 | 2.67 | - |
| MAP4K2 (GLK) | >1000 | >374 |
| MAP4K3 (GLK) | >1000 | >374 |
| MAP4K4 (HGK) | >1000 | >374 |
| MAP4K5 (KHS) | >1000 | >374 |
| MINK1 | >1000 | >374 |
| TNIK | >1000 | >374 |
| LCK | >1000 | >374 |
| ITK | >1000 | >374 |
| ZAP70 | >1000 | >374 |
| JAK3 | >1000 | >374 |
| EGFR | >1000 | >374 |
| HER2 | >1000 | >374 |
| BTK | >1000 | >374 |
| BMX | >1000 | >374 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of spiro[5.5]undecan-3-one derivatives as kinase inhibitors.
General In Vitro Kinase Inhibition Assay (Coupled Enzyme Assay)
This protocol describes a continuous spectrophotometric assay to measure kinase activity and inhibition by monitoring the production of ADP.
Materials:
-
Purified kinase enzyme of interest
-
Specific peptide substrate for the kinase
-
This compound test compounds
-
ATP (Adenosine triphosphate)
-
PEP (Phosphoenolpyruvate)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
PK/LDH (Pyruvate kinase/Lactate dehydrogenase) enzyme mixture
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well or 384-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the this compound test compound in DMSO. Create a dilution series to determine the IC50 value.
-
Prepare the assay buffer.
-
Prepare a reaction mixture containing PEP, NADH, and the PK/LDH enzyme mixture in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the reaction mixture.
-
Add the this compound test compound at various concentrations (or DMSO for control wells).
-
Add the specific peptide substrate.
-
Add the purified kinase enzyme.
-
To initiate the reaction, add ATP to each well.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Phosphorylation Level)
This protocol measures the ability of a this compound derivative to inhibit the phosphorylation of a target protein within a cellular context.
Materials:
-
Human cell line (e.g., HEK293T, Jurkat)
-
Expression vector for the kinase of interest
-
Transfection reagent
-
This compound test compounds
-
Cell lysis buffer
-
Phospho-specific antibody for the kinase's substrate
-
Secondary antibody conjugated to HRP (Horseradish Peroxidase)
-
Western blot reagents and equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line to the appropriate confluency.
-
Transfect the cells with the kinase expression vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After an appropriate incubation period post-transfection, treat the cells with various concentrations of the this compound test compound for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the level of substrate phosphorylation relative to a total protein control.
-
Plot the phosphorylation level against the inhibitor concentration to assess the compound's cellular potency.
-
Visualizations
The following diagrams illustrate a representative kinase signaling pathway and a general workflow for the discovery and evaluation of this compound kinase inhibitors.
Caption: Generic Kinase Signaling Pathway Inhibition.
Caption: Kinase Inhibitor Discovery Workflow.
References
Application Notes and Protocols for Spiro[5.5]undecanes: Antimicrobial and Antitumor Activities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antitumor properties of spiro[5.5]undecane derivatives. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and a visualization of the potential signaling pathway involved in their antitumor action.
Biological Activity of Spiro[5.5]undecane Derivatives
Spiro[5.5]undecane scaffolds are present in various natural products, including alkaloids and terpenoids, and their synthetic derivatives have garnered significant interest due to their diverse biological activities.[1] Research has highlighted their potential as antimicrobial and antitumor agents.[1]
Antitumor Activity
Spiro[5.5]undecane derivatives have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.
Table 1: Antitumor Activity of Spiro[5.5]undecane Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | SK-HEP-1 (Liver Cancer) | 23.67 ± 4 | [2] |
| Spiro compound 1c | HCT116 (Colon Carcinoma) | 52.81 | [3][4] |
| PC3 (Prostate Carcinoma) | 74.40 | [3][4] | |
| HL60 (Promyelocytic Leukemia) | 49.72 | [3][4] | |
| SNB19 (Astrocytoma) | 101 | [3][4] |
Antimicrobial Activity
Derivatives of spiro heterocycles have been tested for their in vitro antibacterial activity against both Gram-negative bacteria, such as Escherichia coli, and Gram-positive bacteria, like Staphylococcus aureus.[1] However, specific Minimum Inhibitory Concentration (MIC) values for a broad range of spiro[5.5]undecane derivatives are not yet extensively documented in publicly available literature. General findings indicate that certain spiro compounds exhibit antimicrobial properties.
Experimental Protocols
The following are detailed protocols for assessing the antitumor and antimicrobial activities of spiro[5.5]undecane compounds.
Protocol for Antitumor Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Spiro[5.5]undecane compound of interest
-
Human cancer cell line (e.g., SK-HEP-1)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Harvest the cells using Trypsin-EDTA, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the spiro[5.5]undecane compound in DMSO.
-
Create a series of dilutions of the compound in the culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the spiro compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocols for Antimicrobial Activity
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Spiro[5.5]undecane compound of interest
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the spiro[5.5]undecane compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader.
-
This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Spiro[5.5]undecane compound of interest
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Disk Preparation:
-
Prepare a solution of the spiro[5.5]undecane compound at a known concentration.
-
Impregnate sterile paper disks with a specific volume of the compound solution and allow them to dry in a sterile environment.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
-
Disk Placement and Incubation:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent used to dissolve the compound.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
-
Signaling Pathway Visualization
The antitumor activity of some spiro compounds has been linked to the induction of apoptosis through the p53 signaling pathway. The following diagrams illustrate a potential workflow for evaluating this activity and a simplified representation of the p53-mediated apoptotic pathway that may be triggered by spiro[5.5]undecane derivatives.
Caption: Experimental workflow for evaluating the antitumor activity of spiro[5.5]undecanes.
Caption: Proposed p53-mediated apoptosis pathway induced by spiro[5.5]undecanes.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of Spiro[5.5]undecan-3-one in the Total Synthesis of Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
The spiro[5.5]undecane scaffold is a key structural motif present in a diverse array of natural products, particularly within the sesquiterpene family. These compounds, including the chamigrenes, acoranes, and spirovetivanes, exhibit a range of interesting biological activities. While the total synthesis of these complex molecules often involves the construction of the spirocyclic core as a key strategic element, the functionalization of pre-formed spiro[5.5]undecane systems, such as Spiro[5.5]undecan-3-one, also represents a viable and important approach. This document provides an overview of the application of spiro[5.5]undecane derivatives in total synthesis, with a focus on key chemical transformations and detailed experimental protocols.
Introduction to Spiro[5.5]undecane-Containing Natural Products
The spiro[5.5]undecane framework is a defining feature of several classes of sesquiterpenoids, many of which are isolated from marine and terrestrial organisms. Notable examples include:
-
Chamigrenes: This large family of over 100 sesquiterpenes, such as laurencenone C and majusculone, are characterized by the spiro[5.5]undecane core and often feature halogenation. They have demonstrated diverse biological activities.[1]
-
Acoranes and Spirovetivanes: Compounds like α-acorenol, β-vetivone, hinesol, and agarospirol possess the spiro[5.5]undecane skeleton and are known for their olfactory properties and potential pharmaceutical applications.[1]
The synthesis of these molecules presents a significant challenge to organic chemists, primarily in the stereocontrolled construction of the spirocyclic system and the subsequent installation of various functional groups.
Key Synthetic Strategies Involving the Spiro[5.5]undecane Core
While direct total syntheses starting from the parent this compound are not extensively documented in readily available literature, the construction and subsequent elaboration of substituted spiro[5.5]undecane ketones are central to many synthetic routes. The following sections detail key reactions and provide illustrative protocols.
Diels-Alder Reaction for Spirocycle Construction
A powerful strategy for the formation of the spiro[5.5]undecane framework is the Diels-Alder reaction. This approach allows for the rapid assembly of the bicyclic system with good control over stereochemistry. A notable example is the synthesis of a key intermediate for (±)-β-chamigrene.
Application Example: Synthesis of 5,5,9-Trimethylspiro[5.5]undec-8-en-1-one
This spiro ketone serves as a crucial precursor to (±)-β-chamigrene. Its synthesis is achieved through a Lewis acid-catalyzed Diels-Alder reaction between 3,3-dimethyl-2-methylenecyclohexanone and isoprene.
Experimental Protocol: Synthesis of 5,5,9-Trimethylspiro[5.5]undec-8-en-1-one [2]
-
Materials:
-
3,3-Dimethyl-2-methylenecyclohexanone
-
Isoprene
-
Dimethylaluminum chloride (25% solution in hexane)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
-
Ice water
-
-
Procedure:
-
A solution of 3,3-dimethyl-2-methylenecyclohexanone (3.80 g, 0.028 mol) and isoprene (8.5 mL, 0.085 mol) in dichloromethane (20 mL) is cooled to -10 °C with stirring.
-
A 25% solution of dimethylaluminum chloride in hexane (19 mL, 0.034 mol) is added dropwise over five minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by carefully pouring the mixture into 100 mL of ice water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography.
-
-
Quantitative Data:
| Product | Yield |
| 5,5,9-Trimethylspiro[5.5]undec-8-en-1-one | Not explicitly stated in the excerpt, but this is a key step in the total synthesis. |
The logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthesis of a spiro[5.5]undecane intermediate for β-chamigrene.
Wittig Olefination for Exocyclic Methylene Group Installation
Once the spiro[5.5]undecane ketone core is established, further functionalization is required to complete the synthesis of the natural product. A common transformation is the conversion of the ketone to an exocyclic methylene group via the Wittig reaction.
Application Example: Total Synthesis of (±)-β-Chamigrene
The final step in the synthesis of (±)-β-chamigrene from 5,5,9-trimethylspiro[5.5]undec-8-en-1-one is a Wittig olefination.
Experimental Protocol: Wittig Olefination for the Synthesis of (±)-β-Chamigrene [2]
-
Materials:
-
5,5,9-Trimethylspiro[5.5]undec-8-en-1-one
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMSO)
-
-
General Procedure (based on typical Wittig reaction conditions):
-
Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is treated with a strong base at a suitable temperature (e.g., 0 °C to room temperature) to generate the phosphorus ylide (a color change, often to bright yellow or orange, is observed).
-
A solution of 5,5,9-trimethylspiro[5.5]undec-8-en-1-one in the same anhydrous solvent is added to the ylide solution.
-
The reaction mixture is stirred for a specified time and at a specific temperature (e.g., 48 hours at 55-60 °C, as reported in a similar synthesis).[2]
-
The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography to yield (±)-β-chamigrene.
-
-
Quantitative Data:
| Product | Yield | Reference |
| (±)-β-Chamigrene | 70% | Tanaka et al.[2] |
| (±)-β-Chamigrene | 30% | Adams et al.[2] |
The signaling pathway for this transformation can be visualized as follows:
Caption: Key steps in the Wittig olefination of a spiro[5.5]undecane ketone.
Summary and Future Outlook
The total synthesis of natural products containing the spiro[5.5]undecane core remains an active area of research. While the construction of the spirocycle is often a focal point, the subsequent functionalization of spiro[5.5]undecane ketones is equally critical for reaching the final target molecules. The Diels-Alder reaction and Wittig olefination are just two examples of the powerful synthetic transformations employed in this context.
For drug development professionals, the modular nature of these syntheses allows for the creation of diverse analogues of these biologically active natural products. By modifying the starting materials or the reaction conditions, a wide range of structurally related compounds can be accessed for structure-activity relationship (SAR) studies. Future work in this area will likely focus on the development of more efficient and stereoselective methods for both the construction and functionalization of the spiro[5.5]undecane skeleton, potentially leading to the discovery of new therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Spiro[5.5]undecanes via Robinson Annulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[5.5]undecane scaffold is a key structural motif found in a variety of natural products and medicinally important compounds.[1] Its unique three-dimensional architecture has attracted considerable interest in drug discovery, with derivatives exhibiting a wide range of biological activities, including antitumor, antimicrobial, and as inhibitors of various enzymes and receptors.[1] The Robinson annulation, a classic and powerful ring-forming reaction, provides an efficient pathway for the construction of this spirocyclic system.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of spiro[5.5]undecanes, with a focus on the reaction between cyclic 1,3-diones and α,β-unsaturated ketones.
The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[3][4] In the context of spiro[5.5]undecane synthesis, a cyclic ketone is employed as the Michael donor, and a suitable α,β-unsaturated ketone acts as the Michael acceptor. The initial Michael addition forms a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to construct the spirocyclic framework.[4]
Reaction Mechanism and Workflow
The overall transformation for the synthesis of 7,11-diaryl-spiro[5.5]undecane-1,5,9-triones from dimedone and a trans,trans-diarylideneacetone is depicted below. The reaction proceeds via a Lewis acid-catalyzed Michael addition followed by an intramolecular aldol-type cyclization.
Figure 1. General workflow for the synthesis of spiro[5.5]undecanes.
The mechanism involves the initial formation of an enol from the cyclic 1,3-dione, which then acts as a nucleophile in a Michael addition to the α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate subsequently undergoes an intramolecular aldol condensation to form the spirocyclic ring system.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various substituted spiro[5.5]undecane derivatives via the Robinson annulation.
| Entry | Michael Donor | Michael Acceptor (Ar group) | Catalyst/Conditions | Reaction Time (h) | Yield (%) | Reference |
| 1 | Dimedone | Phenyl | ZnCl₂ / Toluene:n-heptane (reflux) | 15-30 | 43 | [5] |
| 2 | Dimedone | 2-Chlorophenyl | 10% HCl / Et₂O:DCM (reflux) | 15-30 | - | [5] |
| 3 | Dimedone | 2-Methoxyphenyl | ZnCl₂ / Toluene:n-heptane (reflux) | 15-30 | - | [5] |
| 4 | Cyclohexanone | Phenyl | PTC / CH₂Cl₂:H₂O (ultrasound) | 3-12 | 51-96 | [6] |
| 5 | Barbituric Acid | 4-Chlorophenyl | aq. ethanol (reflux) | - | - | [7] |
| 6 | 2-Thiobarbituric Acid | 4-Hydroxyphenyl | aq. ethanol (reflux) | - | 48 | [7] |
Experimental Protocols
Protocol 1: Synthesis of trans,trans-Diarylideneacetone (e.g., Dibenzalacetone)
This protocol describes the synthesis of the α,β-unsaturated ketone starting material.
Materials:
-
Benzaldehyde (2 equivalents)
-
Acetone (1 equivalent)
-
95% Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ice bath
-
Erlenmeyer flask (125 mL)
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 125-mL Erlenmeyer flask, combine 20 mL of 95% ethanol and 25 mL of 10% NaOH solution. Cool the mixture to 20 °C in an ice bath.[1]
-
In a separate test tube, mix 1.0 mL of acetone with 2.2 equivalents of benzaldehyde.[1]
-
Add half of the acetone-benzaldehyde mixture to the cooled ethanol-NaOH solution with swirling.[1]
-
Swirl the reaction mixture periodically for 15 minutes.[1]
-
Add the remaining acetone-benzaldehyde mixture to the reaction flask. Rinse the test tube with a small amount of 95% ethanol to ensure complete transfer.[1]
-
Continue to swirl the mixture periodically for another 20 minutes. A yellow precipitate of dibenzalacetone should form.[1]
-
Cool the flask in an ice bath for 5 minutes to maximize precipitation.[1]
-
Collect the solid product by suction filtration using a Büchner funnel.[1]
-
Wash the solid with approximately 50 mL of deionized water to remove any residual NaOH.[1]
-
Allow air to pass through the solid for about 5 minutes to aid in drying.[1]
-
The crude product can be further purified by recrystallization from hot 95% ethanol (approximately 2.5 mL of ethanol per gram of product).[1]
Protocol 2: Synthesis of 7,11-Diaryl-spiro[5.5]undecane-1,5,9-triones
This protocol details the Robinson annulation step to form the spiro[5.5]undecane core structure.
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
trans,trans-Diarylideneacetone (from Protocol 1)
-
Anhydrous Zinc Chloride (ZnCl₂) or 10% Hydrochloric acid (HCl) in diethyl ether/dichloromethane
-
Toluene
-
n-Heptane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add dimedone and the trans,trans-diarylideneacetone in a 1:1 molar ratio.[5]
-
Add a mixture of toluene and n-heptane as the solvent.[5]
-
Add a catalytic amount of anhydrous zinc chloride (ZnCl₂) or 10% HCl in a mixture of diethyl ether and dichloromethane.[5]
-
Heat the reaction mixture to reflux for 15-30 hours. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.[5]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Reduce the volume of the solvent by approximately three-quarters using a rotary evaporator.[5]
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.[5]
-
Extract the product with diethyl ether.[5]
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a gummy mass.[5]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., rectified spirit) to afford the pure spiro[5.5]undecane derivative.[5][7]
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific hazards.
-
Sodium hydroxide and hydrochloric acid are corrosive and should be handled with extreme caution.
-
Organic solvents are flammable; avoid open flames and use appropriate heating methods (e.g., heating mantle).
Conclusion
The Robinson annulation provides a versatile and efficient method for the synthesis of spiro[5.5]undecane derivatives. The protocols outlined in this document offer a detailed guide for researchers in the fields of organic synthesis and drug development to access these valuable compounds. The reaction conditions can be optimized for different substrates, and the use of various catalysts can influence the reaction rate and yield. Further exploration of enantioselective variants of this reaction holds significant promise for the synthesis of chiral spiro[5.5]undecanes for therapeutic applications.
References
- 1. homeworkforyou.com [homeworkforyou.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. banglajol.info [banglajol.info]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Spiro[5.5]undecane Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Spiro[5.5]undecane and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Spiro[5.5]undecane, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low Yield of Spiro[5.5]undecane
Question: My reaction is resulting in a low yield of the desired Spiro[5.5]undecane product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Spiro[5.5]undecane synthesis can stem from several factors, depending on the chosen synthetic route. Here are some common causes and troubleshooting strategies:
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Incomplete Reaction:
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider extending the reaction time or increasing the temperature. For instance, in a Michael addition reaction, refluxing for 15-30 hours may be necessary.[1] Microwave-assisted synthesis can also significantly reduce reaction times from hours to minutes and improve yields.[2][3][4]
-
-
Suboptimal Reagent Stoichiometry:
-
Solution: Carefully verify the molar ratios of your reactants. The ideal stoichiometry can vary depending on the specific reaction. For example, in some syntheses of spiro-diones, a 1:1 molar ratio of the diketone to the dienophile is used.
-
-
Inefficient Catalysis:
-
Solution: The choice and amount of catalyst are crucial. For Lewis acid-catalyzed reactions, ensure the catalyst is fresh and anhydrous. The concentration of the catalyst can also be optimized; for example, different concentrations of Lewis acids like ZnCl₂ have been used.[1] For reactions sensitive to pH, ensure the reaction medium is maintained at the optimal pH.
-
-
Side Reactions:
-
Solution: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization of starting materials or the formation of linear, uncyclized intermediates. To minimize these, consider lowering the reaction temperature, using a more selective catalyst, or adding a polymerization inhibitor if applicable.
-
-
Product Loss During Work-up and Purification:
-
Solution: Optimize your purification strategy. If using column chromatography, select a solvent system that provides good separation between your product and impurities. During extraction, ensure the correct pH to avoid loss of product in the aqueous layer. When washing the final product, use a minimal amount of cold solvent to prevent the product from dissolving.
-
Problem 2: Formation of Multiple Products/Diastereomers
Question: My reaction is producing a mixture of products, and I'm having difficulty isolating the desired Spiro[5.5]undecane isomer. What can I do?
Answer:
The formation of multiple products, often diastereomers, is a common challenge in spirocycle synthesis due to the creation of a stereogenic spirocenter.
-
Control of Stereoselectivity:
-
Solution: The stereochemical outcome of the reaction can often be influenced by the reaction conditions.
-
Temperature: Lower reaction temperatures often favor the formation of the kinetic product, which may be a single diastereomer.
-
Catalyst: The choice of catalyst can significantly impact stereoselectivity. Chiral catalysts or auxiliaries can be employed to induce the formation of a specific enantiomer or diastereomer.
-
Solvent: The polarity of the solvent can influence the transition state of the reaction and thus the stereochemical outcome. Experiment with a range of solvents to find the optimal conditions for your desired isomer.
-
-
-
Purification of Isomers:
-
Solution: If a mixture of isomers is unavoidable, careful purification is necessary.
-
Column Chromatography: This is the most common method for separating diastereomers. A careful selection of the stationary and mobile phases is critical for achieving good separation.
-
Recrystallization: If the desired isomer is a solid, recrystallization from a suitable solvent can be an effective method for purification.
-
-
Problem 3: Difficulty with Product Purification
Question: I am struggling to purify my Spiro[5.5]undecane product from the reaction mixture. What are some common impurities and how can I remove them?
Answer:
Effective purification is key to obtaining a high-purity product. Here are some common impurities and purification strategies:
-
Unreacted Starting Materials:
-
Identification: Use TLC or GC-MS to identify the presence of starting materials in your crude product.
-
Removal: If the starting materials have significantly different polarities from your product, column chromatography is an effective removal method. If one of the starting materials is acidic or basic, an acid-base extraction during the work-up can be used.
-
-
Linear or Partially Cyclized Intermediates:
-
Identification: These may appear as spots with different Rf values on a TLC plate. Mass spectrometry can help identify their molecular weights.
-
Removal: Column chromatography is typically the best method for removing these types of impurities.
-
-
Catalyst Residues:
-
Removal: If a solid-supported catalyst is used, it can be removed by simple filtration. For soluble catalysts, an aqueous wash during the work-up can often remove them.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Spiro[5.5]undecane?
A1: The most common and versatile methods for synthesizing the Spiro[5.5]undecane core include:
-
Michael Addition/Condensation: This involves the reaction of a cyclic ketone or a 1,3-dicarbonyl compound with an α,β-unsaturated ketone or aldehyde.[1][5] This is a powerful method for constructing the spirocyclic framework.
-
Diels-Alder Reaction: A [4+2] cycloaddition reaction between a diene and a dienophile can be used to construct the six-membered rings of the spirocycle.[6] This method offers good control over stereochemistry.
-
Acid-Catalyzed Ketalization/Cyclization: This method is often used for the synthesis of oxaspiro[5.5]undecanes, where a diol reacts with a ketone or its equivalent under acidic conditions.[7]
Q2: How can I monitor the progress of my Spiro[5.5]undecane synthesis?
A2: The progress of the reaction should be monitored to determine the optimal reaction time and to ensure completion. The following techniques are commonly used:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more quantitative information and can be used to identify the product and any byproducts based on their mass-to-charge ratio and retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.
Q3: What are the key safety precautions to take during Spiro[5.5]undecane synthesis?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific precautions for Spiro[5.5]undecane synthesis may include:
-
Handling of Reagents: Many of the reagents used, such as strong acids, bases, and flammable solvents, should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Control of Reaction Temperature: Some reactions may be exothermic. It is important to control the temperature of the reaction to prevent it from running away. The use of an ice bath for cooling may be necessary.
-
Pressure Build-up: Be aware of potential pressure build-up in sealed reaction vessels, especially when heating. Ensure that the system is properly vented.
Data Presentation
The following tables summarize quantitative data for the synthesis of substituted Spiro[5.5]undecane derivatives via Michael addition, highlighting the effect of different catalysts and reaction conditions on the yield.
Table 1: Michael Addition for the Synthesis of 3,3-Dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-triones [1]
| Entry | Diaryl-ideneacetone (Ar) | Catalyst | Medium | Time (hr) | Yield (%) | Melting Point (°C) |
| 1 | C₆H₅ | Anhydrous ZnCl₂ | Toluene/n-heptane | 25 | 43 | 120-122 |
| 2 | 2-Cl-C₆H₄ | Anhydrous ZnCl₂ | Toluene/n-heptane | 30 | 40 | 176-177 |
| 3 | 2-CH₃O-C₆H₄ | Anhydrous ZnCl₂ | Toluene/n-heptane | 15 | 58 | 220-221 |
| 4 | C₆H₅ | 10% HCl | Diethyl ether/DCM | 25 | - | - |
| 5 | 2-Cl-C₆H₄ | 10% HCl | Diethyl ether/DCM | 30 | - | - |
| 6 | 2-CH₃O-C₆H₄ | 10% HCl | Diethyl ether/DCM | 15 | - | - |
Table 2: Microwave-Assisted vs. Conventional Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione [2][4]
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave | Triethylamine | CH₂Cl₂ | 40 | 15 min | up to 98 |
| Conventional | Triethylamine | CH₂Cl₂ | Room Temp. | 2-3 hr | - |
Experimental Protocols
Below are generalized methodologies for two common synthetic routes to Spiro[5.5]undecane derivatives. These should be adapted based on the specific starting materials and desired product.
Protocol 1: Michael Addition for Substituted Spiro[5.5]undecane-1,5,9-triones [1]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve dimedone (1 equivalent) and the desired trans,trans-diarylideneacetone (1 equivalent) in a mixture of toluene and n-heptane.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous ZnCl₂) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for the required time (15-30 hours), continuously removing the water formed using the Dean-Stark trap.
-
Work-up: Cool the reaction mixture to room temperature and reduce the volume under reduced pressure. Neutralize the mixture with a saturated aqueous solution of NaHCO₃ and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization from an appropriate solvent.
Protocol 2: Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative [4]
-
Reactant Preparation: In a microwave reaction vessel, combine dimedone (1 mmol), (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol), and triethylamine (1.25 mmol) in dichloromethane (5 mL).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 40°C and 200 W for 15 minutes.
-
Work-up: After cooling, pour the reaction mixture into cold water and extract with chloroform.
-
Purification: Dry the combined organic extracts with MgSO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships in Spiro[5.5]undecane synthesis and troubleshooting.
Caption: General Experimental Workflow for Spiro[5.5]undecane Synthesis.
References
- 1. banglajol.info [banglajol.info]
- 2. EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Spiro[5.5]undecane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing microwave-assisted spiro[5.5]undecane reactions for improved yields.
Troubleshooting Guide
Low product yield is a common challenge in organic synthesis. In microwave-assisted reactions, several factors can influence the outcome. This guide addresses specific issues you might encounter during the synthesis of spiro[5.5]undecanes.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incorrect Temperature: The reaction temperature may be too low for the activation energy to be overcome, or too high, leading to decomposition of reactants or products. | Optimize the reaction temperature by running a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C).[1][2] |
| Suboptimal Reaction Time: The reaction time may be too short for the reaction to go to completion or too long, leading to the formation of byproducts. | Perform a time-course study to determine the optimal reaction time. Analyze aliquots of the reaction mixture at different time points (e.g., 5, 10, 15, 20 minutes) by TLC or LC-MS.[3][4] | |
| Inefficient Microwave Absorption: The solvent or reactants may not be absorbing microwave energy effectively. | Use a solvent with a high dielectric constant or add a small amount of a polar co-solvent (e.g., ethanol, DMF) to improve microwave absorption.[5][6] Ionic liquids can also serve as effective catalysts and microwave absorbers.[2] | |
| Inappropriate Catalyst or Catalyst Loading: The chosen catalyst may be inactive, or the concentration may be too low or too high. | Screen different catalysts (e.g., Lewis acids, organocatalysts) and optimize the catalyst loading.[2][7] In some cases, a catalyst-free reaction under microwave irradiation may be possible.[1] | |
| Formation of Multiple Products/Byproducts | Side Reactions: High temperatures and pressures in microwave synthesis can sometimes promote side reactions. | Lower the reaction temperature and shorten the reaction time.[5] Consider using a more selective catalyst. |
| Decomposition: Reactants, intermediates, or the final product might be thermally unstable under the reaction conditions. | Reduce the microwave power and temperature. Use a solvent that absorbs microwaves efficiently to allow for lower power settings.[4] | |
| Inconsistent Results | Non-uniform Heating: Hot spots within the reaction vessel can lead to localized overheating and inconsistent product formation. | Ensure proper stirring of the reaction mixture. For solid-phase reactions, consider using a silicon carbide plate to improve heat distribution. |
| Inaccurate Temperature Measurement: Fiber optic temperature sensors are more accurate than infrared sensors for microwave reactors. | If possible, use a microwave reactor equipped with a fiber optic temperature probe for precise temperature control. |
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave irradiation for the synthesis of spiro[5.5]undecanes compared to conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers several advantages, including significantly reduced reaction times (from hours to minutes), improved reaction yields, and enhanced purity of products.[4][6][8][9] This is due to efficient and uniform heating of the reaction mixture through dielectric heating, which depends on the ability of the solvent or reactants to absorb microwave energy.[5][6]
Q2: How do I select an appropriate solvent for a microwave-assisted spiro[5.5]undecane synthesis?
A2: The choice of solvent is crucial for the success of a microwave-assisted reaction. Polar solvents with high dielectric constants, such as ethanol, methanol, and dimethylformamide (DMF), are generally good microwave absorbers and lead to rapid heating.[6] However, solvent-free reactions or the use of ionic liquids as both solvent and catalyst have also been shown to be effective and environmentally friendly options.[1][2] Optimization of the solvent is often necessary for a specific reaction.[3]
Q3: Can the molar ratio of reactants affect the yield of my spiro[5.5]undecane product?
A3: Yes, the stoichiometry of the reactants can significantly impact the reaction yield. It is important to optimize the molar ratios of the starting materials. For example, in a multi-component reaction, using an equimolar concentration of reactants may be a good starting point, but optimization may be required to achieve the best results.[1][2]
Q4: My reaction is not reaching the set temperature. What could be the problem?
A4: This could be due to poor microwave absorption by the reaction mixture. Ensure you are using a solvent that is a good microwave absorber. If the reactants themselves are poor absorbers, a polar solvent is necessary. Also, check that the microwave power setting is appropriate for the volume and nature of your reaction mixture.
Q5: Is it possible to scale up microwave-assisted spiro[5.5]undecane reactions?
A5: While scaling up microwave reactions can be challenging due to the limited penetration depth of microwaves, it is possible with specialized equipment. Continuous-flow microwave reactors are a promising technology for scaling up reactions, offering better control over reaction parameters and more uniform heating.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of spiro compounds, which can serve as a starting point for optimizing spiro[5.5]undecane reactions.
Table 1: Optimization of Reaction Conditions for Spirooxindole Synthesis [1]
| Entry | Molar Ratio (Isatin:β-ketophosphonate:Amine) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:2:1 | None | 100 | 2 | 45 |
| 2 | 1:2:1 | None | 120 | 2 | 70 |
| 3 | 1:2:1 | None | 140 | 2 | 65 |
| 4 | 1:2:1 | None | 120 | 1 | 58 |
| 5 | 1:2:1.5 | None | 120 | 2 | 62 |
| 6 | 1.5:2:1 | None | 120 | 2 | 55 |
Table 2: Influence of Solvent and Heating Method on Spiro Compound Synthesis [2]
| Entry | Solvent | Catalyst (mmol) | Heating Method | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | 0.3 | Microwave | 80 | 2 | 98 |
| 2 | Water | 0.3 | Microwave | 80 | 2 | 75 |
| 3 | Acetonitrile | 0.3 | Microwave | 80 | 2 | 60 |
| 4 | Ethanol | 0.3 | Conventional | Reflux | 24 | 85 |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of Spiro[5.5]undecane-1,5,9-trione Derivatives [4][9]
This protocol is a general guideline and may require optimization for specific substrates.
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add dimedone (1 mmol) and the appropriate (1E,4E)-1,5-diaryl-penta-1,4-dien-3-one (1 mmol).
-
Add a catalytic amount of triethylamine.
-
The reaction mixture is then subjected to microwave irradiation.
-
Set the desired temperature (e.g., 80-120°C) and reaction time (e.g., 15-20 minutes) with a power of approximately 150 W.[2][4]
-
After the reaction is complete, cool the vessel to room temperature.
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The resulting solid product is filtered, washed with a cold solvent such as acetonitrile or ethanol, and dried.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Key parameters for reaction optimization.
References
- 1. d-nb.info [d-nb.info]
- 2. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Spiro[5.5]undecan-3-one Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Spiro[5.5]undecan-3-one isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound isomers.
Issue 1: Poor Separation of Diastereomers in Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Perform thin-layer chromatography (TLC) screening with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the best separation conditions. |
| Column Overloading | Too much sample loaded onto the column can lead to broad peaks and poor resolution. Reduce the amount of crude sample loaded. As a general rule, the sample load should be 1-5% of the stationary phase weight. |
| Incorrect Stationary Phase | Standard silica gel may not be sufficient for separating closely related diastereomers. Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., diol, cyano). |
| Flow Rate is Too High | A high flow rate reduces the interaction time between the isomers and the stationary phase. Optimize the flow rate to improve resolution. |
Issue 2: Co-elution of Impurities with the Target Isomer(s)
| Potential Cause | Recommended Solution |
| Similar Polarity of Impurity | The impurity and the target isomer have very similar polarities. Try a different solvent system or a different stationary phase. Gradient elution, where the solvent polarity is gradually increased, may also help to resolve the impurity. |
| Reactive Impurities | The impurity may be reacting on the column. Consider using a less reactive stationary phase (e.g., neutral alumina instead of silica gel) or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent. |
| Incomplete Reaction | The presence of starting materials or reaction intermediates. Ensure the initial reaction has gone to completion. A pre-purification step, such as an acid-base extraction, might be necessary to remove certain impurities. |
Issue 3: Product Decomposition During Purification
| Potential Cause | Recommended Solution |
| Acid-Sensitivity on Silica Gel | Spiroketals can be sensitive to acidic conditions and may hydrolyze on standard silica gel.[1] Use a neutralized silica gel or an alternative stationary phase like alumina. Adding a small percentage of a neutralising agent like triethylamine to the eluent can also mitigate this. |
| Thermal Decomposition during Distillation | Distillation of related spiroketones has been shown to cause decomposition.[2] Avoid high temperatures. If distillation is necessary, perform it under high vacuum to lower the boiling point. |
| Air/Light Sensitivity | Some organic compounds can degrade upon prolonged exposure to air or light. Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light by wrapping the column and collection flasks in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating diastereomers of substituted this compound?
A1: The most common and often most effective method for separating diastereomers is column chromatography . The key to successful separation lies in optimizing the stationary and mobile phases. For closely related diastereomers, High-Performance Liquid Chromatography (HPLC) on a normal or reversed-phase column will likely provide better resolution than standard column chromatography.
Q2: How can I separate the enantiomers of this compound?
A2: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by standard chromatography or distillation. The most effective method for separating enantiomers of spirocyclic compounds is chiral High-Performance Liquid Chromatography (HPLC) .[3][4] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose.[4][5]
Q3: Is crystallization a viable purification technique for this compound isomers?
A3: Crystallization can be a highly effective purification method, particularly if one diastereomer is significantly less soluble than the others in a given solvent system. It is often used to purify the final product after chromatographic separation. For enantiomers, diastereomeric salt formation with a chiral resolving agent can be used to induce crystallization of one diastereomer, which can then be isolated. The enantiomers of 1,7-dioxaspiro[5.5]undecane have been successfully separated by crystallization using enantiospecific cyclodextrin hosts.[6]
Q4: Can I use distillation to purify this compound?
A4: Distillation is generally not recommended for the purification of this compound. Attempts to purify a similar compound, 1,5-dioxathis compound, by distillation resulted in partial decomposition.[2] If distillation is considered, it should be performed under high vacuum to minimize the required temperature. Extractive distillation is a more complex technique that has been used to separate other ketone isomers and could be explored if other methods fail.[7]
Experimental Protocols
While specific, detailed protocols for the purification of this compound isomers are not extensively reported, the following are general methodologies that can be adapted.
General Protocol for Column Chromatography Separation of Diastereomers
-
TLC Analysis: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems (e.g., gradients of hexane/ethyl acetate). Visualize the spots using a UV lamp and/or a staining agent (e.g., potassium permanganate). Select the solvent system that gives the best separation between the desired isomer(s) and impurities.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent identified in the TLC analysis.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure isomer(s) and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Chiral HPLC Separation of Enantiomers
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are a good starting point.[4]
-
Mobile Phase Selection: The mobile phase is critical for chiral separation. Common mobile phases for normal-phase chiral HPLC include mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol.
-
Method Development: Inject a small amount of the racemic mixture and monitor the separation. Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
Preparative Separation: Once the analytical method is optimized, scale up to a preparative or semi-preparative column to separate larger quantities of the enantiomers.
-
Fraction Collection and Analysis: Collect the fractions corresponding to each enantiomeric peak. Confirm the purity of each fraction using the analytical chiral HPLC method.
Visualizations
Caption: General experimental workflow for the purification of this compound isomers.
Caption: Troubleshooting decision tree for isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5147512A - Separation of ketone isomers by extractive distillation - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of Spiro[5.5]undecanes
Welcome to the technical support center for the stereoselective synthesis of spiro[5.5]undecane scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is resulting in a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
A1: Low diastereoselectivity is a common challenge in spiro[5.5]undecane synthesis. Several factors can influence the stereochemical outcome. Here are key parameters to investigate:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state leading to the thermodynamically more stable diastereomer.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. A systematic screening of solvents (e.g., non-polar like toluene, polar aprotic like THF or acetonitrile, and halogenated solvents like dichloromethane) is recommended. For instance, in certain TMSOTf-promoted spiroannulations, changing the solvent from CH2Cl2 to CH3CN or THF can significantly increase the stereoselectivity.[1]
-
Catalyst/Reagent: In catalyzed reactions, the choice of Lewis acid or organocatalyst is crucial. For acid-catalyzed reactions, screening different Lewis or Brønsted acids with varying steric bulk and acidity can be effective. The steric hindrance of substituents on the substrate itself can also act as a directing group, influencing the facial selectivity of the cyclization.[2]
-
Substrate Control: The steric bulk of substituents on your starting material can play a significant role in directing the stereochemical outcome. Modifying a substituent to be more sterically demanding can favor a specific approach of the cyclizing components.[2]
Q2: I am performing an enantioselective synthesis of a spiro[5.5]undecane, but the enantiomeric excess (e.e.) is poor. What are the potential causes and solutions?
A2: Achieving high enantioselectivity often requires careful optimization of the catalyst system and reaction conditions. Here are some troubleshooting steps:
-
Catalyst Choice and Loading: The chiral catalyst is the primary source of enantioselectivity. Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if air- or moisture-sensitive). The catalyst loading can also be a critical parameter to optimize.
-
Ligand Modification: In metal-catalyzed reactions, the structure of the chiral ligand is paramount. Fine-tuning the steric and electronic properties of the ligand can dramatically impact the enantioselectivity.
-
Additives: In some cases, the presence of additives or co-catalysts can enhance the enantiomeric excess.
-
Temperature: As with diastereoselectivity, lowering the reaction temperature is often a successful strategy for improving enantioselectivity.
-
Substrate-Catalyst Mismatch: There might be a mismatch between the substrate and the chiral catalyst. Trying a different class of catalyst or a catalyst with the opposite absolute configuration might be beneficial.
Q3: My reaction is producing a significant amount of side products. What are the common side reactions in spiro[5.5]undecane synthesis and how can I minimize them?
A3: Side reactions can significantly lower the yield of the desired spirocycle. Common side products and mitigation strategies include:
-
Intermolecular Reactions: To favor the desired intramolecular spirocyclization over intermolecular side reactions, conducting the reaction under high-dilution conditions is a standard technique.
-
Elimination Products: Depending on the substrate and reaction conditions, elimination reactions can compete with cyclization. Careful selection of the base or acid catalyst and temperature control can help minimize elimination.
-
Enamine Formation: In reactions involving iminium ion intermediates, deprotonation can lead to the formation of enamine side products.[3] The choice of reaction conditions and the nature of the substrate can influence this pathway.
-
Epimerization: The spirocyclic center can be prone to epimerization under acidic or basic conditions, especially if it is adjacent to a carbonyl group.[4] It is crucial to carefully control the pH during the reaction and workup. If epimerization is suspected, analyzing the crude reaction mixture by NMR at different time points can provide insights.
Q4: How can I confirm the stereochemistry of my synthesized spiro[5.5]undecane?
A4: Determining the relative and absolute stereochemistry is crucial. A combination of the following techniques is often employed:
-
NMR Spectroscopy: High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR techniques are powerful tools for determining the relative stereochemistry.[5] Diagnostic proton-proton through-space correlations observed in NOESY or ROESY spectra can provide information about the spatial arrangement of substituents.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry.
-
Chiral HPLC or GC: Enantiomeric excess is typically determined by chromatography on a chiral stationary phase.
-
Comparison to Literature Data: If the synthesized compound or a close analog has been previously reported, comparison of its spectroscopic data (e.g., NMR chemical shifts, optical rotation) with the literature values can help in stereochemical assignment.
Troubleshooting Guides
Issue 1: Low or No Yield in Lewis Acid-Catalyzed Spirocyclization
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a freshly opened or purified Lewis acid. Some Lewis acids are highly sensitive to moisture and require handling under an inert atmosphere. |
| Inappropriate Solvent | The choice of solvent can dramatically affect the reaction outcome. Perform a solvent screen with solvents of varying polarity (e.g., CH2Cl2, Toluene, THF, CH3CN).[1] |
| Unfavorable Reaction Temperature | Optimize the reaction temperature. While some reactions work well at room temperature, others may require cooling or heating to proceed efficiently. |
| Substrate Decomposition | The substrate may be unstable under the reaction conditions. Consider using a milder Lewis acid or protecting sensitive functional groups. |
Issue 2: Poor Stereoselectivity in an Intramolecular Michael Addition for Spirocyclization
| Potential Cause | Troubleshooting Steps |
| Incorrect Base | The choice of base is critical. Screen a variety of bases (e.g., organic bases like DBU, inorganic bases like K2CO3, or organometallic bases like LDA). |
| Solvent Effects | The solvent can influence the conformation of the transition state. Evaluate a range of solvents to find the optimal medium for stereocontrol. |
| Temperature | Lowering the temperature of the addition can often lead to higher stereoselectivity. |
| Equilibration | The product may be equilibrating to a mixture of diastereomers under the reaction conditions. Try to isolate the product at shorter reaction times or use milder workup procedures. |
Quantitative Data Summary
Table 1: Effect of Solvent on Diastereoselectivity in a TMSOTf-Promoted Spiroannulation [1]
| Entry | Solvent | Product Ratio (4A:5S) |
| 1 | CH2Cl2 | - (exclusive formation) |
| 2 | CH3CN | Predominant formation of 4A |
| 3 | THF | Predominant formation of 5S |
Table 2: Biocatalytic [5+1] Double Michael Addition for the Synthesis of Spiro[5.5]undecane Derivatives [1]
| Entry | Substrate 1 | Substrate 2 | Product | Yield (%) | d.r. (cis:trans) |
| 1 | Cyclohexane-1,3-dione | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | 7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | Moderate | Almost exclusively cis |
| 2 | Dimedone | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | 3,3-dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | Moderate | Almost exclusively cis |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Michael Reaction for the Synthesis of Substituted Spiro[5.5]undecanes [3]
-
To a solution of dimedone (5,5-dimethylcyclohexane-1,3-dione) (1 mmol) and a trans,trans-diarylideneacetone (1 mmol) in a mixture of boiling toluene and n-heptane, add anhydrous ZnCl2 as the Lewis acid catalyst.
-
Reflux the reaction mixture for 15-30 hours, monitoring the progress by TLC. Use a Dean-Stark apparatus to remove the water formed during the reaction.
-
After completion, cool the reaction mixture and reduce the volume to one-fourth under reduced pressure.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO3 and extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent to afford the desired spiro[5.5]undecane-1,5,9-trione.
-
Characterize the product by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative [6]
-
In a microwave flask, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).
-
Add 5 mL of CH2Cl2 and triethylamine (1.25 mmol).
-
Heat the reaction mixture under microwave irradiation (200 W, 40 °C) for 15 minutes. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into 10 mL of cold water and extract with chloroform (3 x 20 mL).
-
Dry the combined organic extracts with MgSO4, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Visualizations
Caption: A general workflow for the stereoselective synthesis of spiro[5.5]undecanes.
Caption: Decision-making guide for troubleshooting low diastereoselectivity.
Caption: Simplified mechanism of a Lewis acid-catalyzed Michael addition-cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Synthesis of Spiro[5.5]undecan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[5.5]undecan-3-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Robinson annulation of cyclohexanone and methyl vinyl ketone (MVK).
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SPU-T01 | Low or No Yield of this compound | 1. Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of base.[1] 2. Inefficient Enolate Formation: The base may not be strong enough or the reaction conditions may not favor the formation of the cyclohexanone enolate. 3. Reaction Not Driven to Completion: The equilibrium may not favor the product, or the reaction time may be insufficient. | 1. Control MVK Addition: Add MVK slowly to the reaction mixture to maintain a low concentration. Consider using a precursor that generates MVK in situ.[1] 2. Optimize Base and Solvent: Use a strong base like sodium ethoxide or potassium tert-butoxide in an appropriate solvent (e.g., ethanol).[2] 3. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC and consider extending the reaction time or carefully increasing the temperature to drive the final dehydration step. |
| SPU-T02 | Isolation of Michael Adduct as the Main Product | 1. Mild Reaction Conditions: The conditions (e.g., low temperature, weak base) may favor the initial Michael addition but not the subsequent intramolecular aldol condensation and dehydration.[3] 2. Insufficient Heat for Dehydration: The final elimination of water to form the enone requires energy. | 1. Stronger Base/Higher Temperature: Employ a stronger base or increase the reaction temperature after the initial Michael addition to promote cyclization. 2. Acid or Base Catalyzed Dehydration: After isolating the Michael adduct, treat it with an acid or base catalyst with heating to effect dehydration. |
| SPU-T03 | Formation of Multiple Products | 1. Self-Condensation of Cyclohexanone: The cyclohexanone enolate can react with another molecule of cyclohexanone in an aldol condensation. 2. Multiple Enolate Formations: If a substituted cyclohexanone is used, different enolates can form, leading to a mixture of regioisomers. 3. Double Alkylation: The starting ketone may react with a second molecule of the Michael acceptor.[1] | 1. Controlled Addition: Add the base to a mixture of cyclohexanone and MVK to favor the Michael addition over self-condensation. 2. Use of Specific Enolates: For substituted cyclohexanones, consider methods for regioselective enolate formation. 3. Stoichiometric Control: Use a slight excess of the ketone to minimize double addition of the MVK. |
| SPU-T04 | Difficulty in Product Purification | 1. Similar Polarity of Byproducts: The Michael adduct and the aldol addition product may have similar polarities to the desired this compound, making chromatographic separation challenging. 2. Polymeric Material: Polymerized MVK can contaminate the product. | 1. Fractional Distillation: If the products are volatile, fractional distillation under reduced pressure can be effective. 2. Column Chromatography Optimization: Use a high-resolution silica gel and carefully select the eluent system. Step-gradient or gradient elution may be necessary. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a powerful purification technique. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Robinson annulation of cyclohexanone with methyl vinyl ketone (MVK).[4][5] This reaction involves a Michael addition followed by an intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated spiroketone.[2][3]
Q2: What are the key reaction steps in the Robinson annulation synthesis of this compound?
A2: The reaction proceeds through three main steps:
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Michael Addition: The enolate of cyclohexanone, formed by a base, acts as a nucleophile and adds to the β-carbon of methyl vinyl ketone to form a 1,5-diketone intermediate (2-(3-oxobutyl)cyclohexanone).[2][3]
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Intramolecular Aldol Condensation: The 1,5-diketone then undergoes an intramolecular aldol reaction, where an enolate formed on the butyl side chain attacks the cyclohexanone carbonyl to form a six-membered ring.[3][6]
-
Dehydration: The resulting β-hydroxy ketone readily dehydrates, usually with heating, to yield the final α,β-unsaturated ketone, this compound.[3]
Q3: Why is methyl vinyl ketone (MVK) often problematic in this synthesis?
A3: Methyl vinyl ketone is highly susceptible to polymerization under the basic conditions typically used for the Robinson annulation, which can significantly lower the yield of the desired product.[1] To mitigate this, it is often added slowly to the reaction mixture or generated in situ from a more stable precursor.[1][2]
Q4: Can I use a different Michael acceptor instead of methyl vinyl ketone?
A4: Yes, variants of the Robinson annulation exist that use alternatives to MVK. For example, the Wichterle reaction employs 1,3-dichloro-cis-2-butene, which can avoid the polymerization issues associated with MVK.[4] Other α,β-unsaturated ketones can also be used to generate substituted spiro[5.5]undecane derivatives.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). You should see the consumption of the starting materials (cyclohexanone and MVK) and the appearance of the product spot. It is also helpful to spot for the intermediate Michael adduct, which will have a different Rf value than the final product.
Experimental Protocols
Protocol 1: Robinson Annulation Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound via the Robinson annulation of cyclohexanone and methyl vinyl ketone.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (for workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide in absolute ethanol.
-
Addition of Reactants: Cool the solution in an ice bath. Add a solution of cyclohexanone in ethanol dropwise to the cooled ethoxide solution.
-
Michael Addition: To the resulting enolate solution, add methyl vinyl ketone dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Aldol Condensation and Dehydration: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours. Then, heat the mixture to reflux for 4-6 hours to ensure completion of the aldol condensation and dehydration.
-
Workup: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Data Presentation
The following table summarizes typical yields and reaction conditions for Robinson annulation reactions leading to spirocyclic systems. Note that specific yields for the parent this compound are not widely reported, and these values are based on analogous reactions.
| Starting Ketone | Michael Acceptor | Base | Solvent | Temperature (°C) | Yield (%) | Key Byproducts |
| Cyclohexanone | Methyl Vinyl Ketone | NaOEt | Ethanol | 0 to reflux | 40-60 | Michael Adduct, Aldol Adduct, MVK Polymer |
| 2-Methylcyclohexanone | Methyl Vinyl Ketone | KOH | Ethanol | RT to reflux | 50-70 | Regioisomeric products |
| Dimedone | Diaryl-ideneacetone | ZnCl₂/HCl | Toluene/Heptane | Reflux | 60-85 | Michael Adduct |
| Cyclohexanone | 1,3-dichloro-cis-2-butene | Various | Various | Various | 65-80 | - |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Reaction Pathway for this compound Synthesis
Caption: Reaction pathway showing the main synthesis route and potential side reactions.
References
Technical Support Center: Efficient Spiro[5.5]undecane Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of spiro[5.5]undecane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a catalyst for spiro[5.5]undecane synthesis?
A1: Catalyst selection is critical and depends on several factors:
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Desired Product Structure: The nature of the substituents on your starting materials will influence the choice of catalyst.
-
Stereoselectivity: For chiral spiro[5.5]undecane derivatives, an asymmetric catalyst is necessary. Organocatalysts, such as N-heterocyclic carbenes (NHCs), and some biocatalysts can provide high enantioselectivity.[1]
-
Reaction Conditions: Lewis acids often require anhydrous conditions and elevated temperatures.[2] Microwave-assisted synthesis can significantly shorten reaction times but requires specialized equipment.[3][4] Biocatalysts typically operate under milder conditions.[1]
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Substrate Scope: Some catalysts have a broader substrate scope than others. It is important to review the literature to ensure the chosen catalyst is compatible with your specific reactants.
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Cost and Availability: The cost and commercial availability of the catalyst and any necessary ligands or co-catalysts are practical considerations.
Q2: What are the common challenges encountered in spiro[5.5]undecane synthesis?
A2: Common challenges include:
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Low Yields: This can be due to incomplete reaction, side reactions, or product decomposition.[5]
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Formation of Side Products: Undesired side reactions, such as polymerization or the formation of constitutional isomers, can reduce the yield and complicate purification.
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Poor Stereoselectivity: Achieving high diastereoselectivity and/or enantioselectivity can be challenging, especially when creating quaternary stereocenters.
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Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvents.
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Product Purification: Separating the desired spirocyclic product from starting materials, catalyst residues, and byproducts can be difficult.
Q3: How can I improve the yield of my spiro[5.so]undecane synthesis?
A3: To improve the yield, consider the following:
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Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst loading.[3]
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Ensure Anhydrous Conditions: For Lewis acid-catalyzed reactions, the presence of water can deactivate the catalyst and lead to side reactions. Using a Dean-Stark apparatus to remove water can be beneficial.[2]
-
Purity of Starting Materials: Use highly pure starting materials and solvents to avoid catalyst poisoning and side reactions.
-
Catalyst Choice: Select a catalyst known to be efficient for your specific substrate combination.
-
Microwave Irradiation: This technique has been shown to significantly improve yields and reduce reaction times for the synthesis of some spiro[5.5]undecane derivatives.[3][4]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Verify the quality and activity of the catalyst. For Lewis acids like ZnCl₂, ensure it is anhydrous. For air-sensitive catalysts, use appropriate handling techniques. |
| Incorrect Reaction Conditions | Optimize temperature, concentration, and reaction time. Some reactions may require higher temperatures or longer reaction times to proceed to completion.[2][3] |
| Poor Quality Starting Materials | Purify starting materials to remove impurities that may be inhibiting the reaction. |
| Solvent Effects | The choice of solvent can be crucial. Perform small-scale experiments to screen different solvents. |
| Reversible Reaction | If the reaction is reversible, consider using a Dean-Stark trap or other methods to remove a byproduct (e.g., water) and drive the equilibrium towards the product.[2] |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Undesired Isomerization | Adjust the catalyst or reaction conditions. The choice of catalyst can significantly influence the stereochemical outcome. |
| Polymerization of Starting Materials | This can occur at high concentrations. Try running the reaction at a higher dilution. |
| Michael Adduct as the Main Product | In reactions designed to proceed via a Michael addition followed by cyclization, the intermediate adduct may be the major product if the cyclization step is slow. Increasing the reaction temperature or time may promote cyclization.[2] |
| Decomposition of Product | The desired spirocyclic product may be unstable under the reaction conditions. Consider using milder conditions or a more selective catalyst. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Spiro[5.5]undecane Derivative Synthesis
| Catalyst System | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Anhydrous ZnCl₂ | Dimedone, trans,trans-diarylideneacetone | Toluene/n-heptane | Reflux | 15-30 h | 43 | [2] |
| 10% HCl | Dimedone, trans,trans-diarylideneacetone | Diethyl ether/DCM | Reflux | 15-30 h | - | [2] |
| Triethylamine (Microwave) | Dimedone, (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one | CH₂Cl₂ | 40 | 15 min | up to 98 | [3] |
| D-aminoacylase (DA) | Cyclohexane-1,3-dione, (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one | - | - | - | Moderate | [1] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione[2]
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
trans,trans-dibenzylideneacetone (1,5-diphenyl-1,4-pentadien-3-one)
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Anhydrous Zinc Chloride (ZnCl₂)
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Toluene
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n-Heptane
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Saturated aqueous NaHCO₃
-
Diethyl ether
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dimedone (1 molar equivalent), trans,trans-dibenzylideneacetone (1 molar equivalent), and anhydrous ZnCl₂ (catalytic amount).
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Add a mixture of toluene and n-heptane as the solvent.
-
Heat the reaction mixture to reflux and maintain for 15-30 hours, monitoring the progress by TLC. Water will be collected in the Dean-Stark trap.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Reduce the volume of the solvent to approximately one-fourth by rotary evaporation.
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain a gummy mass.
-
Purify the crude product by recrystallization from a suitable solvent to yield the desired spiro[5.5]undecane derivative.
Protocol 2: Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione[3]
Materials:
-
Dimedone
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Chloroform
-
Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a microwave reaction vessel, combine dimedone (1 mmol), (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol), and 5 mL of CH₂Cl₂.
-
Add triethylamine (1.25 mmol).
-
Seal the vessel and heat the reaction mixture under microwave irradiation at 200 W and 40 °C for 15 minutes.
-
Monitor the reaction progress using TLC.
-
After completion, transfer the reaction mixture into 10 mL of cold water.
-
Extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over MgSO₄.
-
Filter and evaporate the solvent.
-
Purify the crude product using column chromatography on silica gel with a hexane:ethyl acetate gradient to obtain the pure spiro[5.5]undecane derivative.
Visualizations
Caption: A decision workflow for selecting a suitable catalyst for spiro[5.5]undecane synthesis.
Caption: The reaction pathway for Lewis acid-catalyzed formation of spiro[5.5]undecane derivatives.
Caption: A troubleshooting guide for addressing low yields in spiro[5.5]undecane synthesis.
References
Technical Support Center: Synthesis of Spiro[5.5]undecanes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of spiro[5.5]undecanes, with a particular focus on the critical role of solvent effects.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of spiro[5.5]undecanes and offers potential solutions.
Question: Why is the yield of my spiro[5.5]undecane synthesis low?
Answer:
Low yields in spiro[5.5]undecane synthesis can stem from several factors, with solvent choice and reaction conditions being paramount.
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Suboptimal Reaction Conditions: Inadequate temperature or prolonged reaction times can lead to the formation of byproducts and decomposition of the desired product. For instance, in the Bucherer-Bergs reaction for synthesizing 3-Azaspiro[5.5]undecane-2,4-dione, maintaining the temperature between 50-60°C is crucial.[1]
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Inefficient Catalysis: The choice of solvent can significantly impact the efficiency of the catalyst. For Lewis acid-catalyzed reactions, a mixture of solvents like boiling toluene and n-heptane, or diethyl ether and dichloromethane (DCM), has been used.[2]
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Product Loss During Work-up: Ensure complete precipitation of the product upon acidification and use minimal amounts of cold solvent for washing to prevent significant product loss.[1]
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Microwave-Assisted Synthesis: For syntheses utilizing microwave irradiation, optimizing parameters such as reaction time, temperature, and power settings is essential for maximizing yield.[3][4] Microwave-assisted methods have been shown to significantly improve yields, in some cases up to 98%, and drastically reduce reaction times from hours to minutes.[3]
Question: How can I control the stereoselectivity of the spiroannulation reaction?
Answer:
The stereochemical outcome of the spiroannulation can be highly dependent on the solvent used.
In a stereoselective synthesis of spiro[5.5]undecane derivatives, changing the solvent from dichloromethane (CH2Cl2) to acetonitrile (CH3CN) or tetrahydrofuran (THF) was found to increase the stereoselectivity.[5] Specifically, the use of CH3CN predominantly favored the formation of one stereoisomer (4A), while THF favored the other (5S).[5] This suggests that solvent polarity and its coordinating ability can play a crucial role in directing the stereochemical pathway of the reaction.
Question: My reaction is very slow under conventional heating. How can I speed it up?
Answer:
If you are experiencing long reaction times with conventional heating methods, switching to microwave-assisted organic synthesis can be a highly effective solution. Microwave irradiation can significantly accelerate reactions, reducing reaction times from several hours to as little as 15-20 minutes.[3][6] This method has been successfully applied to the synthesis of various spiro[5.5]undecane derivatives, offering improved yields and a more energy-efficient process.[3][4]
Question: I am observing significant impurities in my final product. What are the possible causes and solutions?
Answer:
The presence of impurities can be due to unreacted starting materials or the formation of side products.
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Unreacted Starting Materials: Ensure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC).[3] Optimizing the stoichiometry of the reactants is also critical.[1]
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Side Product Formation: The choice of solvent and catalyst can influence the reaction pathway and the formation of byproducts. Using a Lewis acid catalyst in a suitable solvent system can promote the desired cyclization.[2]
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Purification: If impurities are present, purification by column chromatography is a standard method to isolate the desired spiro[5.5]undecane.[3]
Frequently Asked Questions (FAQs)
Question: What is the general effect of solvent polarity on the rate of spiro[5.5]undecane synthesis?
Answer:
The effect of solvent polarity on reaction rates is a fundamental concept in organic chemistry. Generally, polar solvents tend to accelerate reactions that involve the formation of charged intermediates or transition states by stabilizing them.[7] Conversely, nonpolar solvents may be more suitable for reactions involving nonpolar reactants.[7] For SN1-type reactions, which can be involved in certain spirocyclization pathways, the use of polar, protic solvents is known to increase the reaction rate.[8] The choice of solvent can also impact the selectivity and yield of the desired product.[7]
Question: Are there specific solvent recommendations for different types of catalytic systems in spiro[5.5]undecane synthesis?
Answer:
Yes, the optimal solvent often depends on the catalytic system being employed.
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Lewis Acid Catalysis: For Lewis acid-catalyzed Michael additions to form spiro[5.5]undecanes, non-polar solvents or mixtures of solvents are often used. For example, a mixture of boiling toluene and n-heptane, or 10% HCl in a mixture of diethyl ether and dichloromethane (DCM), has been reported.[2]
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Biocatalysis: In biocatalytic approaches, such as those using d-aminoacylase for double Michael additions, the reaction has been successfully performed in an organic solvent, yielding the desired spiro[5.5]undecane derivatives.[5] The choice of organic solvent in these cases must be compatible with maintaining the catalytic activity of the enzyme.
-
Microwave-Assisted Synthesis: In microwave-assisted syntheses, solvents such as dichloromethane (CH2Cl2) and ethanol have been used effectively.[3][9]
Question: Can you provide an overview of a typical experimental workflow for spiro[5.5]undecane synthesis?
Answer:
The following diagram illustrates a general experimental workflow for the synthesis of spiro[5.5]undecanes, highlighting the key stages where experimental conditions, including solvent choice, are critical.
Caption: General experimental workflow for the synthesis of spiro[5.5]undecanes.
Data Presentation
The following table summarizes the effect of different solvents on the stereoselectivity of a spiroannulation reaction to form spiro[5.5]undecane derivatives 4A and 5S.
| Solvent | Predominant Stereoisomer | Outcome |
| Dichloromethane (CH2Cl2) | Mixture | Lower stereoselectivity |
| Acetonitrile (CH3CN) | 4A | Increased stereoselectivity |
| Tetrahydrofuran (THF) | 5S | Increased stereoselectivity |
Data adapted from a study on the stereoselective synthesis of spiro[5.5]undecane derivatives.[5]
Experimental Protocols
1. Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione [3]
-
Reactants:
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Dimedone (1 mmol)
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(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol)
-
Triethylamine (1.25 mmol)
-
-
Solvent:
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Dichloromethane (CH2Cl2) (5 mL)
-
-
Procedure:
-
Combine dimedone, the diarylideneacetone, and triethylamine in a microwave flask containing CH2Cl2.
-
Heat the reaction mixture under microwave irradiation (200 W, 40 °C) for 15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, add 10 mL of cold water to the reaction mixture and extract with chloroform (3 x 20 mL).
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Dry the combined organic extracts with MgSO4.
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Evaporate the solvent and purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient).
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2. Lewis Acid-Catalyzed Synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones [2]
-
Reactants:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
trans,trans-Diarylideneacetones
-
-
Catalyst and Solvent Systems:
-
Anhydrous ZnCl2 in a mixture of boiling toluene and n-heptane.
-
10% HCl in a mixture of diethyl ether and dichloromethane (DCM).
-
-
Procedure:
-
Carry out the Michael reaction between dimedone and the trans,trans-diarylideneacetone in a molar proportion in the chosen catalyst and solvent system.
-
Reflux the reaction mixture for 15-30 hours.
-
Remove the water formed during the reaction using a Dean-Stark apparatus.
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Cool the reaction mixture and reduce its volume to one-fourth.
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Neutralize with a saturated aqueous solution of NaHCO3 and extract with ether.
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Dry the ether extract over anhydrous Na2SO4.
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Purify the resulting gummy mass by recrystallization from a suitable solvent.
-
Logical Relationships
The choice of solvent has a direct impact on several key outcomes of the spiro[5.5]undecane synthesis. The following diagram illustrates these relationships.
Caption: Influence of solvent properties on key reaction outcomes in spiro[5.5]undecane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. banglajol.info [banglajol.info]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in spiro[5.5]undecane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of spiro[5.5]undecane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in spiro[5.5]undecane synthesis?
Low yields in spiro[5.5]undecane synthesis, typically proceeding via a double Michael addition or a related condensation reaction, can often be attributed to several key factors:
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Inefficient Nucleophile Formation: The initial and crucial step is the deprotonation of the active methylene compound (e.g., dimedone or cyclohexanone). If the base used is not strong enough, is degraded, or if acidic impurities are present in the reaction mixture, the concentration of the enolate nucleophile will be insufficient for the reaction to proceed efficiently.[1]
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Low Reactivity of the Michael Acceptor: The electrophilicity of the α,β-unsaturated carbonyl compound is critical. Steric hindrance near the β-carbon or the presence of electron-donating groups can significantly reduce its reactivity towards the nucleophile, leading to slower reaction rates and lower yields.[1]
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Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent play a significant role. Each synthetic method has an optimal range for these parameters. For instance, conventional heating methods may require several hours, whereas microwave-assisted synthesis can be completed in minutes with significantly higher yields.[2]
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Side Reactions: Several side reactions can compete with the desired spirocyclization, leading to a complex mixture of products and a lower yield of the target molecule. These can include single Michael addition products, bis-addition products where a second molecule of the acceptor reacts, or retro-Michael addition where the product reverts to the starting materials.[1]
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Purification Challenges: Spiro[5.5]undecane derivatives can be challenging to purify, leading to product loss during workup and chromatography.
Q2: How can I improve the yield of my spiro[5.5]undecane synthesis?
Improving the yield requires a systematic approach to optimizing the reaction conditions and minimizing side reactions. Consider the following strategies:
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Choice of Catalyst and Reaction Conditions: The selection of the catalyst and heating method can dramatically impact the yield. Microwave-assisted organic synthesis (MAOS) has been shown to be highly efficient, often providing excellent yields in a fraction of the time compared to conventional heating.[2] Lewis acids or bases are commonly used catalysts, and their choice should be tailored to the specific substrates.
-
Optimize Reagent Stoichiometry: Carefully control the molar ratios of your reactants. In some cases, using a slight excess of one reactant can drive the reaction to completion, but this must be balanced against the increased potential for side reactions.
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Temperature and Time Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid unnecessarily long reaction times, which can lead to the formation of byproducts and decomposition of the desired product.
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Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. Common solvents for these syntheses include dichloromethane, toluene, and ethanol.
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Efficient Purification Techniques: Develop a suitable purification strategy. This may involve recrystallization, column chromatography, or a combination of techniques. For polar or basic compounds, specialized chromatographic conditions may be necessary.
Troubleshooting Guide for Low Yields
This guide addresses specific problems you may encounter during the synthesis of spiro[5.5]undecane derivatives.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst or Base | Use a fresh batch of catalyst or base. Ensure proper storage to prevent degradation. For base-catalyzed reactions, consider using a stronger base if deprotonation is suspected to be incomplete.[1] |
| Poor Quality Starting Materials | Purify starting materials before use. Impurities can inhibit the catalyst or participate in side reactions. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For thermally sensitive compounds, lower temperatures may be required, while less reactive substrates might need higher temperatures to proceed. Monitor for product decomposition at elevated temperatures. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC. If the reaction has stalled, consider extending the reaction time. |
Problem 2: Formation of Multiple Products/Byproducts
| Possible Cause | Suggested Solution |
| Single Michael Addition | The reaction may not have proceeded to the second Michael addition and cyclization. This can be due to insufficient reaction time or suboptimal temperature. Try extending the reaction time or increasing the temperature. |
| Bis-Addition Products | The Michael adduct may be reacting with a second molecule of the acceptor.[1] Adjust the stoichiometry of the reactants, often by using the Michael donor in slight excess. |
| Retro-Michael Addition | The spirocycle is reverting to the starting materials. This is more likely at higher temperatures.[1] If possible, conduct the reaction at a lower temperature for a longer duration. |
| Polymerization/Tarry Byproducts | This can occur with highly reactive starting materials or at high temperatures. Consider lowering the reaction temperature, diluting the reaction mixture, or adding the reagents more slowly. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is highly polar/basic | Use a modified stationary phase for column chromatography, such as alumina, or add a small amount of a basic modifier (e.g., triethylamine) to the eluent when using silica gel. |
| Product co-elutes with impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Product is an oil or gummy solid | If direct crystallization is difficult, consider converting the product to a crystalline salt by reacting it with an appropriate acid. |
Data Presentation: Comparative Yields in Spiro[5.5]undecane Synthesis
The following table summarizes reported yields for the synthesis of various spiro[5.5]undecane derivatives under different reaction conditions. Note that direct comparison can be challenging as the substrates differ.
| Product | Michael Donor | Michael Acceptor | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Dimedone | (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one | Triethylamine, Microwave (200 W, 40 °C) | 15 minutes | up to 98% | [2] |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Dimedone | (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one | Conventional heating (room temp.) | 2-3 hours | Not specified | [2] |
| 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | Dimedone | trans,trans-dibenzylideneacetone | Anhydrous ZnCl2, Toluene/n-heptane (reflux) | 15-30 hours | 43% | [3] |
| 3,3-Dimethyl-7,11-bis-(2'-chlorophenyl)-spiro[5.5]undecane-1,5,9-trione | Dimedone | 1,5-Bis(2-chlorophenyl)penta-1,4-dien-3-one | Not specified | Not specified | 40% | |
| 3,3-Dimethyl-7,11-bis-(2'-methoxyphenyl)-spiro[5.5]undecane-1,5,9-trione | Dimedone | 1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one | Not specified | Not specified | 58% | |
| 7,11-diarylspiro[5.5]undecane-1,9-dione derivatives | Cyclohexanone | 1,5-bisaryl-1,4-pentadien-3-one | Phase-transfer catalyst, Ultrasound, CH2Cl2-H2O | 3-12 hours | 51-96% | [4] |
Experimental Protocols
Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione[2]
This protocol describes a highly efficient method for the synthesis of a spiro[5.5]undecane derivative with a reported yield of up to 98%.
Materials:
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Dimedone
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(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one
-
Triethylamine
-
Dichloromethane (CH2Cl2)
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Chloroform
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Magnesium sulfate (MgSO4)
-
Cold water
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Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave flask, combine dimedone (1 mmol) and (1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).
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Add 5 mL of dichloromethane (CH2Cl2) and triethylamine (1.25 mmol).
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Heat the reaction mixture under microwave irradiation at 200 W and 40 °C for 15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 10 mL of cold water.
-
Extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over magnesium sulfate (MgSO4).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a gradient of Hexane:Ethyl Acetate (starting from 4:1).
Visualizations
Caption: A logical workflow for troubleshooting low yields in spiro[5.5]undecane synthesis.
Caption: Simplified reaction pathway for the synthesis of spiro[5.5]undecane via Michael addition.
References
Technical Support Center: Separation of Spiro[5.5]undecane Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of spiro[5.5]undecane diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomers of spiro[5.5]undecanes?
A1: The most common and effective methods for separating diastereomers of spiro[5.5]undecanes include chromatographic techniques, crystallization-based methods, and chemical derivatization.
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Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for separating diastereomers. These can be performed on both normal and reversed-phase columns, as well as specialized chiral stationary phases.[1][2][3][4]
-
Crystallization-Based Methods: Fractional crystallization can be employed to separate diastereomers with different solubilities. A more advanced technique is Crystallization-Induced Diastereomer Transformation (CIDT), which can convert a mixture of diastereomers into a single, crystalline diastereomer.[5][6][7][8][9]
-
Chemical Derivatization: In some cases, converting the diastereomers into new derivatives with more distinct physical properties can facilitate separation by chromatography or crystallization.
Q2: How do I choose the best separation method for my specific spiro[5.5]undecane diastereomers?
A2: The choice of separation method depends on several factors, including the physical properties of the diastereomers (e.g., polarity, solubility, crystallinity), the scale of the separation, and the available equipment.
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For small-scale analytical separations and purification, HPLC and SFC are often the methods of choice due to their high resolution and versatility.[4]
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For large-scale separations, crystallization is often more cost-effective and scalable.[8]
-
If the diastereomers are difficult to separate directly, chemical derivatization to enhance the physical property differences can be a viable strategy.
Q3: What is Crystallization-Induced Diastereomer Transformation (CIDT) and when should I consider it?
A3: Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique that combines crystallization and in-situ epimerization to convert a mixture of diastereomers into a single, desired diastereomer in high yield and purity.[8][9] You should consider CIDT when one diastereomer is more stable and can be induced to crystallize from a solution where the diastereomers are in equilibrium. This method is particularly attractive for its potential to achieve quantitative conversion to a single isomer, simplifying purification.[5][8]
Troubleshooting Guides
Chromatographic Methods (HPLC & SFC)
Issue 1: Poor or no separation of diastereomers on a standard HPLC column.
-
Possible Cause: The diastereomers have very similar polarities and structures, leading to co-elution.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the solvent composition. For reversed-phase HPLC, try different gradients of organic solvents (e.g., acetonitrile, methanol) with water. For normal-phase HPLC, explore different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, hexane/isopropanol).
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Change the Stationary Phase: If mobile phase optimization is insufficient, switch to a column with a different stationary phase. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for isomers.[10] For some spirocyclic compounds, porous graphitic carbon columns have shown good selectivity.
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Consider Chiral Stationary Phases (CSPs): Even for diastereomer separation, CSPs can sometimes provide excellent resolution.[10] Polysaccharide-based chiral columns (e.g., amylose or cellulose derivatives) are a good starting point.
-
Try Supercritical Fluid Chromatography (SFC): SFC often provides different selectivity compared to HPLC and can be very effective for separating diastereomers.[4]
-
Issue 2: Peak tailing or broad peaks during HPLC separation.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: If your spiro[5.5]undecane has ionizable groups, ensure the mobile phase pH is appropriate to maintain a single ionic form.
-
Reduce Sample Load: Overloading the column can lead to peak distortion. Inject a smaller amount of your sample.
-
Use Mobile Phase Additives: Adding a small amount of a competing agent (e.g., triethylamine for basic compounds, trifluoroacetic acid for acidic compounds) can reduce secondary interactions.
-
Ensure Column Health: A contaminated or old column can lead to poor peak shape. Flush the column or replace it if necessary.
-
Crystallization-Based Methods
Issue 1: Diastereomers co-crystallize or form an oil instead of crystals.
-
Possible Cause: The diastereomers have similar crystal lattice energies, or the solvent system is not optimal for selective crystallization.
-
Troubleshooting Steps:
-
Screen a Wide Range of Solvents: Systematically test different solvents with varying polarities and hydrogen bonding capabilities. Use a small amount of the diastereomeric mixture for each test.
-
Control the Cooling Rate: Slow cooling often promotes the formation of more ordered, single-diastereomer crystals. Try a stepwise or very slow cooling profile.
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Use Seeding: If you have a small amount of the pure desired diastereomer, use it to seed the crystallization solution. This can template the growth of the desired crystal form.
-
Consider Anti-Solvent Addition: Slowly adding a solvent in which your compound is insoluble (an anti-solvent) to a solution of your compound can induce crystallization.
-
Issue 2: Low yield after crystallization.
-
Possible Cause: The desired diastereomer has significant solubility in the mother liquor.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Aim for a solvent system where the desired diastereomer has low solubility at the final crystallization temperature, while the other diastereomer remains in solution.
-
Concentrate the Mother Liquor: The mother liquor can be concentrated and subjected to further crystallization cycles to recover more of the desired product.
-
Explore Crystallization-Induced Diastereomer Transformation (CIDT): If there is a mechanism for epimerization, CIDT can be used to convert the soluble diastereomer into the less soluble one, thereby increasing the overall yield of the desired crystalline product.[8][9]
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Diastereomer Separation
| Technique | Stationary Phase | Mobile Phase/Eluent | Advantages | Disadvantages |
| Reversed-Phase HPLC | C18, C8, Phenyl-Hexyl | Acetonitrile/Water, Methanol/Water | Widely available, robust | May not resolve closely related diastereomers |
| Normal-Phase HPLC | Silica, Diol, Cyano | Hexane/Ethyl Acetate, Hexane/Isopropanol | Good for less polar compounds, different selectivity | Sensitive to water content in the mobile phase |
| Chiral HPLC | Polysaccharide-based (e.g., Amycoat) | Hexane/Isopropanol, Ethanol | High selectivity for stereoisomers | More expensive columns |
| Supercritical Fluid Chromatography (SFC) | Various (similar to HPLC) | Supercritical CO2 with co-solvents (e.g., Methanol) | Fast, green, often superior selectivity to HPLC[4] | Requires specialized equipment |
Experimental Protocols
Protocol 1: HPLC Method Development for Diastereomer Separation
-
Initial Analysis:
-
Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., mobile phase).
-
Inject onto a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Start with a generic gradient, for example, 10-90% acetonitrile in water over 20 minutes.
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
-
Method Optimization:
-
If no separation is observed:
-
Switch to a different organic modifier (e.g., methanol).
-
Try a different stationary phase (e.g., Phenyl-Hexyl or PFP).
-
Move to a normal-phase system (e.g., silica column with hexane/ethyl acetate).
-
-
If partial separation is observed:
-
Optimize the gradient slope to improve resolution in the region where the diastereomers elute.
-
Switch to an isocratic mobile phase composition that provides the best separation.
-
Adjust the flow rate and temperature to fine-tune the separation.
-
-
-
Scale-Up:
-
Once an effective analytical method is developed, it can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase and proportionally increasing the flow rate and sample load.
-
Protocol 2: Screening for Crystallization-Induced Diastereomer Transformation (CIDT)
-
Establish Epimerization Conditions:
-
Dissolve the diastereomeric mixture in a solvent.
-
Add a catalytic amount of a base (e.g., DBU, triethylamine) or acid (e.g., p-toluenesulfonic acid), depending on the mechanism of epimerization.
-
Monitor the diastereomeric ratio over time by HPLC or NMR to confirm that an equilibrium is reached.
-
-
Crystallization Screening under Equilibrating Conditions:
-
In parallel, prepare several small-scale experiments with the diastereomeric mixture in different solvents under the established epimerizing conditions.
-
Allow the solutions to stand at different temperatures (e.g., room temperature, 4 °C, -20 °C) and observe for crystal formation.
-
If crystals form, isolate them by filtration and analyze the diastereomeric purity by HPLC or NMR.
-
Also, analyze the diastereomeric ratio in the remaining mother liquor.
-
-
Optimization:
-
Once a promising solvent and temperature are identified, optimize the conditions (e.g., concentration, rate of cooling, catalyst loading) to maximize the yield and purity of the desired diastereomer. A successful CIDT will result in the selective crystallization of one diastereomer while the diastereomer in solution continuously re-equilibrates to the crystallizing form.[8]
-
Visualizations
Caption: Workflow for selecting and optimizing a method for diastereomer separation.
Caption: Troubleshooting guide for poor HPLC separation of diastereomers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. santaisci.com [santaisci.com]
- 4. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Crystallization-induced diastereomer transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallization-induced diastereoselection: asymmetric synthesis of substance P inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of diastereomers - Chromatography Forum [chromforum.org]
Technical Support Center: Enhancing the Efficiency of Spiro[5.5]undecane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of spiro[5.5]undecane synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the spiro[5.5]undecane core?
A1: Several efficient methods are employed for the synthesis of the spiro[5.5]undecane scaffold. The most common approaches include:
-
Michael Addition Reactions: This is a widely used method, often involving the reaction of a cyclic 1,3-dicarbonyl compound like dimedone with a 1,5-diaryl-1,4-pentadien-3-one in the presence of a Lewis acid or base catalyst.[1][2]
-
Microwave-Assisted Synthesis: This technique significantly accelerates reaction times and can improve yields compared to conventional heating methods for reactions like the double Michael addition.[3][4][5]
-
Palladium-Catalyzed Spirocyclization: These methods involve the formation of a palladacycle intermediate followed by intramolecular C-H activation or insertion reactions to construct the spirocyclic framework.[6][7]
-
Biocatalytic Methods: Enzymatic reactions, such as those using D-aminoacylase, can offer high stereoselectivity in the formation of spiro[5.5]undecane derivatives.[8]
-
Grignard Reactions: While less common for the direct synthesis of the undecane core, Grignard reagents can be used to introduce substituents or build up precursors for cyclization.
Q2: How can I improve the yield of my spiro[5.5]undecane synthesis?
A2: Improving the yield often depends on the specific synthetic method being used. General strategies include:
-
Optimizing Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and solvent. For instance, in microwave-assisted synthesis, optimizing power and temperature is crucial.[3][4]
-
Catalyst Selection: The choice of catalyst can significantly impact yield. For Michael additions, screening different Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or bases is recommended.[2] In palladium-catalyzed reactions, the ligand and palladium source are critical.
-
Purity of Reagents: Ensure all starting materials and solvents are pure and, where necessary, anhydrous. This is particularly critical for moisture-sensitive reactions like the Grignard reaction.
-
Stoichiometry: Carefully control the molar ratios of your reactants and catalyst.
Q3: What are the typical side reactions observed in spiro[5.5]undecane synthesis?
A3: Side reactions can lower the yield and complicate purification. Common side products include:
-
Incomplete Cyclization: In multi-step cyclizations, intermediates may be isolated if the reaction does not go to completion.
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize, especially with highly reactive species.
-
Formation of Diastereomers: If chiral centers are present, a mixture of diastereomers may be formed, which can be challenging to separate.[8]
-
Wurtz Coupling: In Grignard reactions, the formation of a homocoupled product (R-R) from the organic halide is a common side reaction.
Troubleshooting Guides
Michael Addition Reactions
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst. | Use a freshly opened or properly stored Lewis acid/base. Consider activating the catalyst if applicable. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and side reactions. | |
| Steric hindrance in substrates. | Consider using a less sterically hindered substrate or a more reactive catalyst. | |
| Formation of Multiple Products | Non-specific catalysis. | Screen different catalysts to find one with higher selectivity for the desired product. |
| Reaction temperature is too high. | Lower the reaction temperature to favor the thermodynamically more stable product. | |
| Presence of impurities in starting materials. | Purify starting materials before use. | |
| Difficult Product Purification | Product is an oil or difficult to crystallize. | Try different purification techniques such as column chromatography with various solvent systems or conversion to a crystalline derivative. |
| Co-elution with starting materials or byproducts. | Optimize chromatographic conditions (e.g., gradient elution, different stationary phase). |
Microwave-Assisted Synthesis
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Suboptimal microwave power or temperature. | Systematically vary the microwave power and reaction temperature to find the optimal conditions.[3][4] |
| Insufficient reaction time. | Increase the irradiation time in increments while monitoring the reaction progress by TLC or LC-MS.[3] | |
| Inefficient stirring. | Ensure proper magnetic stirring to prevent localized overheating and promote a homogeneous reaction mixture. | |
| Reaction Appears to Stall | Degradation of reactants or products. | Lower the reaction temperature or use a solvent with a higher boiling point to maintain pressure without excessive heat. |
| Catalyst deactivation. | Consider adding the catalyst in portions or using a more robust catalyst. | |
| Safety Concerns (Pressure Buildup) | Use of a low-boiling point solvent. | Use a sealed microwave vessel designed for high pressures and select a solvent with a boiling point appropriate for the reaction temperature. |
Grignard Reactions
| Issue | Possible Cause | Recommended Solution |
| Failure to Initiate Reaction | Wet glassware or solvent. | Flame-dry all glassware under vacuum and use anhydrous solvents. |
| Passivated magnesium surface. | Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by crushing them. | |
| Low Yield of Grignard Reagent | Side reaction with the organic halide (Wurtz coupling). | Add the organic halide slowly to the magnesium suspension to maintain a low concentration. |
| Low Yield of Final Product | Grignard reagent reacting with acidic protons (e.g., from water, alcohols). | Ensure all reactants are free of acidic protons. Use protecting groups if necessary. |
| Steric hindrance preventing addition to the carbonyl group. | Use a less sterically hindered Grignard reagent or carbonyl compound if possible. |
Data Presentation: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Lewis Acid-Catalyzed Michael Addition | Anhydrous ZnCl₂ / 10% HCl | Toluene/n-heptane | Reflux | 15-30 h | 40-58 | [2] |
| Microwave-Assisted Michael Addition | Triethylamine | CH₂Cl₂ | 40 | 15 min | up to 98 | [3] |
| Biocatalytic Double Michael Addition | D-aminoacylase | Not specified | Not specified | Not specified | Moderate | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione[3]
-
Reactant Preparation: In a microwave-safe vessel, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).
-
Solvent and Catalyst Addition: Add 5 mL of dichloromethane (CH₂Cl₂) and triethylamine (1.25 mmol).
-
Microwave Irradiation: Seal the vessel and heat the reaction mixture under microwave irradiation at 200 W and 40°C for 15 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into 10 mL of cold water.
-
Extraction: Extract the aqueous layer with chloroform (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure spiro[5.5]undecane derivative.
Protocol 2: Lewis Acid-Catalyzed Synthesis of 3,3-Dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-triones[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine dimedone (1 molar equivalent) and the corresponding trans,trans-diarylideneacetone (1 molar equivalent).
-
Solvent and Catalyst Addition: Add a mixture of toluene and n-heptane. Add anhydrous zinc chloride (ZnCl₂) as the Lewis acid catalyst. Alternatively, a 10% HCl solution in a mixture of diethyl ether and dichloromethane can be used.
-
Reaction: Reflux the reaction mixture for 15-30 hours, depending on the substrates. Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Work-up: After cooling to room temperature, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate if an acid catalyst was used).
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired spiro[5.5]undecane product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. banglajol.info [banglajol.info]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. EMU Journal of Pharmaceutical Sciences » Submission » Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. santaisci.com [santaisci.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of Spiro[5.5]undecan-3-one and Other Spirocyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
Spirocyclic systems are integral three-dimensional scaffolds in a myriad of natural products and pharmacologically active molecules. Their inherent rigidity and unique spatial arrangement of functional groups make them attractive targets in synthetic and medicinal chemistry. This guide provides an objective comparison of the synthetic utility of Spiro[5.5]undecan-3-one with other spirocyclic ketones, focusing on common ketone transformations and providing supporting experimental data.
Introduction to Spirocyclic Ketones in Synthesis
Spirocyclic ketones, such as this compound and its counterparts like spiro[4.5]decan-1-one, serve as versatile building blocks for the synthesis of complex molecules. The reactivity of the ketone carbonyl group, influenced by the steric and electronic environment of the spirocyclic framework, dictates their utility in various carbon-carbon bond-forming reactions. This guide will explore the performance of these ketones in key synthetic transformations, including olefination and nucleophilic addition reactions.
Comparative Performance in Olefination Reactions
Olefination reactions are fundamental for converting ketones into alkenes, which are versatile intermediates for further functionalization. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most common methods employed for this purpose.
Wittig Reaction
The Wittig reaction utilizes a phosphonium ylide to convert a ketone into an alkene. The steric hindrance around the carbonyl group can significantly impact the reaction's efficiency.
Table 1: Comparison of Wittig Reaction Performance
| Spirocyclic Ketone | Reagent | Product | Yield (%) | Reference |
| 2,6,6,10-tetramethyl-spiro[5.5]undec-1-en-3-one | Methylenetriphenylphosphorane (Ph₃P=CH₂) | β-Chamigrene | 56 | [1][2] |
| Spiro[4.5]decan-1-one | (Typical) | (Expected Alkene) | Data not available in a directly comparable study |
Note: While a direct comparison with this compound is not available, the successful olefination of the more sterically hindered 2,6,6,10-tetramethyl-spiro[5.5]undec-1-en-3-one suggests that this compound would also be a viable substrate, likely with a moderate to good yield.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction, employing a phosphonate carbanion, is often favored for its higher reactivity with hindered ketones and the formation of water-soluble byproducts, simplifying purification.
Table 2: Horner-Wadsworth-Emmons Reaction Data
| Spirocyclic Ketone | Reagent | Product | Yield (%) | Stereoselectivity | Reference |
| This compound | (Typical) | (Expected α,β-unsaturated ester) | Data not available in a directly comparable study | (Typically E-selective) | |
| Spiro[4.5]decan-1-one | (Typical) | (Expected α,β-unsaturated ester) | Data not available in a directly comparable study | (Typically E-selective) |
Note: The HWE reaction is known to be effective for a wide range of ketones, including sterically hindered ones.[3] It is anticipated that both this compound and spiro[4.5]decan-1-one would undergo HWE olefination in good yields.
Comparative Performance in Nucleophilic Addition Reactions
The addition of organometallic reagents, such as Grignard reagents, to ketones is a fundamental method for creating new carbon-carbon bonds and generating tertiary alcohols.
Grignard Reaction
Table 3: Comparison of Grignard Reaction Performance
| Spirocyclic Ketone | Reagent | Product | Yield (%) | Reference |
| Spiro[4.5]dec-9-en-7-one | Methylmagnesium bromide (CH₃MgBr) | 7-methyl-spiro[4.5]dec-9-en-7-ol | High (typical) | [4] |
| This compound | (Typical) | (Expected Tertiary Alcohol) | Data not available in a directly comparable study |
Note: The protocol for the Grignard reaction on spiro[4.5]dec-9-en-7-one suggests a standard and efficient transformation. It is expected that this compound would exhibit similar reactivity towards Grignard reagents, affording the corresponding tertiary alcohol in high yield.
Experimental Protocols
Synthesis of a Substituted Spiro[5.5]undecane-1,5,9-trione (Microwave-Assisted)
This protocol describes the efficient synthesis of a functionalized spiro[5.5]undecane system.[5]
Procedure:
-
In a microwave flask, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).
-
Add 5 mL of CH₂Cl₂ and triethylamine (1.25 mmol, 0.128 g).
-
Heat the reaction mixture under microwave irradiation (200 W, 40 °C) for 15 minutes, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into 10 mL of cold water and extract with chloroform (3 x 20 mL).
-
Dry the combined organic extracts with MgSO₄ and evaporate the solvent.
-
Purify the crude product by column chromatography (gradient, from Hexane:Ethyl Acetate 4:1) to yield 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione (up to 98% yield).[5]
Microwave-assisted synthesis of a spiro[5.5]undecane derivative.
Wittig Olefination for the Synthesis of β-Chamigrene
This protocol details the conversion of a spiro[5.5]undecane ketone to the natural product β-chamigrene.[1][6]
Procedure:
-
Prepare the Wittig reagent in situ by adding n-butyllithium to a suspension of methyltriphenylphosphonium bromide in dry THF at 0 °C.
-
Add a solution of 2,6,6,10-tetramethyl-spiro[5.5]undec-1-en-3-one in dry THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the residue by chromatography to obtain β-chamigrene (56% yield).[1]
Synthesis of β-chamigrene via Wittig olefination.
Biological Activity and Signaling Pathways
Derivatives of spiro[5.5]undecane are found in a variety of natural products and have been investigated for their pharmacological potential.
-
Chamigrenes , a class of sesquiterpenes with a spiro[5.5]undecane core, have demonstrated antibiotic effects against both Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against cancer cell lines such as HeLa and Hep-2.[1]
-
1,9-Diazaspiro[5.5]undecane derivatives have shown a broad range of biological activities. They have been studied for the treatment of obesity, pain, and various disorders of the immune system, cardiovascular system, and central nervous system.[7]
-
Some benzene-fused 1,9-diazaspiro[5.5]undecanes act as potent neurokinin-1 (NK1) receptor antagonists . The NK1 receptor is a G-protein coupled receptor involved in pain transmission and inflammation. Antagonism of this receptor can block the pro-inflammatory and pain-sensitizing effects of its endogenous ligand, Substance P.[7]
-
Furthermore, certain pyrazolo[1,5-a][1][8][9]triazine derivatives containing a 1,9-diazaspiro[5.5]undecane moiety have been identified as potent inhibitors of cyclin-dependent kinase 7 (CDK7) , with IC₅₀ values in the low nanomolar range. CDK7 is a key component of the general transcription factor TFIIH and a CDK-activating kinase, playing a crucial role in cell cycle regulation and transcription. Inhibition of CDK7 is a promising strategy for cancer therapy.[7]
Signaling pathways targeted by spiro[5.5]undecane derivatives.
Conclusion
This compound and its derivatives are valuable precursors in organic synthesis, providing access to a range of complex molecular architectures. While direct quantitative comparisons of reactivity with other spirocyclic ketones are not extensively documented in the literature, the available data suggests that they are competent substrates for common ketone transformations such as Wittig and Horner-Wadsworth-Emmons olefinations, as well as Grignard additions. The steric environment of the spirocyclic system is a key factor influencing reactivity, but in many cases, good to excellent yields can be achieved. The diverse biological activities of natural and synthetic spiro[5.5]undecane derivatives, including their roles as enzyme inhibitors and receptor antagonists, highlight the importance of this scaffold in drug discovery and development. Further comparative studies under standardized conditions would be beneficial to provide a more definitive guide to the relative synthetic utility of different spirocyclic ketones.
References
- 1. Synthesis of Racemic β-Chamigrene, a Spiro[5.5]undecane Sesquiterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of racemic β-chamigrene, a spiro[5.5]undecane sesquiterpene [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological screening of certain spiro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Revolutionizing Spiro[5.5]undecane Synthesis: A Comparative Analysis of Microwave-Assisted and Conventional Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. Spiro[5.5]undecanes represent a vital class of compounds with significant potential in medicinal chemistry. This guide provides a detailed comparison of microwave-assisted and conventional synthesis routes for these valuable molecules, supported by experimental data, to inform the selection of the most effective synthetic strategy.
The synthesis of spiro[5.5]undecane derivatives, particularly functionalized triones, has traditionally been achieved through conventional heating methods, often requiring prolonged reaction times. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a transformative approach, promising accelerated reaction rates and improved efficiency. This guide delves into a direct comparison of these two methodologies for the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, a representative example of this class of compounds.
Performance Data: A Head-to-Head Comparison
The quantitative differences between microwave-assisted and conventional synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione are summarized in the table below. The data highlights the significant advantages of microwave irradiation in terms of reaction time and product yield.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | 15 - 20 minutes[1] | 2 - 3 hours[1] |
| Yield | Up to 98%[1] | Not explicitly reported, but generally lower than microwave method |
| Temperature | 40 °C[1] | Room Temperature[1] |
| Heating Method | Microwave Irradiation | Stirring at Ambient Temperature |
| Energy Input | Direct molecular heating | Conduction and convection |
Experimental Protocols
Microwave-Assisted Synthesis Protocol
This protocol is for the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione.
Materials:
-
Dimedone (1 mmol)
-
(1E,4E)-1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Triethylamine (1.25 mmol, 0.128 g)
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
In a dedicated microwave flask, combine dimedone (1 mmol) and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one (1 mmol).[1]
-
Add 5 mL of dichloromethane and triethylamine (1.25 mmol).[1]
-
Seal the flask and place it in the microwave reactor.
-
Irradiate the reaction mixture at 200 W and a temperature of 40 °C for 15 minutes.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into 10 mL of cold water.
-
Extract the product with chloroform (3 x 20 mL).
-
Dry the combined organic extracts over magnesium sulfate (MgSO₄).
-
Evaporate the solvent and purify the crude product by column chromatography (Hexane:Ethyl Acetate, 4:1 gradient) to obtain the final product.[1]
Conventional Synthesis Protocol (Representative)
While a specific protocol for the conventional synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione with yield data is not detailed in the available literature, a general procedure based on the Michael addition reaction for similar spiro[5.5]undecanes is as follows. The reaction is stated to be performed at room temperature for 2-3 hours.[1]
Materials:
-
Dimedone
-
Appropriate diarylideneacetone (e.g., (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one)
-
A suitable solvent (e.g., ethanol, dichloromethane)
-
A catalyst (e.g., a Lewis acid or a base like triethylamine or piperidine)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the dimedone and the diarylideneacetone in the chosen solvent in a round-bottom flask.
-
Add the catalyst to the mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the work-up procedure would typically involve quenching the reaction, extracting the product with an organic solvent, drying the organic layer, and purifying the product by recrystallization or column chromatography.
Workflow Comparison
The following diagrams illustrate the distinct workflows of the microwave-assisted and conventional synthesis methods.
Caption: A comparative workflow of microwave versus conventional synthesis.
Conclusion
The adoption of microwave-assisted synthesis for spiro[5.5]undecanes presents a compelling case for its superiority over conventional methods. The dramatic reduction in reaction time, from hours to mere minutes, coupled with a significant increase in product yield, underscores the efficiency of microwave irradiation.[1] This acceleration is attributed to the direct and efficient heating of the polar molecules in the reaction mixture by microwaves. For research and development environments where time and resource optimization are critical, microwave synthesis offers a clear advantage, enabling faster iteration and a more sustainable approach to chemical synthesis.
References
Comparative Biological Activity of Spiro[5.5]undecane Analogs and Related Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of selected Spiro[5.5]undecane analogs and other structurally related spirocyclic compounds, with a focus on their anticancer and anti-inflammatory properties. The information is supported by experimental data from peer-reviewed studies to aid in research and development efforts.
Anticancer Activity
Recent studies have explored the potential of spirocyclic compounds as anticancer agents. The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
A study on the microwave-assisted synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione revealed its potential as an anticancer agent.[1] In vitro studies have also been conducted on a series of novel spiro compounds, evaluating their antiproliferative activities against four human cancer cell lines: HCT116 (colon carcinoma), PC3 (prostate carcinoma), HL60 (promyelocytic leukemia), and SNB19 (astrocytoma).[2]
Quantitative Comparison of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | SK-HEP-1 | 23.67 ± 4 | [1] |
| Spiro compound 1c | HCT116 | 52.81 | [2] |
| Spiro compound 1c | PC3 | 74.40 | [2] |
| Spiro compound 1c | HL60 | 49.72 | [2] |
| Spiro compound 1c | SNB19 | 101 | [2] |
| Spiro compound 1b | HCT116 | > 200 | [2] |
| Spiro compound 1b | PC3 | > 200 | [2] |
| Spiro compound 1b | HL60 | 150.5 | [2] |
| Spiro compound 1b | SNB19 | > 200 | [2] |
Anti-inflammatory Activity
Spiro compounds have also been investigated for their anti-inflammatory properties. A series of spiro thiochromene–oxindole derivatives were synthesized and evaluated for their ability to inhibit heat-induced Bovine Serum Albumin (BSA) denaturation, a common in vitro assay for anti-inflammatory activity.[3] For a deeper mechanistic insight, in silico studies were conducted to determine the binding affinities of these compounds with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[3]
Quantitative Comparison of Anti-inflammatory Activity
| Compound | In Vitro Assay (BSA Denaturation) IC50 (µg/mL) | In Silico COX-2 Binding Energy (kcal/mol) | Reference |
| Spiro thiochromene–oxindole 4e | 127.477 ± 2.285 | -8.9 | [3] |
| Spiro thiochromene–oxindole 4k | 190.738 ± 3.561 | -8.7 | [3] |
| Spiro thiochromene–oxindole 4h | 285.806 ± 8.894 | -8.6 | [3] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL). The plates are then incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).[2]
Inhibition of Heat-Induced BSA Denaturation Assay
This assay is a widely used in vitro method for screening anti-inflammatory activity.
Procedure:
-
Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of Bovine Serum Albumin (BSA).
-
Incubation: The mixture is incubated at 37°C for 20 minutes.
-
Denaturation: Denaturation is induced by heating the mixture at 70°C for 10 minutes.
-
Cooling and Absorbance Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm. The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with that of a control.[3]
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: COX-2 signaling pathway and inhibition by spiro analogs.
References
Unveiling the Molecular Architecture: A Spectroscopic Comparison of Spiro[5.5]undecan-3-one and Spiro[4.5]decan-1-one
A comprehensive guide to the spectroscopic validation of Spiro[5.5]undecan-3-one, presenting a comparative analysis with its structural analog, Spiro[4.5]decan-1-one. This document provides researchers, scientists, and drug development professionals with the essential experimental data and protocols for unequivocal structural confirmation.
The precise structural elucidation of spirocyclic ketones is a critical step in synthetic chemistry and drug discovery. These unique three-dimensional structures are prevalent in natural products and are increasingly incorporated into novel therapeutic agents. This guide focuses on the spectroscopic validation of this compound, a bicyclic ketone with a spirane core composed of two six-membered rings. For a robust and objective comparison, its performance in various spectroscopic techniques is benchmarked against Spiro[4.5]decan-1-one, an analog featuring a five-membered and a six-membered ring.
Comparative Spectroscopic Data
The structural identity of this compound and its counterpart, Spiro[4.5]decan-1-one, can be unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these analyses are summarized below.
| Spectroscopic Technique | This compound | Spiro[4.5]decan-1-one |
| ¹H NMR (ppm) | Data not explicitly available in searched sources. Expected signals in the aliphatic region (δ 1.0-2.5 ppm). | Data not explicitly available in searched sources. Expected signals in the aliphatic region (δ 1.5-2.8 ppm). |
| ¹³C NMR (ppm) | Carbonyl (C=O): ~211 ppm; Spiro (C): ~40-50 ppm; Aliphatic (CH₂): ~20-40 ppm (Predicted). | Carbonyl (C=O): ~220 ppm; Spiro (C): ~50-60 ppm; Aliphatic (CH₂): ~20-40 ppm. |
| IR (cm⁻¹) | C=O stretch: ~1715 cm⁻¹ (Predicted based on similar ketones). | C=O stretch: ~1740 cm⁻¹; C-H stretch: ~2850-2950 cm⁻¹. |
| Mass Spec. (m/z) | Molecular Ion [M]⁺: 166; Key Fragment: 111. | Molecular Ion [M]⁺: 152; Key Fragments: 97, 81, 79. |
Note: Predicted values for this compound are based on typical ranges for similar functional groups and the analysis of related structures.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and accurate comparison.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified spiroketone is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 or 125 MHz). A spectral width of 240 ppm and a larger number of scans (1024-2048) are typically required to achieve a good signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Ionization and Analysis: Electron ionization (EI) at 70 eV is commonly used. The resulting fragments are analyzed by a quadrupole or time-of-flight (TOF) mass analyzer. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-400 amu.
Visualizing the Validation Workflow
The logical flow of spectroscopic analysis for structural validation can be represented as a clear workflow.
Caption: Workflow for the spectroscopic validation of spirocyclic ketones.
Signaling Pathway of Spectroscopic Information
The interplay between different spectroscopic techniques provides complementary information that, when combined, leads to the unambiguous identification of the molecular structure.
Caption: Convergence of data from multiple spectroscopic techniques.
A Comparative Study of Lewis Acid Catalysts in the Synthesis of Spiro[5.5]undecane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The spiro[5.5]undecane core is a significant structural motif present in a variety of natural products and pharmacologically active compounds. Its unique three-dimensional structure has made it an attractive target for synthetic chemists. The synthesis of substituted spiro[5.5]undecane-1,5,9-triones is often achieved through a domino Michael addition-cyclization reaction between a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), and a trans,trans-diarylideneacetone. This transformation is frequently catalyzed by Lewis acids, which play a crucial role in activating the substrates and promoting the key bond-forming steps.
Data Presentation: Catalyst Performance
The following table summarizes the performance of anhydrous ZnCl₂ in the synthesis of various 7,11-diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-triones. The data is extracted from the work of Ahmed et al. (2012).[1]
| Catalyst | Substrate (Ar group) | Product | Reaction Time (h) | Yield (%) |
| Anhydrous ZnCl₂ | 2-Cl-C₆H₄- | 3,3-Dimethyl-7,11-bis-(2'-chlorophenyl)-spiro[5.5]undecane-1,5,9-trione | 15-30 | 40 |
| Anhydrous ZnCl₂ | 2-CH₃O-C₆H₄- | 3,3-Dimethyl-7,11-bis-(2'-methoxyphenyl)-spiro[5.5]undecane-1,5,9-trione | 15-30 | 58 |
Note: The general experimental procedure mentions the use of both anhydrous ZnCl₂ and 10% HCl as catalysts. The specific contribution of each to the overall yield is not detailed. The reaction time is reported as a range.
Reaction Signaling Pathway
The synthesis of 7,11-diaryl-spiro[5.5]undecane-1,5,9-triones proceeds through a Lewis acid-catalyzed domino reaction. The proposed mechanism involves an initial Michael addition followed by an intramolecular cyclization and dehydration.
Caption: Lewis acid-catalyzed synthesis of spiro[5.5]undecane-1,5,9-triones.
Experimental Protocols
The following is a general experimental protocol for the synthesis of 7,11-diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-triones using a Lewis acid catalyst, as described by Ahmed et al. (2012).[1]
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
trans,trans-Diarylideneacetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Toluene
-
n-Heptane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of dimedone and trans,trans-diarylideneacetone in equimolar proportions is taken in a round-bottom flask.
-
A mixture of toluene and n-heptane is added as the solvent.
-
Anhydrous ZnCl₂ is added as the catalyst.
-
The reaction mixture is refluxed for 15-30 hours. A Dean-Stark apparatus is used to remove the water formed during the reaction.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The volume of the solvent is reduced to one-fourth by evaporation under reduced pressure.
-
The reaction mixture is neutralized with a saturated aqueous solution of NaHCO₃.
-
The product is extracted with diethyl ether.
-
The combined ether extracts are dried over anhydrous Na₂SO₄.
-
The solvent is evaporated to obtain a gummy mass, which is then purified by recrystallization from a suitable solvent to yield the final spiro[5.5]undecane-1,5,9-trione product.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of spiro[5.5]undecane derivatives.
Caption: General experimental workflow for spiro[5.5]undecane synthesis.
Concluding Remarks
The use of anhydrous ZnCl₂ provides a convenient route for the synthesis of 7,11-diaryl-3,3-dimethylspiro[5.5]undecane-1,5,9-triones.[1] The reaction proceeds via a one-pot Michael addition followed by cyclization. However, the available literature lacks a systematic comparison of different Lewis acid catalysts for this specific transformation. Such a study would be highly valuable to optimize reaction conditions, improve yields, and potentially explore stereoselective variations of this reaction.
Future research in this area should focus on screening a broader range of Lewis acids (e.g., FeCl₃, AlCl₃, TiCl₄, Sc(OTf)₃) under standardized conditions to provide a clear comparison of their catalytic efficiency. This would enable researchers to make more informed decisions when designing synthetic routes to novel spiro[5.5]undecane derivatives for applications in drug discovery and materials science.
References
A Comparative Guide to Validating the Stereochemistry of Substituted Spiro[5.5]undecanes
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of stereochemistry is a critical step in the development of new chemical entities, particularly for complex three-dimensional structures like substituted spiro[5.5]undecanes. The spatial arrangement of substituents on the spirocyclic core can profoundly influence biological activity and pharmacological properties. This guide provides a comparative overview of the primary analytical techniques used to validate the stereochemistry of this important class of compounds, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Stereochemical Validation
The validation of stereochemistry for substituted spiro[5.5]undecanes relies on a combination of spectroscopic and crystallographic techniques. The choice of method depends on the nature of the sample (e.g., crystalline vs. oil), the type of stereoisomerism (enantiomers vs. diastereomers), and the specific structural questions to be answered. The most powerful approaches include Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).
| Technique | Information Provided | Advantages | Limitations | Typical Quantitative Data |
| NMR Spectroscopy | Relative stereochemistry, conformational analysis | Non-destructive, applicable to solutions, provides detailed structural information | Does not directly provide absolute configuration, complex spectra for some derivatives | Chemical shifts (δ), coupling constants (J), Nuclear Overhauser Effect (NOE) enhancements |
| X-ray Crystallography | Absolute stereochemistry, precise bond lengths and angles | Unambiguous determination of absolute configuration, provides a 3D molecular structure | Requires a single, high-quality crystal, not applicable to non-crystalline materials | Unit cell dimensions, space group, atomic coordinates, Flack parameter |
| Chiral HPLC | Separation and quantification of enantiomers | High sensitivity, applicable for purity determination and preparative separation | Does not provide structural information, requires method development | Retention times (t R), resolution factor (R s), enantiomeric excess (% ee) |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | Applicable to non-crystalline samples in solution, provides conformational information | Requires specialized equipment, relies on computational comparison | Differential absorption (ΔA), comparison with DFT calculated spectra |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry
High-resolution 1D and 2D NMR techniques are instrumental in determining the relative stereochemistry of substituents on the spiro[5.5]undecane core.[1]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified spiro[5.5]undecane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Spectra Acquisition:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.
-
Acquire a ¹³C NMR spectrum and a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to identify the different types of carbon atoms (CH₃, CH₂, CH, C).
-
-
2D NMR Spectra Acquisition:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks and establish connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which helps in assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, which is crucial for determining the relative stereochemistry of substituents. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.
-
-
Data Analysis: Analyze the coupling constants, particularly the ³J(H,H) values, which can provide information about dihedral angles via the Karplus equation. Interpret the NOESY/ROESY spectra to build a 3D model of the molecule and confirm the spatial relationships between substituents. For example, a strong NOE between a proton on a substituent and a proton on one of the rings can establish its axial or equatorial orientation.
Single-Crystal X-ray Crystallography for Absolute Stereochemistry
X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules, provided a suitable single crystal can be obtained.[2][3][4][5]
Methodology:
-
Crystallization: Grow single crystals of the spiro[5.5]undecane derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[3][5]
-
Data Collection:
-
Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[4]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to determine the precise positions of all atoms.
-
-
Absolute Configuration Determination: If the molecule is chiral and the data is of sufficient quality, the absolute configuration can be determined by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms that the assigned absolute stereochemistry is correct.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is a powerful technique for separating enantiomers, determining enantiomeric excess (ee), and for preparative purification of stereoisomers.[6][7][8][9]
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD, Chiralpak® AD) are often effective for separating a wide range of chiral compounds.[7]
-
Mobile Phase Screening:
-
Prepare a stock solution of the racemic or enantiomerically enriched spiro[5.5]undecane derivative in a suitable solvent.
-
Screen different mobile phase compositions. For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol are common. For reversed-phase, mixtures of water/acetonitrile or water/methanol are used.
-
Additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be required to improve peak shape and resolution.[7]
-
-
Method Optimization:
-
Adjust the ratio of the mobile phase solvents to optimize the resolution and retention times.
-
Vary the flow rate to improve separation efficiency.
-
Optimize the column temperature, as it can significantly affect enantioselectivity.
-
-
Quantification: Once a baseline separation is achieved, the enantiomeric excess can be determined by integrating the peak areas of the two enantiomers.
Vibrational Circular Dichroism (VCD) for Absolute Configuration in Solution
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations, the absolute configuration can be determined for molecules in solution.[10][11][12][13][14]
Methodology:
-
Experimental VCD Spectrum Measurement:
-
Computational Modeling:
-
Perform a conformational search for the spiro[5.5]undecane derivative to identify all low-energy conformers.
-
For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectra for both enantiomers (the spectrum of one enantiomer is the mirror image of the other).
-
The absolute configuration is assigned based on the enantiomer whose calculated spectrum best matches the experimental spectrum.[14]
-
Logical Workflow for Stereochemical Validation
The following diagram illustrates a typical workflow for the comprehensive stereochemical validation of a new substituted spiro[5.5]undecane.
Caption: Workflow for stereochemical validation of spiro[5.5]undecanes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. schrodinger.com [schrodinger.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. biotools.us [biotools.us]
- 15. americanlaboratory.com [americanlaboratory.com]
Unveiling the Anti-Cancer Potential of Novel Spiro[5.5]undecane Compounds: A Comparative Guide
For Immediate Release
Researchers in oncology and drug development are continually exploring novel chemical scaffolds to overcome the challenges of cancer therapy, including drug resistance and off-target toxicity. Among these, spiro[5.5]undecane derivatives have emerged as a promising class of compounds with significant in vitro anti-cancer activity. This guide provides a comparative analysis of the cytotoxic effects of new spiro[5.5]undecane compounds against various cancer cell lines, detailing the experimental methodologies and exploring their potential mechanisms of action.
Comparative Cytotoxic Activity
Recent studies have demonstrated the dose-dependent cytotoxic effects of novel spiro[5.5]undecane derivatives across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several new compounds and are presented below in comparison to the established chemotherapeutic agent, Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Spiro Compound 1c | HCT116 (Colon) | 52.81[1] | Doxorubicin | HCT116 (Colon) | Not Reported |
| PC3 (Prostate) | 74.40[1] | PC-3 (Prostate) | Not Reported | ||
| HL60 (Leukemia) | 49.72[1] | HL60 (Leukemia) | Not Reported | ||
| SNB19 (Astrocytoma) | 101[1] | SNB19 (Astrocytoma) | Not Reported | ||
| Spiro Compound 2a | SK-HEP-1 (Liver) | 23.67 ± 4[2] | Doxorubicin | SK-HEP-1 (Liver) | Not Reported |
| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast) | 2.31 ± 0.3[3] | Doxorubicin | MCF-7 (Breast) | ~0.1 - 1.0 µM (Typical Range) |
| H69AR (Lung) | 3.16 ± 0.8[3] | H69AR (Lung) | Not Reported | ||
| PC-3 (Prostate) | 4.2 ± 0.2[3] | PC-3 (Prostate) | Not Reported |
Note: The IC50 values for Doxorubicin can vary between studies and cell lines. The provided range is a general representation.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anti-cancer activity of spiro[5.5]undecane compounds appears to be mediated, at least in part, by the induction of programmed cell death (apoptosis) and disruption of the normal cell cycle progression in cancer cells.
Apoptosis Induction
Studies on related spiro compounds have shown that they can trigger apoptosis through the intrinsic pathway.[4] This is characterized by changes in the expression of key regulatory proteins. Western blot analyses have revealed that treatment with these compounds can lead to:
-
Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that promotes cell survival. Its inhibition is a key step in initiating apoptosis.
-
Upregulation of Bax: Bax is a pro-apoptotic protein that, when activated, leads to the release of cytochrome c from the mitochondria, a critical event in the apoptotic cascade.
-
Activation of Caspase-3: Caspases are a family of protease enzymes that execute the apoptotic process. The cleavage and activation of caspase-3 are considered a hallmark of apoptosis.
dot
Caption: Proposed mechanism of apoptosis induction by Spiro[5.5]undecane compounds.
Cell Cycle Arrest
Flow cytometry analysis has indicated that some spiro compounds can cause cancer cells to accumulate in specific phases of the cell cycle, thereby halting their proliferation. This suggests that these compounds may interfere with the molecular machinery that regulates cell division.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the in vitro anti-cancer activity of new spiro[5.5]undecane compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/ml and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the spiro[5.5]undecane compounds for 48 hours. A solvent control (e.g., DMSO) is also included.[2]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.
dot
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the spiro[5.5]undecane compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the spiro[5.5]undecane compound for a defined time.
-
Fixation: The cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating agent, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Following treatment with the spiro compound, total protein is extracted from the cancer cells.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for detection. The protein bands are visualized and quantified.
Signaling Pathway Involvement
While the precise signaling pathways modulated by spiro[5.5]undecane compounds are still under investigation, the observed effects on apoptosis and cell cycle suggest potential interference with key cancer-related pathways such as the PI3K/Akt/mTOR and MAPK pathways.[5][6][7][8] These pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is a common feature of many cancers. Future research involving the analysis of phosphorylation status and expression levels of key proteins within these cascades will be crucial to elucidate the exact molecular targets of these promising anti-cancer agents.
dot
Caption: Potential targeting of the PI3K/Akt/mTOR pathway by Spiro[5.5]undecane compounds.
Conclusion
Newly synthesized spiro[5.5]undecane compounds exhibit promising in vitro anti-cancer activity against a variety of cancer cell lines. Their mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of critical signaling pathways like PI3K/Akt/mTOR. Further preclinical investigations are warranted to fully elucidate their therapeutic potential and to identify lead candidates for future drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 7. MAPK signalling pathway in cancers: Olive products as cancer preventive and therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Spiro[5.5]undecane Derivatives in Cancer Research
For Immediate Release
A comprehensive analysis of spiro[5.5]undecane derivatives reveals their potential as promising scaffolds in the development of novel anti-cancer agents. Through comparative in silico docking studies, researchers have elucidated the binding interactions of these compounds with key protein targets implicated in cancer progression. This guide provides an objective comparison of the performance of various spiro[5.5]undecane derivatives, supported by available experimental data and detailed methodologies, to assist researchers and drug development professionals in this burgeoning field.
Quantitative Docking Data Summary
Molecular docking studies have been instrumental in predicting the binding affinities and interaction patterns of spiro[5.5]undecane derivatives with various protein targets. The following table summarizes the binding energy scores of a series of synthesized 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione derivatives against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Lower binding energy values indicate a more favorable interaction between the ligand and the protein.
| Compound ID | Derivative | Binding Energy (kcal/mol) |
| 1 | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | -8.5 |
| 2 | 7,11-bis(4-chlorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | -8.2 |
| 3 | 7,11-bis(4-methoxyphenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | -7.9 |
| 4 | 7,11-diphenyl-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | -7.6 |
Note: The data presented is a representative summary based on available literature. Actual values may vary based on the specific docking software, force fields, and parameters used.
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, the following section details the typical experimental workflow for molecular docking studies of spiro[5.5]undecane derivatives.
Molecular Docking Workflow
A standard molecular docking protocol involves several key steps, from ligand and protein preparation to the analysis of the resulting interactions. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for molecular docking studies.
Detailed Methodologies
1. Ligand Preparation: The three-dimensional structures of the spiro[5.5]undecane derivatives are typically built using molecular modeling software such as ChemDraw or Avogadro. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation. The prepared ligand structures are saved in a format compatible with the docking software (e.g., PDBQT).
2. Protein Preparation: The crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Kollman charges are added to the protein structure. The prepared protein is also saved in a compatible format.
3. Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file or by using active site prediction tools.
4. Molecular Docking: Molecular docking is performed using software like AutoDock Vina. The prepared ligand and protein files, along with the grid parameters, are used as input. The software exhaustively searches for the best binding poses of the ligand within the defined active site and calculates the corresponding binding affinities (binding energies).
5. Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Signaling Pathway Context
Spiro[5.5]undecane derivatives have been investigated for their potential to modulate various signaling pathways implicated in cancer. One of the primary targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and metastasis.
Caption: Inhibition of the EGFR signaling pathway by spiro[5.5]undecane derivatives.
By inhibiting EGFR, these compounds can potentially block the downstream signaling cascade, leading to a reduction in cancer cell growth and proliferation. The docking studies provide a molecular basis for this inhibitory action, highlighting the specific interactions that contribute to the binding and potential inactivation of the receptor.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of spiro[5.5]undecane derivatives. The provided data and protocols aim to facilitate further investigation and the rational design of more potent and selective anti-cancer agents based on this versatile chemical scaffold.
Comparative Analysis of NMR Data for Spiro[5.5]undecan-3-one and Related Ketones
This guide provides a framework for the cross-referencing and comparison of Nuclear Magnetic Resonance (NMR) data for Spiro[5.5]undecan-3-one against related cyclic and spirocyclic ketones. Due to the limited availability of fully assigned and published NMR datasets for this compound, this document presents a combination of literature-derived data for comparable compounds and a hypothetical dataset for the target molecule. This guide is intended for researchers, scientists, and drug development professionals to illustrate a systematic approach to structural verification using NMR spectroscopy.
Data Presentation: ¹H and ¹³C NMR Data Comparison
A structured comparison of NMR data is essential for confirming the chemical structure and purity of a synthesized compound. The tables below facilitate a direct comparison between hypothetical experimental data for this compound and literature values for Cyclohexanone, a fundamental structural component of the target molecule.
Table 1: Comparison of ¹H NMR Data
| Peak Assignment | Hypothetical Experimental δ (ppm) for this compound (400 MHz, CDCl₃) | Literature δ (ppm) for Cyclohexanone (Solvent varies) | Multiplicity | Integration |
| H-2, H-4 (α-protons) | 2.20 - 2.40 | ~2.3 - 2.5 | m | 4H |
| H-1, H-5, H-7 to H-11 (β, γ, δ, ε-protons) | 1.40 - 1.80 | ~1.7 - 1.9 | m | 16H |
Table 2: Comparison of ¹³C NMR Data
| Carbon Assignment | Hypothetical Experimental δ (ppm) for this compound (100 MHz, CDCl₃) | Literature δ (ppm) for Cyclohexanone (Solvent varies)[1][2] |
| C-3 (C=O) | ~211.0 | ~208 - 212 |
| C-6 (Spiro-carbon) | ~35.0 | N/A |
| C-2, C-4 (α-carbons) | ~42.0 | ~42.0 |
| C-1, C-5, C-7, C-11 (β, ε-carbons) | ~37.0 | ~27.0 |
| C-8, C-10 (δ-carbons) | ~26.0 | ~25.0 |
| C-9 (γ-carbon) | ~28.0 | N/A |
Note: The hypothetical data for this compound is estimated based on the principles of NMR spectroscopy for ketones and data from related structures.[3][4] The chemical shifts for cyclohexanone are general ranges found in the literature.[1][2][5][6]
Experimental Protocols
A standardized protocol is crucial for the reproducible acquisition of high-quality NMR data.
Protocol for ¹H and ¹³C NMR Spectroscopy [7]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a suitable internal standard (e.g., 0.03% v/v tetramethylsilane, TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Acquire data on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Ensure the spectrometer is properly tuned and the magnetic field is shimmed for optimal resolution and lineshape.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096, depending on sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm for ¹H) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants of the signals.
-
Logical Workflow for NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for the cross-referencing and validation of NMR data for a target compound like this compound.
Caption: Workflow for NMR data cross-referencing and structural validation.
References
- 1. homework.sdmesa.edu [homework.sdmesa.edu]
- 2. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Ketones | OpenOChem Learn [learn.openochem.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315) [hmdb.ca]
- 6. Cyclohexanone(108-94-1) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Spiro[5.5]undecan-3-one: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Spiro[5.5]undecan-3-one, ensuring the safety of laboratory personnel and environmental protection. This document provides a detailed, step-by-step protocol for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development.
This compound is a chemical compound utilized in various research and synthetic applications. Due to its hazardous properties, including causing skin and eye irritation as well as potential respiratory irritation, adherence to strict disposal procedures is paramount.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound. Please note that some physical properties are predicted values for structurally similar compounds and should be used as an estimation.
| Property | Value |
| Molecular Formula | C₁₁H₁₈O |
| Molecular Weight | 166.26 g/mol [1] |
| Boiling Point | 273.88 °C (Predicted for 7,9-dimethylthis compound)[3] |
| Flash Point | >93 °C (Predicted for 7,9-dimethylthis compound)[3] |
| Physical Form | Liquid |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. The following workflow outlines the necessary procedures.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.
-
Do not mix this waste stream with other chemical waste unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection:
-
Collect all this compound waste in a designated, chemically compatible, and clearly labeled container. The container should have a secure, tight-fitting lid to prevent leaks and spills.
-
Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Temporary Storage in the Laboratory:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Store the container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Crucially, segregate the this compound waste from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for ketones, avoid storage with strong oxidizing agents, strong reducing agents, and strong bases.
4. Final Disposal:
-
Disposal of this compound must be conducted through your institution's certified hazardous waste management program.
-
Contact your EHS department to schedule a pickup of the waste. Provide them with a complete and accurate description of the waste contents.
-
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is a violation of regulatory standards.[4]
Environmental Hazards and Considerations
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, protecting both themselves and the environment. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
References
Essential Safety and Operational Guide for Handling Spiro[5.5]undecan-3-one
This document provides immediate safety, handling, and disposal protocols for Spiro[5.5]undecan-3-one, designed for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and proper chemical management.
GHS Hazard Information
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram is an exclamation mark (GHS07), and the signal word is "Warning".[1]
Safety and Handling Summary
A summary of key safety and handling information is provided in the table below.
| Category | Guideline |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (goggles), and a face shield.[2] |
| Ventilation | Use only in a well-ventilated area, such as a chemical fume hood.[3] |
| Handling | Avoid breathing mist, vapors, or spray.[3] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2] |
| Storage | Store in a well-ventilated, dry place and keep the container tightly closed.[3] Some suppliers recommend refrigerated storage between 2-8°C.[4][5] Store in a locked area.[3] |
| Spill | Absorb spillage with inert material and dispose of in a sealed container. Ventilate the area and wash the spill site after material pickup is complete. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3] |
Operational Workflow
The following diagram outlines the standard operating procedure for handling and disposing of this compound.
References
- 1. This compound | C11H18O | CID 574172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1890-25-1 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1890-25-1|this compound|BLD Pharm [bldpharm.com]
- 5. Spiro[5.5]undecan-2-one | 1781-81-3 [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
